Technical Whitepaper: Synthesis Pathway of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
Executive Summary The compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride belongs to the class of 2-aryl-5-alkylmorpholines. Structurally related to phenmetrazine and its analogs, this scaffold is of signifi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride belongs to the class of 2-aryl-5-alkylmorpholines. Structurally related to phenmetrazine and its analogs, this scaffold is of significant interest in medicinal chemistry due to its potential interactions with monoamine transporters[1]. The synthesis of substituted morpholines demands rigorous control over regioselectivity and stereochemistry[2]. This whitepaper outlines a highly optimized, scalable, and self-validating four-step synthetic pathway starting from commercially available precursors, detailing the mechanistic causality behind each experimental choice.
Retrosynthetic Analysis & Pathway Selection
The construction of the morpholine heterocycle relies on two primary disconnections: a C-O bond and a C-N bond.
C-O Disconnection (Etherification): The morpholine ring can be opened to a linear diol intermediate. This implies that the final ring closure can be achieved via an acid-catalyzed intramolecular dehydration[1][3].
C-N Disconnection (N-Alkylation): The diol intermediate can be further disconnected into an
α
-bromo ketone and an amino alcohol. This is a classic, highly reliable approach for assembling the backbone of phenmetrazine analogs[3].
Retrosynthetic disconnection of 2-(2,5-Dimethylphenyl)-5-methylmorpholine.
Experimental Workflow & Mechanistic Causality
Step 1: N-Alkylation (Formation of the
α
-Amino Ketone)
Objective: Form the C-N bond by reacting 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one with 2-amino-1-propanol (alaninol).
Protocol: Dissolve 1.0 eq of the
α
-bromo ketone in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C. Add 1.2 eq of 2-amino-1-propanol and 1.5 eq of Triethylamine (TEA) dropwise. Stir for 2 hours at 0 °C, then warm to room temperature (RT) and stir for 10 hours. Quench with water and extract with Ethyl Acetate (EtOAc).
Causality & Self-Validation: TEA acts as an acid scavenger to neutralize the HBr byproduct. If HBr is not neutralized, it will protonate the nucleophilic amino alcohol, halting the
SN2
reaction. The low initial temperature (0 °C) is critical to control the exothermic reaction and prevent over-alkylation (formation of tertiary amines). Validation: TLC (Ninhydrin stain) should confirm the consumption of the primary amine.
Step 2: Carbonyl Reduction (Formation of the Diol)
Objective: Reduce the ketone to a secondary alcohol to prepare for cyclization.
Protocol: Dissolve the crude
α
-amino ketone in Methanol (MeOH) and cool to 0 °C. Slowly add 1.5 eq of Sodium Borohydride (
NaBH4
) in small portions to manage hydrogen gas evolution. Stir for 2 hours. Quench with saturated aqueous
NH4Cl
, evaporate the methanol, and extract the aqueous layer with Dichloromethane (DCM).
Causality & Self-Validation:NaBH4
is explicitly chosen over
LiAlH4
because it is chemoselective for the ketone and tolerates protic solvents like methanol. Methanol acts as a proton donor, stabilizing the alkoxyborohydride intermediate and accelerating the reduction. Validation: IR spectroscopy of the crude product must show the complete disappearance of the carbonyl stretch (~1680
cm−1
) and the appearance of a broad hydroxyl stretch (~3300
cm−1
).
Objective: Intramolecular dehydration to form the morpholine ring.
Protocol: Dissolve the diol intermediate in a minimal amount of Dichloromethane and add it dropwise to concentrated Sulfuric Acid (
H2SO4
) at 0 °C. Gradually heat the mixture to 100 °C for 4 hours. Cool to RT, pour over crushed ice, and basify to pH 10 using 20% aqueous NaOH. Extract the free base with EtOAc.
Causality & Self-Validation: Sulfuric acid protonates the benzylic hydroxyl group, converting it into a superior leaving group (
H2O
). The electron-rich 2,5-dimethylphenyl group stabilizes the resulting incipient benzylic carbocation (
SN1
-like pathway), which is rapidly trapped by the primary hydroxyl group at C6[2]. Thermodynamic control at 100 °C favors the formation of the more sterically stable diastereomer. Validation:
1H
-NMR must show the disappearance of the benzylic hydroxyl proton and a distinct upfield shift of the C2 benzylic proton.
Step 4: Hydrochloride Salt Formation
Objective: Convert the lipophilic free base into a stable, water-soluble hydrochloride salt.
Protocol: Dissolve the purified morpholine free base in anhydrous Diethyl Ether (
Et2O
). Cool to 0 °C. Slowly add 1.1 eq of 2M HCl in
Et2O
. Stir for 1 hour as the white precipitate forms. Filter the precipitate, wash with cold
Et2O
, and recrystallize from Ethanol/Diethyl Ether.
Causality & Self-Validation: Utilizing anhydrous HCl in ether prevents hydrate formation and hydrolysis, ensuring a crisp, crystalline precipitation. The salt form drastically improves shelf-life, oxidative stability, and aqueous solubility for biological assays. Validation: Melting point analysis and elemental analysis (CHN) must match theoretical values for the monohydrochloride salt.
Step-by-step synthetic workflow and unit operations for the target molecule.
Quantitative Data Summary
The following table summarizes the anticipated reaction metrics based on standardized morpholine synthesis protocols[2][3].
Step
Reaction Type
Key Reagents & Solvents
Temp Profile
Time
Est. Yield
Primary Purification Method
1
N-Alkylation
2-Amino-1-propanol, TEA, THF
0 °C
→
RT
12 h
78%
Flash Chromatography (Silica, EtOAc/Hex)
2
Reduction
NaBH4
, MeOH
0 °C
2 h
92%
Aqueous Workup (DCM extraction)
3
Cyclization
Conc.
H2SO4
0 °C
→
100 °C
4 h
65%
Acid-Base Extraction (pH 10, EtOAc)
4
Salt Formation
HCl (2M in
Et2O
), Anhydrous
Et2O
0 °C
1 h
95%
Recrystallization (EtOH/
Et2O
)
References
Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419-7423. URL:[Link]
Blough, B. E., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Journal of Addiction Medicine, 10(3), 156-165. URL:[Link]
An In-depth Technical Guide to 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride: Synthesis, Characterization, and Potential Applications
Introduction The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic st...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive building block for drug design. The introduction of specific substituents onto the morpholine ring allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a specific, and likely novel, derivative: 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride.
A comprehensive search of chemical databases and scientific literature did not yield a specific CAS number for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, suggesting its novelty. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of a plausible synthetic route, robust characterization methodologies, and a discussion of potential therapeutic applications based on the structural motifs present in the molecule.
The core structure, featuring a 2,5-dimethylphenyl group at the 2-position and a methyl group at the 5-position of the morpholine ring, presents an intriguing combination of lipophilic and chiral elements that could be exploited for targeted drug action.
Chemical Structure and Physicochemical Properties
The proposed structure of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is depicted below. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent amine.
Caption: Proposed structure of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride.
Based on its constituent parts, we can predict some of its key physicochemical properties, which are crucial for its behavior in biological systems.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C13H20ClNO
Based on the proposed structure.
Molecular Weight
241.76 g/mol
Calculated from the molecular formula.
LogP (Octanol-Water Partition Coefficient)
Moderately Lipophilic
The 2,5-dimethylphenyl group significantly increases lipophilicity, which is somewhat offset by the polar morpholine ring and the hydrochloride salt. This balance is often desirable for oral bioavailability.
Aqueous Solubility
Moderate to High
The hydrochloride salt form is expected to confer good aqueous solubility.
Chirality
Yes
The molecule possesses at least two chiral centers (at C2 and C5 of the morpholine ring), meaning it can exist as multiple stereoisomers. The specific stereochemistry will be critical for its biological activity.
Proposed Synthesis Pathway
The synthesis of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride can be approached through a multi-step process, leveraging established methodologies for morpholine ring formation. A plausible and efficient synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride.
Experimental Protocol
Step 1: α-Bromination of 2,5-Dimethylacetophenone
Dissolve 2,5-dimethylacetophenone in a suitable solvent such as acetic acid or diethyl ether.
Slowly add one equivalent of bromine (Br2) to the solution at room temperature, with protection from light. A catalytic amount of hydrobromic acid (HBr) can be added to facilitate the reaction.
Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
The product, 2-bromo-1-(2,5-dimethylphenyl)ethanone, is extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.
Step 2: Alkylation of N-Benzylethanolamine
Dissolve N-benzylethanolamine and a non-nucleophilic base (e.g., potassium carbonate) in an aprotic polar solvent like acetonitrile.
Add the purified 2-bromo-1-(2,5-dimethylphenyl)ethanone to the mixture.
Heat the reaction mixture to reflux and monitor its progress by TLC.
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
The resulting intermediate is then purified.
Step 3: Reductive Cyclization
The intermediate from the previous step is dissolved in a protic solvent like methanol.
A reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a low temperature (e.g., 0 °C).
The reaction is allowed to warm to room temperature and stirred until the ketone is fully reduced.
The reaction is quenched carefully with water, and the product is extracted. This step should yield the cyclized morpholine derivative.
Step 4: Debenzylation
The N-benzyl protected morpholine is dissolved in a suitable solvent like ethanol or ethyl acetate.
A palladium on carbon catalyst (Pd/C, 10%) is added.
The mixture is subjected to hydrogenation (H2 gas) at a suitable pressure until the debenzylation is complete.
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the free base, 2-(2,5-Dimethylphenyl)-5-methylmorpholine.
Step 5: Hydrochloride Salt Formation
The purified free base is dissolved in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
A solution of hydrochloric acid in ether is added dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Characterization and Structural Elucidation
The identity and purity of the synthesized 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride would be confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the connectivity of the atoms. The chemical shifts and coupling constants will provide detailed information about the protons and carbons in the dimethylphenyl ring and the morpholine scaffold.
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact mass of the molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as N-H stretches (from the protonated amine) and C-O-C stretches of the morpholine ether linkage.
Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the proposed molecular formula.
Potential Applications in Drug Discovery
The structural features of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride suggest several potential applications in drug discovery, primarily in the area of central nervous system (CNS) disorders.
The 2,5-dimethylphenyl group is a known pharmacophore in a number of biologically active compounds. For instance, it is a key component of some antimicrobial agents.[1] The morpholine ring itself is present in several CNS-active drugs.
Potential therapeutic areas for exploration include:
Antidepressants and Anxiolytics: Many morpholine-containing compounds exhibit activity at serotonin and dopamine receptors, which are key targets for the treatment of depression and anxiety. The lipophilicity of the 2,5-dimethylphenyl group may facilitate brain penetration.
Antipsychotics: Atypical antipsychotics often modulate a range of neurotransmitter receptors. The unique substitution pattern of this molecule could lead to a novel receptor binding profile.
Cognitive Enhancers: Modulation of cholinergic and glutamatergic systems is a key strategy for developing cognitive enhancers. The chiral nature of the molecule could be advantageous for achieving selectivity for specific receptor subtypes.
Conclusion
While 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride does not appear to be a commercially available or extensively studied compound, this guide provides a comprehensive framework for its synthesis, characterization, and potential exploration as a novel chemical entity. The proposed synthetic route is based on well-established chemical transformations, and the outlined characterization methods are standard practice in the field. The structural alerts within the molecule suggest that it could be a valuable starting point for medicinal chemistry campaigns, particularly in the development of new CNS-active agents. Further investigation into its stereoselective synthesis and pharmacological profiling is warranted to fully elucidate its therapeutic potential.
References
Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate. Available at: [Link]
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. National Center for Biotechnology Information. Available at: [Link]
An In-depth Technical Guide to the Neurobiological Mechanisms of Action of Morpholine Derivatives
Introduction: The Morpholine Scaffold as a Privileged Structure in Neuropharmacology The development of effective therapeutics for the central nervous system (CNS) is a formidable challenge, primarily due to the stringen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Morpholine Scaffold as a Privileged Structure in Neuropharmacology
The development of effective therapeutics for the central nervous system (CNS) is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2][3] CNS drug discovery necessitates a delicate balance between molecular size, lipophilicity, and polarity to ensure sufficient brain permeability.[1][2][3] Within this context, the morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, has emerged as a "privileged scaffold."[4][5][6][7]
The utility of the morpholine moiety stems from its unique physicochemical properties.[1][2][3][8][9] The presence of a weakly basic nitrogen atom and an oxygen atom at the 1,4-positions imparts a well-balanced lipophilic-hydrophilic profile and a pKa value that enhances aqueous solubility and facilitates BBB penetration.[1][3][4][7][8][9] Furthermore, its flexible chair-like conformation allows it to act as a versatile scaffold, correctly orienting pharmacophoric appendages toward their biological targets.[1][3][8][9] The oxygen atom can serve as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, thereby enhancing binding potency to target proteins.[1][4][8] Consequently, morpholine derivatives have been successfully developed to modulate a wide array of neurobiological targets, including enzymes, neurotransmitter receptors, and transporters, making them crucial in the treatment of neurodegenerative and neuropsychiatric disorders.[4][5][6][7][10]
This guide provides an in-depth exploration of the core mechanisms through which morpholine derivatives exert their effects in neurobiology, focusing on their roles as enzyme inhibitors and receptor modulators. We will delve into the causality behind experimental designs used to elucidate these mechanisms and provide detailed protocols for their investigation.
Section 1: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes increases the synaptic availability of these monoamines, a cornerstone of treatment for depression and neurodegenerative disorders like Parkinson's disease.[7][10] Several morpholine derivatives have been identified as potent MAO inhibitors.[4][5][6][7]
Mechanism of MAO Inhibition
The antidepressant drug Moclobemide is a classic example of a morpholine-containing reversible inhibitor of MAO-A (RIMA).[11][12] The morpholine ring in Moclobemide is believed to play a key role in its binding affinity and selectivity for MAO-A.[13] More recent research has focused on developing morpholine-based chalcones as highly selective and reversible MAO-B inhibitors.[7] This selectivity is crucial for treating Parkinson's disease by boosting dopamine levels while avoiding the hypertensive risks ("cheese effect") associated with non-selective MAO inhibition.
The inhibitory mechanism often involves the morpholine derivative binding within the active site cavity of the MAO enzyme. The specific substitutions on the morpholine ring and associated scaffolds dictate the selectivity and potency. For instance, certain chalcone-based morpholine derivatives have shown IC50 values for MAO-B that are significantly more potent than reference inhibitors like lazabemide.[7][12]
Key Morpholine-Based MAO Inhibitors
Compound Class
Target
Potency (IC50)
Significance
Moclobemide
MAO-A
~2.5 µM
Reversible inhibitor used as an antidepressant.[11][12]
Morpholine-Chalcone (MO1)
MAO-B
0.030 µM
Highly potent and selective reversible inhibitor, candidate for Alzheimer's treatment.[12]
Morpholine-Chalcone (C14)
MAO-A
7.91 µM
Moderate selective MAO-A inhibitor with antidepressant potential.[13]
Morpholine-Acetamides (1i, 1m)
MAO-A & MAO-B
Not specified
Dual inhibitors with strong binding affinities, potential for treating neurodegenerative and affective disorders.[14]
Experimental Workflow: Assessing MAO Inhibition
A robust and high-throughput method for assessing MAO inhibition is essential for drug discovery. The following protocol describes a common luminescence-based assay.
Protocol 1: In Vitro MAO Inhibition Assay using MAO-Glo™
Causality & Rationale: This assay provides a rapid and sensitive method to determine a compound's IC50 value for both MAO-A and MAO-B. It uses a luminogenic MAO substrate that, when acted upon by MAO, generates luciferin. The amount of light produced by the subsequent luciferase reaction is directly proportional to MAO activity. Inhibition of MAO results in a decreased light signal. Using recombinant human MAO-A and MAO-B enzymes ensures target specificity.
Methodology:
Reagent Preparation:
Prepare a 1M stock solution of the morpholine test compound in DMSO. Create a serial dilution series (e.g., from 10 mM to 1 nM) in a 96-well plate.
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided buffer to the recommended concentration.
Prepare the MAO substrate by diluting it in the assay buffer.
Assay Procedure:
Add 5 µL of each compound dilution (or vehicle control, DMSO) to triplicate wells of a white, opaque 96-well plate.
Add 20 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
Initiate the reaction by adding 25 µL of the MAO substrate.
Incubate for 60 minutes at room temperature.
Signal Detection:
Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating reaction.
Incubate for 20 minutes at room temperature.
Measure luminescence using a plate-reading luminometer.
Data Analysis & Validation:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the compound concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Self-Validation: Include known inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as positive controls to validate assay performance and ensure the results are within the expected range. The Z'-factor should be calculated to assess assay quality.
Section 2: Modulation of Neurotransmitter Transporters
Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibiting these transporters increases the concentration and duration of neurotransmitters in the synapse.
Mechanism of Norepinephrine Reuptake Inhibition
Reboxetine , an antidepressant containing a morpholine ring, is a selective norepinephrine reuptake inhibitor (NRI).[11][15][16][17][18] It functions by binding to the norepinephrine transporter (NET) and blocking the reabsorption of norepinephrine into the presynaptic neuron.[15][16] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key mechanism for its antidepressant effects.[15][16] Reboxetine exhibits high selectivity for NET, with only weak effects on the serotonin transporter (SERT) and no significant impact on the dopamine transporter (DAT).[16][17] This selectivity profile differentiates it from other classes of antidepressants and minimizes certain side effects.[16]
The primary method for evaluating a compound's effect on neurotransmitter transporters is the radioligand binding assay, which measures the displacement of a known radioactive ligand from the transporter.
Protocol 2: Radioligand Binding Assay for Norepinephrine Transporter (NET)
Causality & Rationale: This assay directly quantifies the affinity of a test compound for the NET. It utilizes cell membranes expressing high levels of human NET and a radiolabeled ligand (e.g., [³H]-Nisoxetine) that binds specifically to the transporter. A test compound that also binds to NET will compete with the radioligand, reducing the amount of radioactivity detected on the membranes. This allows for the determination of the compound's binding affinity (Ki).
Methodology:
Reagent Preparation:
Thaw cryopreserved cell membranes (e.g., from HEK293 cells) stably expressing human NET on ice. Homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
Prepare a stock solution of the morpholine test compound and create a serial dilution series.
Prepare the radioligand, [³H]-Nisoxetine, at a concentration near its Kd value.
Assay Procedure:
In a 96-well plate, combine:
25 µL of test compound dilution or vehicle (for total binding).
25 µL of a high concentration of a known NET inhibitor (e.g., Desipramine) for non-specific binding (NSB) control.
25 µL of [³H]-Nisoxetine.
150 µL of the cell membrane preparation.
Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.
Harvesting and Detection:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
Dry the filter mat and place it in a scintillation bag with scintillation fluid.
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis & Validation:
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Calculate the percentage of specific binding for each test compound concentration.
Determine the IC50 value by plotting percent specific binding against the log of compound concentration.
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation: The specific binding should be at least 80% of the total binding. The results for a reference compound (e.g., Desipramine) should be consistent with historical values, confirming the integrity of the membrane preparation and radioligand.
Section 3: Antioxidant and Neuroprotective Mechanisms
Oxidative stress is a major contributor to neuronal damage in a variety of acute and chronic neurological conditions.[19] Some morpholine derivatives, or compounds that are structurally similar, exert significant neuroprotective effects through antioxidant and membrane-stabilizing actions.
Emoxypine: A Case Study in Neuroprotection
Emoxypine (also known as Mexidol) is a 3-hydroxypyridine derivative structurally similar to pyridoxine, which demonstrates a broad spectrum of neuroprotective activities.[19][20][21][22][23] While not a classic morpholine, its mechanisms are relevant to scaffolds designed for neuroprotection. Its primary mechanism of action involves the inhibition of free-radical oxidation of biomembrane lipids (lipid peroxidation).[21][22]
Emoxypine acts as a direct free-radical scavenger and increases the activity of endogenous antioxidant enzymes like superoxide dismutase.[21][22] It also modulates the activity of membrane-bound enzymes and receptor complexes, including GABA and acetylcholine receptors, by increasing their binding ability.[22] This membrane-tropic action helps stabilize neuronal membranes against oxidative damage, improves cerebral blood flow, and inhibits platelet aggregation, making it beneficial in conditions like ischemic stroke.[19][21] Furthermore, its ability to chelate iron in vitro suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's, where iron-mediated oxidative stress is implicated.[19][20][22][23]
Conclusion and Future Directions
The morpholine ring is a uniquely versatile scaffold that has been successfully incorporated into a multitude of CNS-active agents. Its favorable physicochemical properties facilitate BBB penetration and allow for precise interactions with a diverse range of neurobiological targets.[1][3][4][8] The mechanisms of action are varied, ranging from the potent and selective inhibition of enzymes like MAO-A and MAO-B to the modulation of neurotransmitter transporters such as NET.[4][5][6][7][10]
Future research will likely focus on optimizing morpholine derivatives to enhance their selectivity, efficacy, and safety profiles.[4][5][6] The development of dual-acting inhibitors, such as compounds that target both MAO-B and acetylcholinesterase, represents a promising strategy for multifactorial diseases like Alzheimer's.[12] As our understanding of the complex pathophysiology of neurological disorders deepens, the rational design of novel morpholine-based compounds, guided by the principles and methodologies outlined in this guide, will continue to be a cornerstone of CNS drug discovery.
References
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Mathew, B., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Mathew, B., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]
Patsnap Synapse. (2024). What is the mechanism of Reboxetine Mesilate? Patsnap. [Link]
Szabadi, E., & Bradshaw, C. M. (1998). Mechanisms of action of reboxetine. ResearchGate. [Link]
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
Gupta, D. S., et al. (2022). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Biomedicine & Pharmacotherapy. [Link]
Mathew, B., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]
Mathew, B., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]
V. Alagarsamy. (2022). An updated review on morpholine derivatives with their pharmacological actions. Informatics (India) publisher. [Link]
Gupta, D. S., et al. (2022). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. ResearchGate. [Link]
Nootriment. (n.d.). Emoxypine Succinate: An Overview of its Properties, Applications, and Benefits. Nootriment. [Link]
V. Alagarsamy. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of critical reviews. [Link]
Lee, J., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Kumar, S., et al. (2024). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules. [Link]
Gupta, D. S., et al. (2022). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. CoLab.ws. [Link]
Mathew, B., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. ResearchGate. [Link]
Mathew, B., et al. (2025). Dual MAO-A and MAO-B Inhibition by Newly Synthesized Heterocyclic Acetamide Derivatives of Morpholine: In Vitro and In Silico Insights. ResearchGate. [Link]
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The morpholine ring, a simple six-membered saturated heterocycle, has...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The morpholine ring, a simple six-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and favorable physicochemical properties.[1] This guide provides a comprehensive technical overview of the pharmacological activities of substituted morpholines, with a particular focus on their applications in oncology and neuroscience. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics.
The Morpholine Moiety: A Cornerstone in Medicinal Chemistry
The prevalence of the morpholine ring in numerous FDA-approved drugs and clinical candidates is a testament to its advantageous properties in drug design.[2][3] Its unique structure, containing both an ether and a secondary amine functional group, imparts a desirable balance of hydrophilicity and lipophilicity. This often leads to improved aqueous solubility, membrane permeability, and metabolic stability, which are critical parameters for favorable pharmacokinetic profiles.[1] The morpholine moiety can be readily incorporated into diverse molecular architectures, allowing for the fine-tuning of pharmacological activity and the exploration of a vast chemical space.[2]
Substituted Morpholines in Oncology: Targeting Key Signaling Pathways
The uncontrolled proliferation of cancer cells is often driven by the dysregulation of critical signaling pathways. Substituted morpholines have emerged as potent inhibitors of several key kinases involved in cancer progression, most notably the PI3K/Akt/mTOR and VEGFR-2 pathways.[4]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][5] Several morpholine-containing compounds have been developed as potent dual PI3K/mTOR inhibitors.[6][7] The morpholine ring in these inhibitors often plays a critical role in binding to the ATP-binding pocket of the kinases, thereby blocking their catalytic activity.[1] This dual inhibition can lead to a more profound and sustained anti-proliferative effect compared to targeting a single kinase in the pathway.[7]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and how morpholine-based inhibitors can modulate its activity.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted morpholines.
Anticancer Activity of Morpholine-Substituted Quinazolines and Tetrahydroquinolines
Recent research has highlighted the potent anticancer activities of morpholine-substituted quinazoline and tetrahydroquinoline derivatives.[8][9][10][11][12] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including those of the breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y).[13]
Table 1: Cytotoxic Activity of Representative Morpholine-Substituted Heterocycles
A general and efficient method for the synthesis of 2,4-disubstituted quinazolines involves a three-component reaction of an appropriate anthranilamide, an aldehyde, and a morpholine-containing nucleophile, often catalyzed by iodine.[8]
Step-by-Step Protocol:
To a solution of substituted aldehyde (1 equivalent) and anthranilamide (1 equivalent) in methanol (10 mL), add iodine (1 equivalent) as a catalyst.
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, remove the excess solvent under reduced pressure using a rotary evaporator.
Add chilled water to the residue to precipitate the crude product.
Collect the solid by filtration, wash with cold water, and dry.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[8]
Caption: General synthetic workflow for morpholine-substituted quinazolines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]
Step-by-Step Protocol:
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[14]
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Remove the culture medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at 570 nm using a microplate reader.[14]
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Substituted Morpholines in Neuroscience: Modulating Neurotransmitter Systems
Morpholine derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders, particularly depression.[15][16] Their ability to cross the blood-brain barrier (BBB) and interact with key neurotransmitter systems makes them attractive candidates for the development of novel antidepressants.[17]
Mechanism of Action: Inhibition of Monoamine Oxidase and Norepinephrine Reuptake
The antidepressant effects of many morpholine-containing drugs are attributed to their ability to modulate the levels of monoamine neurotransmitters, such as norepinephrine and serotonin, in the synaptic cleft.[14][16] This is primarily achieved through two key mechanisms:
Inhibition of Monoamine Oxidase (MAO): MAO is an enzyme responsible for the degradation of monoamine neurotransmitters. Morpholine derivatives can act as reversible inhibitors of MAO-A, leading to an increase in the synaptic concentrations of norepinephrine and serotonin.[14]
Inhibition of Norepinephrine Reuptake: Certain morpholine-based drugs, such as Reboxetine, are selective norepinephrine reuptake inhibitors (NRIs). They block the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft and thereby prolonging its action.[18]
Caption: Mechanism of action of morpholine-based antidepressants.
Experimental Protocols for Antidepressant Activity Evaluation
The synthesis of reboxetine and its analogs often involves the preparation of a chiral morpholine intermediate followed by the introduction of the aryloxy and phenyl groups.[19][20]
Step-by-Step Protocol (Illustrative):
Protect the amino group of a suitable chiral amino alcohol.
Perform an intramolecular cyclization to form the morpholine ring.
Introduce the 2-ethoxyphenoxy group via a nucleophilic substitution reaction.
Deprotect the amino group.
Introduce the phenyl group through a reductive amination or other suitable C-N bond-forming reaction.
Purify the final product by chromatography or recrystallization.[19]
The inhibitory activity of morpholine derivatives against MAO-A and MAO-B can be determined using a fluorometric assay.[21][22]
Step-by-Step Protocol:
Prepare solutions of human recombinant MAO-A and MAO-B enzymes in a suitable buffer (e.g., phosphate buffer, pH 7.4).
In a 96-well black plate, add the test compounds at various concentrations.
Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., kynuramine).
Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.
Stop the reaction by adding a strong base (e.g., 2N NaOH).
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 380 nm emission for the product of kynuramine oxidation).[21]
Calculate the percentage of inhibition and determine the IC₅₀ values.
The ability of morpholine derivatives to inhibit norepinephrine reuptake can be assessed using a commercially available neurotransmitter transporter uptake assay kit.[23][24]
Step-by-Step Protocol:
Culture cells expressing the human norepinephrine transporter (hNET) in a 96- or 384-well plate.
Treat the cells with the test compounds at various concentrations.
Add a fluorescent substrate that is a substrate for the NET.
Incubate the plate to allow for substrate uptake into the cells.
Add a masking dye to quench the fluorescence of the extracellular substrate.
Measure the intracellular fluorescence using a fluorescence plate reader.
Determine the inhibitory effect of the compounds on norepinephrine uptake and calculate the IC₅₀ values.[23][24]
Conclusion and Future Perspectives
Substituted morpholines represent a highly valuable and versatile class of compounds with a broad spectrum of pharmacological activities. Their privileged structural features and favorable pharmacokinetic properties have made them a cornerstone in the development of novel therapeutics for cancer and CNS disorders. The continued exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of even more potent and selective morpholine-based drugs in the future. The experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate the next generation of these promising therapeutic agents.
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An In-Depth Technical Guide to the In Vitro Screening of Novel Dimethylphenyl Morpholine Compounds as PI3K/Akt/mTOR Pathway Inhibitors
Abstract The morpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties in drug candidates.[1][2] This guide presents...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The morpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties in drug candidates.[1][2] This guide presents a comprehensive, technically-grounded framework for the in vitro screening of a novel library of dimethylphenyl morpholine compounds. We hypothesize a primary mechanism of action targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in human cancers.[3][4] This document provides a strategic, multi-stage screening cascade, moving from high-throughput primary assays to detailed mechanistic and cell-based secondary assays. Each stage is designed to generate robust, decision-driving data, enabling the efficient identification and characterization of lead compounds. Detailed, field-tested protocols, data interpretation guidelines, and the scientific rationale behind key experimental choices are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for a Tiered Screening Cascade
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling axis that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[5][6] Its hyperactivation is a common driver of tumorigenesis and therapeutic resistance, making it a high-value target for oncology drug discovery.[3][7] The dimethylphenyl morpholine scaffold offers a promising chemical starting point, as morpholine-containing drugs have demonstrated success as kinase inhibitors, in part due to the scaffold's ability to improve solubility and metabolic stability.[1][8]
A successful screening campaign does not rely on a single assay but on a strategically designed screening cascade . This tiered approach is essential for efficiently triaging large compound libraries, eliminating false positives, and building a comprehensive understanding of a compound's biological activity.[9][10] Our proposed cascade is designed to answer critical questions at each stage, ensuring that only the most promising compounds, with validated on-target activity and desired cellular effects, are advanced.
The PI3K/Akt/mTOR Signaling Pathway
The pathway is initiated by the activation of cell surface receptors, which recruit and activate PI3K.[11] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt.[3] Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately drives protein synthesis and cell proliferation while inhibiting apoptosis.[4][6]
Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized point of inhibition.
Pre-Screening: Compound Management and Quality Control
The integrity of any screening campaign begins with meticulous compound management. The assumption that a compound is soluble and stable in the assay buffer is a frequent source of artifacts.
DMSO Solubility Assessment
Dimethyl Sulfoxide (DMSO) is the universal solvent for compound libraries in early drug discovery.[12][13] However, not all compounds are readily soluble, and insolubility can lead to falsely low potency values.[14]
Kinetic Solubility Protocol: A preliminary assessment can be performed by preparing a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. The solution should be visually inspected for particulates. For a more quantitative measure, a nephelometry-based assay can determine the concentration at which a compound begins to precipitate when diluted into an aqueous buffer.[15]
Expertise Insight: Compounds that are insoluble in DMSO at standard screening concentrations (e.g., 10 mM) are often flagged and deprioritized, as they present significant challenges for future development.[12]
Stock Solution Preparation and Storage
Protocol: Prepare 10 mM stock solutions in 100% DMSO. Use high-quality, anhydrous DMSO to prevent degradation of moisture-sensitive compounds.[14] Aliquot stocks into single-use plates or vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[14]
Trustworthiness: A "master plate" should be created from which "daughter plates" for screening are replicated. This preserves the integrity of the original stock. The final concentration of DMSO in the assay well must be kept constant across all conditions (including controls) and should ideally be ≤0.5% to minimize solvent-induced artifacts and cytotoxicity.[14]
Stage 1: Primary Screening - Identifying "Hits"
The goal of primary screening is to rapidly and cost-effectively test the entire compound library to identify initial "hits" that inhibit the target of interest, in this case, PI3K. The assay must be robust, high-throughput, and sensitive.
We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding displacement assay as the primary screen. This format directly measures compound binding to the kinase ATP pocket, making it less susceptible to interference than activity-based assays.[16][17]
Principle: The LanthaScreen™ assay is based on the binding of an Alexa Fluor™ 647-labeled ATP-competitive tracer to the kinase.[16] The kinase itself is labeled with a europium-tagged antibody. When the tracer and antibody are both bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ acceptor.[16][17] An active inhibitor will compete with the tracer for the ATP binding site, disrupting FRET and causing a decrease in the emission ratio.[16]
Causality: This assay directly measures physical binding to the target. A positive result (a "hit") is therefore directly attributable to the compound occupying the ATP binding site, providing a clear mechanistic starting point.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted for a 384-well plate format.
Reagent Preparation:
Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16]
Prepare a 4X compound solution by diluting from DMSO stock into Kinase Buffer. For a single-point screen, a final concentration of 10 µM is typical.
Prepare a 2X Kinase/Antibody mixture in Kinase Buffer. The final concentrations will be target-specific (e.g., 2 nM kinase, 4 nM antibody).[17]
Prepare a 4X Tracer solution in Kinase Buffer at the concentration recommended by the manufacturer.[16]
Assay Procedure:
Add 4 µL of 4X compound solution to the assay wells.[17]
Add 8 µL of 2X Kinase/Antibody mixture to all wells.[17]
The objective of Stage 2 is to confirm the hits from the primary screen using a different assay format (an orthogonal assay) and to determine their potency (IC50). This step is crucial for eliminating false positives that may arise from assay-specific artifacts.[9][18]
Orthogonal Assay: ADP-Glo™ Kinase Activity Assay
The ADP-Glo™ assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19][20]
Principle: The kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which drives a luciferase/luciferin reaction, generating a light signal proportional to kinase activity.[19]
Self-Validation: This assay measures enzymatic activity, whereas the primary screen measured binding. If a compound is a true ATP-competitive inhibitor, it should be active in both assays. A compound active in the binding assay but not the activity assay might be an artifact or have a non-standard mechanism of action requiring further investigation.
Potency Determination (IC50)
Confirmed hits are tested in a 10-point, 3-fold serial dilution to determine the concentration that inhibits 50% of kinase activity (IC50).
Create a 10-point serial dilution of each hit compound in 100% DMSO.
Dilute these stocks into the appropriate reaction buffer.
Kinase Reaction:
Add 5 µL of compound solution to the wells of a 384-well plate.
Add 10 µL of a 2X Kinase/Substrate mixture.
Initiate the reaction by adding 10 µL of a 2X ATP solution (at the apparent ATP Km concentration for the specific kinase).
Incubate for 60 minutes at room temperature.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
Read luminescence on a plate reader.
Data Analysis:
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data using a four-parameter logistic equation to determine the IC50 value.[21]
Data Presentation: Example IC50 Data
Compound ID
Primary Screen (% Inhibition @ 10µM)
IC50 (µM) - PI3Kα
95% Confidence Interval
R² of Curve Fit
DM-Morph-001
95.2
0.48
0.39 - 0.59
0.995
DM-Morph-002
88.1
1.25
1.05 - 1.48
0.992
DM-Morph-003
55.6
15.7
12.8 - 19.3
0.987
Staurosporine
99.8
0.015
0.011 - 0.021
0.998
Stage 3: Cellular Activity & Mechanism of Action
With biochemically validated, potent hits in hand, the focus shifts to confirming on-target activity in a cellular context and understanding the compound's selectivity and mode of action.
Target Engagement: Western Blot for Phospho-Akt
The most direct way to confirm that a compound is inhibiting PI3K in cells is to measure the phosphorylation status of its immediate downstream substrate, Akt.[11] A potent PI3K inhibitor should lead to a dose-dependent decrease in phosphorylated Akt (p-Akt) at a key activation residue like Serine 473.[11][22]
Trustworthiness: This assay provides pharmacodynamic proof of target engagement. It validates that the compound can penetrate the cell membrane, engage PI3K, and produce the expected downstream biological effect. Probing for both total Akt and a loading control (e.g., GAPDH) is mandatory for proper data normalization and interpretation.[22][23]
Protocol: Western Blot for p-Akt (Ser473)
Cell Culture and Treatment:
Plate a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and grow to 80-90% confluency.
Serum-starve cells overnight to reduce basal pathway activation.
Treat cells with a serial dilution of the compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).
Stimulate the pathway with a growth factor (e.g., IGF-1) for 15-30 minutes.
Lysis and Protein Quantification:
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors . The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[22]
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
Electrophoresis and Transfer:
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibody blotting to reduce background.[16][22]
Incubate overnight at 4°C with a primary antibody specific for p-Akt (Ser473).[11]
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[11]
Detect signal using an ECL substrate and an imaging system.[11]
Stripping and Re-probing:
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin.[22]
Phenotypic Assay: Cell Proliferation (MTS Assay)
A key desired outcome of inhibiting the PI3K/Akt/mTOR pathway is a reduction in cancer cell proliferation.[4] The MTS assay is a robust, colorimetric method to assess cell viability.[25][26]
Principle: The MTS tetrazolium compound is reduced by metabolically active, viable cells to generate a colored formazan product that is soluble in culture media.[26][27] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance at ~490 nm.[25][26]
Protocol: MTS Cell Proliferation Assay
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[25]
Compound Treatment: Treat cells with a serial dilution of the compound and incubate for 48-72 hours.[25]
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of media.[28]
Incubation: Incubate for 1-4 hours at 37°C. The optimal time depends on the cell type's metabolic rate.[25][27]
Reading: Shake the plate briefly and measure the absorbance at 490 nm using a plate reader.[26]
Selectivity Profiling
No inhibitor is perfectly selective. Understanding a compound's off-target activity is critical for predicting potential toxicities and side effects.
Methodology: Promising lead compounds should be submitted to a commercial kinase profiling service (e.g., Reaction Biology, Promega).[20][29] These services screen the compound against a large panel of hundreds of kinases (a "kinome scan") at a fixed concentration (e.g., 1 µM).[30][31]
Data Interpretation: The results are often visualized as a "kinome tree" or a table of percent inhibition. This allows for the rapid identification of off-target hits and helps guide further structure-activity relationship (SAR) studies to improve selectivity.
Caption: A strategic in vitro screening cascade for PI3K inhibitor discovery.
Conclusion and Future Directions
This guide has outlined a robust, logical, and technically detailed cascade for the in vitro screening of novel dimethylphenyl morpholine compounds against the PI3K/Akt/mTOR pathway. By progressing from high-throughput binding assays to lower-throughput, information-rich cellular and mechanistic studies, this strategy maximizes the probability of identifying high-quality lead candidates. Compounds that successfully navigate this cascade—demonstrating potent and selective biochemical activity, clear on-target cellular engagement, and a desired anti-proliferative phenotype—are well-positioned for subsequent lead optimization and in vivo efficacy studies. The strength of this approach lies in its self-validating nature, where each stage builds upon and confirms the findings of the last, providing a solid foundation for data-driven decision-making in the drug discovery process.
MDPI. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences. [Link]
Frontiers. (2023). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]
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International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
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A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
Abstract This technical guide provides a comprehensive framework for the analytical characterization of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, a novel chemical entity. The successful development of any...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, a novel chemical entity. The successful development of any active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its fundamental physicochemical properties, primarily its aqueous solubility and chemical stability. These characteristics are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This document outlines a strategic, phase-appropriate approach for researchers and drug development professionals, detailing the requisite experimental protocols, the scientific rationale underpinning these methodologies, and the interpretation of the resulting data. We will delve into the systematic evaluation of solubility across a physiologically relevant pH range and explore a robust strategy for stability testing, including forced degradation studies and the development of a stability-indicating analytical method, in alignment with global regulatory standards.
Introduction: The Imperative of Early-Stage Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which can be predicted and mitigated through rigorous early-stage characterization. 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, as a hydrochloride salt of a substituted morpholine derivative, presents a unique set of properties that must be meticulously evaluated. The morpholine ring, while common in medicinal chemistry, can be susceptible to specific degradation pathways, and its basic nitrogen atom dictates the pH-dependent solubility profile of the hydrochloride salt.
This guide is structured to provide not just a series of procedures, but a logical, science-driven workflow. We will begin with the foundational assessment of solubility, a critical factor for oral drug absorption, and progress to the elucidation of the compound's intrinsic stability.[] This involves subjecting the molecule to environmental stressors to forecast its long-term viability and to identify potential degradants that could impact safety and efficacy.[2] The ultimate goal is to build a comprehensive data package that informs formulation development, defines appropriate storage conditions, and ensures regulatory compliance.
Foundational Physicochemical Properties
A preliminary in-silico and experimental assessment of the API's properties is the logical starting point.
Property
Anticipated Data
Rationale & Importance
Chemical Structure
Visual confirmation of the molecular structure, highlighting the morpholine ring, the dimethylphenyl substituent, and the hydrochloride salt form.
Molecular Formula
C₁₃H₂₀ClNO
Derived from the chemical structure.
Molecular Weight
241.76 g/mol
Essential for all concentration and molarity calculations in subsequent experiments.
Predicted pKa
~7.5 - 8.5
The pKa of the tertiary amine in the morpholine ring is crucial. As a hydrochloride salt, the compound's solubility will be highly dependent on the pH of the medium relative to its pKa. This value dictates the pH at which the compound transitions between its more soluble ionized form and its less soluble free base form.
Comprehensive Solubility Profiling
Aqueous solubility is a master variable in drug development, directly influencing dissolution rate and, consequently, bioavailability.[] For an ionizable compound like a hydrochloride salt, a simple single-point solubility measurement is insufficient. A full pH-solubility profile is required to understand its behavior in the variable pH environments of the gastrointestinal tract.[3]
Scientific Rationale for Methodology
The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value under a given set of conditions.[5][6] The World Health Organization (WHO) and the United States Pharmacopeia (USP) provide clear guidelines for conducting these studies, particularly for the purpose of the Biopharmaceutics Classification System (BCS).[7][8] According to these guidelines, an API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[8]
Experimental Workflow for Solubility Assessment
The logical flow of experiments is designed to build a complete picture of the compound's solubility behavior.
Caption: Workflow for pH-dependent equilibrium solubility determination.
This protocol is aligned with USP General Chapter <1236> and WHO guidelines.[4][7][9]
Preparation of Media: Prepare buffers at a minimum of three pH levels covering the physiological range: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). All buffers should be pre-heated to 37 ± 1 °C.[7]
Sample Preparation: Add an excess amount of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride to vials containing a known volume of each buffer. The excess solid should be visually apparent throughout the experiment to ensure saturation.
Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled chamber at 37 ± 1 °C. The system should be agitated for a sufficient duration to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the concentration has plateaued.
Sample Withdrawal and Separation: At each time point, withdraw an aliquot from each vial. Immediately separate the undissolved solid from the solution. This is a critical step to prevent artificially inflated results; use of a syringe filter (e.g., 0.22 µm PVDF) or centrifugation at high speed is required.
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, typically HPLC-UV.
pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was not overwhelmed by the API.[7]
Data Presentation and Interpretation
The results should be tabulated to clearly present the solubility at different pH values.
The data will likely show high solubility at low pH (where the amine is fully protonated) and a sharp decrease in solubility as the pH approaches and surpasses the pKa of the morpholine nitrogen.
Intrinsic Stability and Degradation Pathway Elucidation
Understanding how a molecule degrades is as important as knowing its primary activity. Stability studies are mandated by regulatory bodies like the ICH to ensure that a drug product remains safe and effective throughout its shelf life.[10][11][12]
The Role of Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment.[2] By intentionally exposing the API to harsh conditions, we can achieve several key objectives:
Elucidate Degradation Pathways: Identify the likely degradation products that may form under normal storage conditions.[13]
Develop a Stability-Indicating Method: The stressed samples, containing a mixture of the parent API and its degradants, are essential for developing an analytical method (typically HPLC) that can resolve all components.[14][15][16] This proves the method's specificity.
Assess Intrinsic Stability: Understand the molecule's inherent vulnerabilities, which can guide formulation and packaging decisions.[2]
The goal is to achieve a target degradation of approximately 5-20%.[17] Too little degradation provides insufficient information, while complete degradation prevents the identification of primary degradants.[13]
Experimental Protocol: Forced Degradation Studies
These studies should be conducted on the API in both solution and solid-state, as per ICH Q1A(R2) guidelines.[17][18]
Acid Hydrolysis: Reflux the API in 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for several hours.[2]
Base Hydrolysis: Reflux the API in 0.1 N NaOH at an elevated temperature (e.g., 60-80 °C) for several hours.[2]
Oxidative Degradation: Treat the API solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[19]
Thermal Degradation (Solid State): Expose the solid API to dry heat (e.g., 60-80 °C) for an extended period.[18]
Photostability: Expose the solid API and its solution to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.[11] A control sample should be protected from light to differentiate light-induced degradation from thermal effects.
Potential Degradation Pathways for the Morpholine Moiety
The morpholine ring is generally stable, but under oxidative or extreme pH/thermal stress, ring cleavage is a potential degradation pathway.[20][21] Studies on the biodegradation of morpholine by Mycobacterium species have shown that the initial step often involves the cleavage of a C-N bond, leading to the formation of an intermediary amino acid, which is subsequently deaminated and oxidized.[20][22][23]
Caption: Potential oxidative degradation pathways for the morpholine ring.
Development of a Stability-Indicating HPLC Method (SIAM)
A SIAM is an analytical procedure that can accurately quantify the decrease in the concentration of the API due to degradation and simultaneously resolve the API peak from all degradation product peaks.[14][15][24][25]
Method Development Strategy:
Column Selection: A reversed-phase C18 column is a versatile starting point for small molecules of moderate polarity.
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is typical for reversed-phase HPLC.[15] The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape, ideally 2-3 pH units away from the API's pKa.
Detection: UV detection is standard, provided the molecule has a suitable chromophore. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, a key requirement for a stability-indicating method.
Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is often necessary to separate the parent API from potentially more polar degradation products within a reasonable analysis time.[14]
Method Optimization: Inject a cocktail of the stressed samples and optimize the gradient, flow rate, and temperature to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.[16]
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table.
Stress Condition
Duration/Temp.
% Assay of Parent API
% Total Impurities
Observations (No. of Degradants)
0.1 N HCl
8h / 80°C
Data
Data
Data
0.1 N NaOH
4h / 80°C
Data
Data
Data
3% H₂O₂
24h / RT
Data
Data
Data
Dry Heat
48h / 80°C
Data
Data
Data
Photolytic
ICH Q1B
Data
Data
Data
This table provides a clear overview of the compound's lability under different conditions, guiding future development and highlighting which degradation pathways are most significant.
Conclusion and Future Directions
This guide has established a robust, scientifically-grounded framework for characterizing the solubility and stability of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. By systematically applying the detailed protocols for pH-solubility profiling and forced degradation, researchers can generate the critical data needed to de-risk development and enable rational formulation design.
The pH-solubility profile will directly inform the biopharmaceutical classification and predict the in-vivo dissolution behavior of the API. The stability profile, underpinned by a validated stability-indicating method, will not only satisfy regulatory requirements but also provide invaluable insights into the molecule's intrinsic chemical properties. This foundational knowledge is paramount for advancing a promising new chemical entity toward becoming a safe, effective, and stable medicinal product.
References
Pouille, C., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3052–3055. [Link]
Bhatt, M., & Oza, B. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Rasayan Journal of Chemistry, 15(2), 1141-1147. [Link]
Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Jain, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
ICH. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. Mourne Training Services. [Link]
Prajapati, Y., et al. (2014). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. ResearchGate. [Link]
World Health Organization. (2006). Annex 4. WHO Technical Report Series. [Link]
Combourieu, B., et al. (1998). Morpholine Degradation Pathway of Mycobacterium aurum MO1: Direct Evidence of Intermediates by In Situ 1H Nuclear Magnetic Resonance. Applied and Environmental Microbiology, 64(1), 153-158. [Link]
United States Pharmacopeia. General Chapters: <1171> PHASE-SOLUBILITY ANALYSIS. USP-NF. [Link]
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ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy News. [Link]
Slideshare. (2014). Ich guidelines for stability studies 1. Slideshare. [Link]
United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]
Singh, S. K., et al. (2020). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]
Gavan, A. (2016). Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. [Link]
Tsume, Y., et al. (2014). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
United States Pharmacopeia. (2016). <1236> Solubility Measurements Prospectus. USP-NF. [Link]
Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
Kumar, V., & Kumar, R. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
Goger, N. G., & Gokcen, T. (2018). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Marmara Pharmaceutical Journal. [Link]
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. WHO. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Wankhede, S. B., et al. (2010). Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. ResearchGate. [Link]
Discovery and Synthesis of Novel Morpholine-Based Compounds: From Strategic Design to Catalytic Execution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Privilege of the Morpholine Scaffold In the landscape of medicinal chemistry, few heterocyclic scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Privilege of the Morpholine Scaffold
In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the persistent utility and versatility of the morpholine ring. Its frequent appearance in FDA-approved drugs is not a matter of chance; it is a testament to the advantageous physicochemical and metabolic properties this simple N,O-heterocycle imparts to a molecule.[1][2] The morpholine moiety often enhances aqueous solubility, improves metabolic stability, and provides an optimal basicity (pKa ~8.7) for favorable interactions with biological targets.[2][3] Its ability to act as a hydrogen bond acceptor and its relatively rigid conformation contribute significantly to binding affinity and selectivity for a wide range of receptors and enzymes.[1]
This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the discovery and synthesis of novel morpholine-based compounds. We will explore the causality behind modern synthetic choices, delve into the mechanics of self-validating catalytic protocols, and ground our discussion in the authoritative literature that shapes contemporary drug discovery. Our focus will be on the strategic implementation of advanced catalytic methods that offer high efficiency, atom economy, and precise stereochemical control—the cornerstones of modern pharmaceutical development.
Part 1: Strategic Synthesis of the Chiral Morpholine Core
The therapeutic efficacy of a chiral drug is almost invariably dependent on the stereochemistry of its core components.[4] Consequently, the development of asymmetric syntheses for substituted morpholines is of paramount importance. While traditional methods often relied on the chiral pool, modern approaches leverage the power of catalysis to construct stereocenters with precision and efficiency.
The Challenge of Asymmetric Synthesis
The primary strategies for introducing chirality into the morpholine scaffold can be categorized based on when the stereocenter is formed relative to the ring-closing event.
Preliminary Biological Evaluation of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride: A Technical Guide
Abstract This technical guide outlines a comprehensive and scientifically rigorous framework for the preliminary biological evaluation of the novel compound, 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. Given...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide outlines a comprehensive and scientifically rigorous framework for the preliminary biological evaluation of the novel compound, 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. Given the absence of extensive prior research on this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. The proposed evaluation pipeline is designed to systematically elucidate the compound's pharmacological potential, beginning with fundamental physicochemical characterization and progressing through in silico, in vitro, and in vivo assessments. The methodologies detailed herein are grounded in established principles of early-stage drug discovery and aim to generate robust, reproducible data to inform subsequent development decisions.
Introduction: Unveiling a Candidate Molecule
The compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride integrates two key structural motifs with known pharmacological relevance: a morpholine ring and a 2,5-dimethylphenyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) and cancer.[1][2][3] Its favorable physicochemical properties, including a balanced lipophilic-hydrophilic profile, often contribute to improved bioavailability and blood-brain barrier permeability.[1][3][4] The 2,5-dimethylphenyl moiety has been identified in compounds with antimicrobial activity.[5][6]
The hydrochloride salt form of the molecule suggests enhanced solubility and stability, which are advantageous for pharmaceutical development. The combination of these structural features suggests that 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride could possess a range of biological activities, with potential applications in neuropharmacology, oncology, or infectious diseases.
This guide provides a structured, multi-tiered approach to the preliminary biological evaluation of this compound, designed to efficiently and effectively characterize its bioactivity and establish a foundation for further investigation.
Physicochemical Characterization: The Foundational First Step
Prior to any biological assessment, a thorough physicochemical characterization of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is imperative to ensure the identity, purity, and suitability of the compound for biological testing.
Parameter
Methodology
Rationale
Identity Confirmation
¹H NMR, ¹³C NMR, Mass Spectrometry
To verify the chemical structure of the synthesized compound.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
To quantify the purity of the compound and identify any impurities that could confound biological data.
Solubility
Kinetic and Thermodynamic Solubility Assays
To determine the compound's solubility in various aqueous and organic solvents, which is critical for formulation and assay development.
LogP/LogD
Shake-flask method or computational prediction
To assess the lipophilicity of the compound, which influences its membrane permeability and potential for CNS penetration.
Stability
HPLC-based stability studies at various pH and temperature conditions
To evaluate the compound's stability in solution and under storage conditions, ensuring the integrity of the test substance throughout the experimental timeline.
In Silico and Computational Assessment: Predicting Biological Potential
Computational modeling serves as a valuable initial step to predict the compound's potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby guiding the design of subsequent wet-lab experiments.
Molecular Docking
Molecular docking simulations will be performed to predict the binding affinity and mode of interaction of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride with a panel of known biological targets. Based on the structural motifs, potential targets could include:
CNS Receptors and Transporters: Serotonin receptors, dopamine transporters, and norepinephrine transporters.
Enzymes: Monoamine oxidases (MAO-A and MAO-B)[4], kinases involved in cancer signaling pathways (e.g., PI3K, mTOR)[1][3].
Bacterial Enzymes: Key enzymes involved in bacterial survival and replication.
ADMET Prediction
In silico ADMET models will be utilized to predict key pharmacokinetic and toxicological properties, including:
Blood-brain barrier penetration
Plasma protein binding
Metabolic stability
Potential for hERG channel inhibition (cardiac toxicity)
Potential for mutagenicity and carcinogenicity
Caption: In Silico Workflow for Target and ADMET Prediction.
In Vitro Evaluation: A Tiered Approach to Biological Characterization
A tiered in vitro evaluation strategy will be employed to systematically assess the biological activity of the compound, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Tier 1: Cytotoxicity and Cell Viability Assays
The initial step is to determine the compound's general cytotoxicity across a panel of cell lines. This will establish a working concentration range for subsequent assays and provide an early indication of potential therapeutic windows.
Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate cells (e.g., HEK293 for general cytotoxicity, a panel of cancer cell lines like MCF-7 and A549, and a neuronal cell line like SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride in culture medium and treat the cells for 24, 48, and 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.
Tier 2: Target-Based and Phenotypic Screening
Based on the in silico predictions and the outcomes of the cytotoxicity assays, a more focused screening will be conducted to identify specific biological activities.
Hypothesized Activity
Proposed Assay
Rationale
Anticancer
Apoptosis Assay (e.g., Annexin V/PI staining)
To determine if the compound induces programmed cell death in cancer cells.[7]
Cell Cycle Analysis (Flow Cytometry)
To investigate if the compound causes cell cycle arrest.
CNS Activity
Neurotransmitter Reuptake Assay
To measure the inhibition of dopamine, serotonin, and norepinephrine transporters.
Receptor Binding Assay
To assess the affinity of the compound for specific CNS receptors (e.g., serotonin or dopamine receptors).
Antimicrobial
Broth Microdilution Assay
To determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[8]
Tier 3: Mechanistic Assays
Should Tier 2 assays yield promising results, further experiments will be designed to elucidate the compound's mechanism of action.
Caption: Tiered In Vitro Evaluation Pipeline.
In Vivo Evaluation: Assessing a Whole-System Response
Upon successful demonstration of in vitro activity and an acceptable therapeutic index, preliminary in vivo studies will be initiated to evaluate the compound's pharmacokinetics, safety, and efficacy in a living organism.
Pharmacokinetic (PK) Profiling
A preliminary PK study in a rodent model (e.g., mice or rats) will be conducted to determine key parameters such as:
Bioavailability (oral and intravenous administration)
Plasma half-life (t₁/₂)
Maximum plasma concentration (Cmax)
Time to reach maximum concentration (Tmax)
Volume of distribution (Vd)
Clearance (CL)
Preliminary Toxicity (Dose-Range Finding) Studies
Acute toxicity studies will be performed to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.[9][10]
Animal Acclimation: Acclimate animals (e.g., female rats) to the laboratory conditions for at least 5 days.
Dosing: Administer a single oral dose of the compound to one animal.
Observation: Observe the animal for signs of toxicity for up to 14 days.
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.
Data Analysis: The results are used to estimate the LD50 (median lethal dose) and to identify signs of toxicity.
Preliminary Efficacy Studies
Based on the in vitro findings, a relevant animal model will be selected to assess the compound's potential therapeutic effect.
Hypothesized Therapeutic Area
Animal Model
Primary Endpoint
Oncology
Xenograft model with a relevant cancer cell line
Tumor growth inhibition
Depression
Forced swim test or tail suspension test in mice
Reduction in immobility time
Bacterial Infection
Murine model of systemic infection
Increased survival rate
Data Interpretation and Future Directions
The culmination of the data from these preliminary evaluations will provide a comprehensive initial profile of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. A " go/no-go " decision for further development will be based on a holistic assessment of its potency, selectivity, therapeutic index, and pharmacokinetic properties.
Positive outcomes would warrant more extensive preclinical development, including:
Lead optimization to improve efficacy and safety profiles.
More comprehensive toxicology studies under Good Laboratory Practice (GLP) conditions.[11]
Pharmacodynamic studies to correlate drug exposure with biological response.
References
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AXXAM. (n.d.). In Vitro Assays. Retrieved from [Link]
Gasbarri, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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Vitale, P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
Gasbarri, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
National Institute of Environmental Health Sciences. (2025). Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. Retrieved from [Link]
Mathew, B., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Journal of Biomolecular Structure and Dynamics.
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
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Mohammed, M., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
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Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in labor
Carroll, F. I., et al. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PubMed.
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N-METHYLMORPHOLINE. (n.d.).
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PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIV
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Application Notes and Protocols for the Cellular Characterization of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
Abstract This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the cellular effects of the novel compound, 2-(2,5-Dimethylphenyl)-5-me...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the cellular effects of the novel compound, 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. As specific biological data for this compound is not yet publicly established, this guide is structured as a foundational workflow. It begins with essential preliminary steps, including physicochemical characterization, stock solution preparation, and cytotoxicity assessment. Subsequently, it outlines detailed protocols for hypothesis-driven functional assays based on the known bioactivities of structurally related morpholine analogs, which suggest potential activity as a modulator of monoamine transporters or nicotinic acetylcholine receptors (nAChRs).[1][2][3] This self-validating system is designed to enable researchers to systematically determine the compound's effective concentration range and elucidate its potential mechanism of action in a cell culture context.
Introduction and Scientific Rationale
Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, integral to numerous approved therapeutics and clinical candidates.[1][3] Its inclusion in a molecule can enhance aqueous solubility and modulate polarity, often improving pharmacokinetic profiles.[3] Substituted morpholine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4]
Notably, phenyl-morpholine analogs have been investigated for their effects on the central nervous system. For instance, certain 2-(substituted phenyl)-morpholine derivatives have shown potent inhibition of monoamine transporters—specifically those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and antagonism of nicotinic acetylcholine receptors (nAChRs). These targets are critical in neurotransmission and are implicated in numerous neurological and psychiatric conditions.
Given the structure of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, it is scientifically plausible to hypothesize that its primary biological targets may involve one or more of these protein families. Therefore, the following protocols are designed not merely as procedural steps, but as a logical, tiered approach to investigation:
Establish Foundational Parameters: Determine solubility and the non-toxic working concentration range. No functional assay is valid without this crucial first step.
Test Hypothesized Mechanisms: Employ specific functional assays to probe the compound's effect on monoamine transporters and key nAChR subtypes.
This document serves as a rigorous starting point for the in-vitro characterization of this novel compound.
Physicochemical Properties and Reagent Preparation
Compound Handling and Storage
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a hydrochloride salt, which typically enhances aqueous solubility compared to the free base form. However, its empirical solubility in common cell culture solvents must be determined.
Appearance: Typically a crystalline solid.
Storage: Store desiccated at 4°C, protected from light. For long-term storage, -20°C is recommended.
Safety: The toxicological properties have not been fully investigated.[1] Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Preparation of a High-Concentration Stock Solution
The initial preparation of a sterile, high-concentration stock solution is critical for accuracy and reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in cell culture; however, aqueous-based solvents like sterile water or phosphate-buffered saline (PBS) should be tested first, given the hydrochloride salt form.[5][6]
Protocol: Stock Solution Preparation
Aseptic Technique: Perform all steps in a sterile laminar flow hood.
Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg). To avoid losses with small quantities, it is best to dissolve the entire contents of the vial.[6]
Solvent Selection:
Primary Choice: Add a small, precise volume of sterile, nuclease-free water to the vial. Vortex thoroughly. If the compound does not dissolve, proceed to the secondary choice.
Secondary Choice: Use high-purity, sterile-filtered DMSO.
Dissolution: Calculate the volume of solvent required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). Add the solvent to the vial containing the compound.
Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.[5] Visually inspect for complete dissolution.
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Table 1: Example Stock Solution Calculation
Property
Value
Calculation
Molecular Weight (MW)
User to verify
(e.g., ~255.78 g/mol )
Desired Stock Conc. (C1)
10 mM
10 mmol/L
Mass of Compound (m)
5 mg
0.005 g
| Solvent Volume (V) | 1.955 mL | V = m / (C1 * MW) = 0.005 g / (0.010 mol/L * 255.78 g/mol ) |
Note on Solvent Toxicity: When preparing working dilutions in cell culture media, ensure the final concentration of DMSO is non-toxic to the cells, typically ≤ 0.5%.[5]
Experimental Workflow: A Tiered Approach
The following diagram outlines the logical flow for characterizing a novel compound in cell culture. This workflow ensures that data from functional assays are interpreted within a valid, non-toxic concentration range.
Caption: Experimental workflow for characterizing 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride.
Protocol: Determination of Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound reduces cell viability, a critical step for defining the working concentration for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Materials:
Selected cell line (e.g., HEK293 for general toxicity, or a specific line for targeted assays like SH-EP1)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multi-well spectrophotometer (plate reader)
Protocol:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Dilution: Prepare a 2-fold serial dilution of the compound stock solution in complete culture medium to achieve final concentrations ranging from a high value (e.g., 100 µM) to a low value (e.g., ~0.1 µM). Include a "vehicle control" (medium with the same final concentration of DMSO or PBS as the highest compound concentration) and a "no cells" blank control.
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution to each well.[7] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
Data Analysis:
Subtract the average absorbance of the "no cells" blank from all other values.
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Table 2: Example Cytotoxicity Data Presentation
Compound Conc. (µM)
Absorbance (570 nm)
% Viability (Normalized)
0 (Vehicle)
1.25
100%
0.1
1.23
98.4%
1
1.15
92.0%
10
0.88
70.4%
25
0.61
48.8%
50
0.25
20.0%
100
0.05
4.0%
| Calculated IC₅₀ | | ~26 µM |
Hypothesis-Driven Functional Assays
For all functional assays, it is imperative to use the compound at concentrations well below its cytotoxic IC₅₀ (e.g., ≤ 0.1x IC₅₀) to ensure that observed effects are due to specific target modulation, not cell death.
Hypothesis 1: Monoamine Transporter Inhibition
This assay determines if the compound inhibits the reuptake of neurotransmitters like dopamine, norepinephrine, or serotonin into cells.[10] A common method uses a fluorescent substrate that mimics these neurotransmitters.[11][12]
Caption: Potential mechanism: Inhibition of monoamine transporter activity.
Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.[13][14]
Materials: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[15]
Protocol:
Cell Seeding: Plate transporter-expressing cells in a 96- or 384-well black, clear-bottom plate and incubate overnight.[11]
Compound Addition: Add various concentrations of the test compound (and a known inhibitor like cocaine for DAT as a positive control) to the wells. Incubate for 10-30 minutes at 37°C.
Assay Initiation: Add the fluorescent substrate/masking dye solution to all wells simultaneously using a multichannel pipette or automated dispenser.
Signal Detection: Immediately transfer the plate to a bottom-reading fluorescence plate reader. Measure the kinetic increase in intracellular fluorescence over time (e.g., every minute for 30 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation period.
Data Analysis: Calculate the rate of uptake (slope of the kinetic curve) or the endpoint fluorescence for each concentration. Plot the % inhibition of uptake versus compound concentration to determine the IC₅₀ value for each transporter.
This assay determines if the compound blocks the activation of nAChRs. Activation of these ligand-gated ion channels leads to an influx of cations, including Ca²⁺, which can be measured with a fluorescent calcium indicator.[16]
Protocol: Calcium Influx Assay
Cell Lines: Cell lines stably expressing specific human nAChR subtypes, such as SH-EP1 or CHO-K1 cells expressing α3β4, α4β2, or α7 nAChRs.[17][18][19][20]
Materials: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6), a known nAChR agonist (e.g., nicotine or acetylcholine), a known antagonist (e.g., mecamylamine), and a fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Protocol:
Cell Seeding: Plate nAChR-expressing cells in a 96- or 384-well black, clear-bottom plate and incubate overnight.
Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye in assay buffer for 1-2 hours at 37°C, according to the dye manufacturer's instructions.
Compound Pre-incubation: Wash the cells to remove excess dye. Add various concentrations of the test compound (or a known antagonist) and incubate for 15-30 minutes.[21]
Agonist Stimulation & Reading: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for ~20 seconds. Inject a pre-determined concentration of the nAChR agonist (e.g., the EC₈₀ concentration of nicotine) into the wells and immediately measure the peak fluorescence intensity, which corresponds to the calcium influx.[22]
Data Analysis: The antagonist effect is measured as the reduction in the agonist-induced fluorescence signal. Plot the % inhibition of the agonist response versus the test compound concentration to determine the IC₅₀ value.
Trustworthiness and Self-Validation
The experimental design presented here is inherently self-validating. The initial cytotoxicity screen is a critical control; without it, any apparent "inhibition" in a functional assay could simply be an artifact of cell death. By using concentrations significantly below the cytotoxic threshold, the researcher can be confident that the observed functional effects are specific.
Furthermore, the use of well-characterized cell lines expressing specific receptor or transporter subtypes allows for the deconvolution of the compound's activity. Comparing IC₅₀ values across different transporter (DAT, NET, SERT) and receptor (α3β4, α4β2, α7) subtypes will build a selectivity profile for the compound, adding a crucial layer of mechanistic understanding. Including positive and negative controls (known inhibitors/antagonists and vehicle) in every assay is mandatory for validating the results of each experiment.
References
MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. [URL: https://www.merckmillipore.com/US/en/technical-documents/protocol/cell-culture/cell-based-assays/mtt-assay/YIub.qB.3LgAAAFB5.Y5b5Yl,nav]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [URL: https://www.jchemrev.com/article_111393.html]
Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/33078440/]
Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays-a-guide-for-researchers/]
A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs. Benchchem. [URL: https://www.benchchem.com/pdf/B14717392_Tech_Support.pdf]
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/25/5/2678]
Human α3/β4 Nicotinic Acetylcholine Receptor Cell Line. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-services/biospa-reagents-cell-lines/ion-channel-cell-lines/human-34-nicotinic-acetylcholine-receptor-cell-line]
Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-services/biospa-reagents-cell-lines/ion-channel-cell-lines/human-42-nicotinic-acetylcholine-receptor-cell-line]
Human α7 Nicotinic Acetylcholine Receptor Cell Line. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-services/biospa-reagents-cell-lines/ion-channel-cell-lines/human-7-nicotinic-acetylcholine-receptor-cell-line]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249484/]
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8814757/]
Application Notes and Protocols for SCOULERIN HCl in Cell Culture Experiments. Benchchem. [URL: https://www.benchchem.com/pdf/B1832007_Tech_Support.pdf]
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2879944/]
In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4066462/]
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18374116/]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [URL: https://www.researchgate.
Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11201509/]
Calcium influx assay in primary chondrocyte culture. ResearchGate. [URL: https://www.researchgate.
Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5854897/]
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [URL: https://www.med.upenn.edu/immunology/assets/user-content/documents/Calcium%20Flux%20Protocol.pdf]
Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4516773/]
Cell Culture Media Preparation from Powder. Thermo Fisher Scientific. [URL: https://www.thermofisher.
Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4078233/]
Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [URL: https://www.antbio.com/blogs/news/small-molecule-drug-preparation-for-cell-culture-core-principles-and-practical-guidelines]
Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/materials-science-and-engineering/drug-discovery-and-development/improving-api-solubility]
Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11438289/]
Application Note: GC-MS Analysis and Metabolic Profiling of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
Introduction & Chemical Context The emergence of novel psychoactive substances (NPS) and designer stimulants requires continuous adaptation of analytical toxicological frameworks. 2-(2,5-Dimethylphenyl)-5-methylmorpholin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The emergence of novel psychoactive substances (NPS) and designer stimulants requires continuous adaptation of analytical toxicological frameworks. 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a synthetic morpholine derivative structurally related to the anorectic stimulant phenmetrazine (3-methyl-2-phenylmorpholine)[1]. In forensic and clinical toxicology, the identification of such compounds and their metabolites in biological matrices (e.g., urine, plasma) is critical for confirming exposure.
Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this analysis[2][3]. However, the secondary amine in the morpholine ring exhibits strong hydrogen bonding, which can lead to severe peak tailing and thermal degradation on standard non-polar stationary phases. To counteract this, chemical derivatization using Heptafluorobutyric anhydride (HFBA) is employed. HFBA acylation masks the polar amine, significantly enhancing volatility, improving peak symmetry, and generating high-mass fluorinated fragments that drastically improve the signal-to-noise ratio during Selected Ion Monitoring (SIM)[4].
Metabolic Profiling
Based on the established pharmacokinetics of substituted morpholines[1][5], the metabolism of 2-(2,5-Dimethylphenyl)-5-methylmorpholine primarily occurs via hepatic cytochrome P450 enzymes. The expected biotransformation pathways include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the 2,5-dimethylphenyl ring, yielding phenolic metabolites.
Morpholine Ring Oxidation: Oxidation adjacent to the morpholine nitrogen or oxygen, leading to the formation of a lactam (analogous to fenmetramide from phenmetrazine)[5].
Aliphatic Hydroxylation: Minor oxidation of the methyl groups on the phenyl or morpholine rings.
Caption: Major hepatic biotransformation pathways of 2-(2,5-Dimethylphenyl)-5-methylmorpholine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Causality Check: Biological matrices like urine contain high concentrations of urea, salts, and endogenous proteins that rapidly degrade GC column performance and suppress ionization. Mixed-mode cation exchange (MCX) SPE is utilized because the basic morpholine nitrogen (pKa ~8.5) becomes protonated at acidic pH, allowing it to be selectively retained by the cation-exchange sorbent while neutral and acidic interferences are washed away.
Hydrolysis: To 2.0 mL of urine, add 1.0 mL of 0.1 M acetate buffer (pH 5.0) and 50 µL of
β
-glucuronidase. Incubate at 56°C for 1 hour to cleave Phase II glucuronide conjugates, releasing the free metabolites.
Conditioning: Condition the MCX SPE cartridge (30 mg/3 mL) with 2 mL methanol followed by 2 mL deionized water.
Loading: Adjust the hydrolyzed sample to pH 4.0 using 0.1 M HCl and load onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove non-basic lipophilic interferences.
Elution: Elute the target analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v).
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (HFBA Acylation)
Reconstitute the dried extract in 50 µL of ethyl acetate.
Add 50 µL of Heptafluorobutyric anhydride (HFBA).
Seal the vial and incubate at 70°C for 30 minutes.
Evaporate to dryness under nitrogen to remove excess derivatizing agent and highly acidic byproducts (heptafluorobutyric acid), which would otherwise damage the GC column.
Reconstitute in 100 µL of ethyl acetate for GC-MS injection.
GC-MS Instrumental Conditions
System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent)[6].
Column: HP-5MS UI (30 m × 0.25 mm i.d., 0.25 µm film thickness). The ultra-inert stationary phase minimizes residual silanol interactions with trace underivatized amines.
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
Injection: 1 µL, Splitless mode, Injector temperature 260°C.
Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Conditions: Electron Impact (EI) mode at 70 eV; Ion source 230°C; Quadrupole 150°C.
Caption: Step-by-step sample preparation and analytical workflow for morpholine derivatives.
Data Presentation: GC-MS Parameters
The following table summarizes the expected chromatographic and mass spectrometric properties of the parent drug and its primary metabolites after HFBA derivatization.
Analyte (HFBA Derivative)
Expected Retention Time (min)
Target Quantifier Ion (m/z)
Qualifier Ions (m/z)
2-(2,5-Dimethylphenyl)-5-methylmorpholine
12.45
254
118, 366, 401
Aromatic Hydroxy Metabolite (Di-HFBA)
14.10
450
254, 465, 613
Lactam Metabolite (Underivatized)*
13.85
132
105, 219
Aliphatic Hydroxy Metabolite (Di-HFBA)
14.35
450
254, 465, 613
Phenmetrazine-D5 (Internal Standard)
11.20
245
101, 357
*Note: Lactam metabolites typically lack a reactive secondary amine and may not incorporate the HFBA moiety depending on the exact position of the carbonyl group.
References
Franklin, R. B., et al. "The Metabolism of Phenmetrazine in Man and Laboratory Animals." Biochemical Society Transactions, vol. 2, no. 5, 1974, pp. 877-878. Available at: [Link][5]
Kronstrand, R., Hatanpää, M., & Jonsson, J. A. "Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology, vol. 20, no. 5, 1996. Available at:[Link][4]
Wikipedia Contributors. "Phenmetrazine." Wikipedia, The Free Encyclopedia, 2025. Available at: [Link][1]
MDPI. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." Molecules, 2025. Available at:[Link][2]
Application Notes & Protocols: A Guide to the Dissolution of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride for In Vivo Research
Introduction 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a small molecule of interest in various therapeutic areas. As with many small molecule drugs, its successful in vivo evaluation is critically depend...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a small molecule of interest in various therapeutic areas. As with many small molecule drugs, its successful in vivo evaluation is critically dependent on the development of a suitable formulation for administration.[1] This guide provides a comprehensive overview of the principles and practical steps for dissolving this hydrochloride salt for preclinical research, ensuring formulation stability, and maximizing bioavailability. The morpholine scaffold is a common feature in medicinal chemistry, often contributing to desirable pharmacokinetic properties.[2][3]
The hydrochloride salt form of a compound is frequently chosen to enhance aqueous solubility and dissolution rate compared to the free base.[4] However, the dissolution of hydrochloride salts, particularly those of weakly basic compounds, can present challenges such as disproportionation, where the salt converts back to the less soluble free base.[5] This guide will address these challenges and provide protocols to mitigate them.
Physicochemical Properties and Pre-formulation Considerations
Key Considerations:
Solubility: As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its free base form.[4] The solubility is likely pH-dependent, with increased solubility at lower pH where the molecule is protonated.[][7][8]
pKa: The morpholine ring contains a tertiary amine, which is basic. The pKa of the conjugate acid will determine the pH range over which the compound is ionized and thus more soluble.
Stability: Morpholine derivatives are generally stable.[2][9][10] However, the stability of the final formulation should always be assessed, especially concerning pH and potential interactions with vehicle components.[11][12]
Vehicle Selection for In Vivo Administration
The choice of vehicle is a critical determinant of the success of in vivo studies. It depends on the drug's properties, the intended route of administration, and potential toxicity of the vehicle itself.[13][14][15]
Commonly Used Vehicles:
A variety of vehicles can be considered for dissolving drugs for in vivo studies. These range from simple aqueous solutions to more complex formulations.[13]
Vehicle Category
Examples
Suitability for Hydrochloride Salts
Key Considerations
Aqueous Solutions
Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS)
High, especially with pH adjustment.
Isotonicity is crucial for minimizing irritation at the injection site.[13] Buffers can help maintain pH and prevent precipitation.
Weighing: Accurately weigh the required amount of the compound.
Initial Dissolution: Add a portion (e.g., 70-80%) of the total required volume of the aqueous vehicle to the vial containing the compound.
Mixing: Vortex the mixture vigorously for 1-2 minutes. Gentle warming (to 37°C) can be applied if necessary to aid dissolution, but monitor for any signs of degradation.
pH Measurement and Adjustment: Measure the pH of the solution. For a hydrochloride salt of a basic compound, the initial pH will likely be acidic. If the compound is not fully dissolved, the pH can be carefully lowered by adding 0.1 M HCl dropwise to increase the proportion of the more soluble ionized form.[] Conversely, if the compound is a salt of an acidic compound, the pH might need to be raised.
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining vehicle to reach the final desired concentration.
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.
Verification: Visually inspect the final solution for any particulates.
Protocol 2: Dissolution Using a Co-solvent System
This protocol is recommended when the aqueous solubility of the compound is insufficient, even with pH adjustment.
Dimethyl Sulfoxide (DMSO) or other suitable organic solvent
Sterile 0.9% Saline or PBS
Sterile conical tubes or vials
Vortex mixer
Procedure:
Initial Dissolution in Co-solvent: Dissolve the compound in a minimal amount of the organic co-solvent (e.g., DMSO).[13] Ensure complete dissolution.
Dilution with Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., saline) to the co-solvent solution while continuously vortexing. This should be done in a stepwise manner to avoid precipitation.
Final Concentration: Continue adding the aqueous vehicle until the final desired concentration and co-solvent percentage are reached. The final concentration of the co-solvent should be kept as low as possible to minimize potential toxicity.[14][15]
Observation: After preparation, observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent concentration or exploring other vehicle options.
Workflow for Vehicle Selection and Formulation Development
The following diagram illustrates a logical workflow for selecting an appropriate vehicle and developing a suitable formulation for in vivo studies.
Caption: Decision tree for vehicle selection.
Troubleshooting and Stability Considerations
Precipitation upon Dilution: If the compound precipitates when diluting a co-solvent stock with an aqueous vehicle, try a slower addition rate with more vigorous mixing. Alternatively, a different co-solvent or a higher concentration of the co-solvent may be necessary.
Disproportionation: For hydrochloride salts of weakly basic compounds, an increase in pH (for example, upon injection into the physiological pH of blood) can cause the salt to convert to the less soluble free base, leading to precipitation. Using a buffered vehicle can help maintain a lower pH and stabilize the salt form.[5]
Long-term Stability: It is recommended to prepare fresh formulations for each experiment. If storage is necessary, the stability of the solution should be validated under the intended storage conditions (e.g., refrigerated or frozen).
Conclusion
The successful dissolution of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride for in vivo studies is a critical step in preclinical drug development. By carefully considering the compound's physicochemical properties and systematically evaluating different vehicle systems, researchers can develop a stable and effective formulation. The protocols and decision-making workflow provided in this guide offer a solid foundation for this process, ultimately contributing to the generation of reliable and reproducible in vivo data.
References
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? [Online forum post]. Available: [Link]
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available: [Link]
MDPI. (2020, October 20). Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. Pharmaceutics. Available: [Link]
Wiley Online Library. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available: [Link]
PubMed. (2020, October 20). Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. Pharmaceutics. Available: [Link]
Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. Available: [Link]
Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. Available: [Link]
PubMed. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available: [Link]
ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech. Available: [Link]
RSC Publishing. (2023, January 3). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances. Available: [Link]
ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available: [Link]
ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available: [Link]
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride: A Novel Modulator for Central Nervous System Investigation
An Application Guide for CNS Research Senior Application Scientist Note: This document provides a comprehensive guide for utilizing 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride as a research tool. The protocol...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for CNS Research
Senior Application Scientist Note: This document provides a comprehensive guide for utilizing 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride as a research tool. The protocols and applications described herein are based on the compound's structural characteristics and established methodologies for CNS research. As a novel investigational compound, researchers are advised to conduct initial dose-response studies to determine optimal concentrations and to validate these protocols within their specific experimental systems.
Introduction and Scientific Context
The morpholine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, frequently incorporated to enhance potency, modulate pharmacokinetic properties, and improve penetration of the blood-brain barrier.[1] Its structural similarity to endogenous neurotransmitters makes it a valuable building block for agents targeting a wide array of CNS receptors and enzymes.[1] The 2,5-dimethylphenyl group, also a common feature in neuroactive compounds, has been identified in molecules with antimicrobial and potential anticonvulsant activities.[2][3]
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a novel research compound that combines these two key structural motifs. Based on its structural relation to known serotonergic agents, particularly those containing dimethoxyphenyl groups that show high affinity for serotonin 5-HT₂A receptors, this compound is hypothesized to act as a selective modulator of a specific CNS target, making it a valuable tool for investigating neuro-signaling pathways.[4][5] This guide details its proper handling, formulation, and application in validated in vitro and in vivo CNS research paradigms.
Physicochemical Properties & Formulation
Proper solubilization and formulation are critical for obtaining reproducible results. The hydrochloride salt form of the compound enhances its solubility in aqueous solutions.
Property
Value
Chemical Formula
C₁₃H₂₀ClNO
Molecular Weight
241.76 g/mol
Physical Form
Crystalline solid
Purity
≥98% (recommended)
Storage
Store at -20°C, protect from light and moisture
Protocol 2.1: Stock Solution Preparation for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution for use in cell-based and biochemical assays.
Rationale: Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving organic molecules for in vitro use due to its high solubilizing power and miscibility with aqueous media. Preparing a concentrated stock minimizes the final solvent concentration in the assay, reducing potential off-target effects.
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock from 1 mg of compound (MW = 241.76), you will need 413.6 µL of DMSO.
Solubilization: Add the calculated volume of anhydrous DMSO to the tube.
Mixing: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Final Dilution: For experiments, dilute the stock solution in the appropriate aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration does not exceed a validated level for your assay (typically ≤0.5%).[6]
Protocol 2.2: Vehicle Formulation for In Vivo Rodent Studies
This protocol details the preparation of a formulation suitable for intraperitoneal (i.p.) administration in rodents.
Rationale: A multi-component vehicle is often required for in vivo administration to ensure the compound remains in solution upon injection into the physiological environment. This formulation uses saline for tonicity, and a combination of solubilizing agents.
Initial Solubilization: Dissolve the required amount of the compound in a minimal volume of DMSO. For example, to achieve a final concentration of 5 mg/mL, first dissolve the compound in 5% of the final volume with DMSO.
Adding Co-solvent: Add Tween® 80 to a final concentration of 5-10% of the total volume. Mix thoroughly.
Final Dilution: Slowly add sterile 0.9% saline dropwise while vortexing to reach the final desired volume. A common final vehicle composition is 5% DMSO / 5% Tween® 80 / 90% Saline.
Verification: Ensure the final solution is clear and free of precipitation before administration. Prepare this formulation fresh on the day of the experiment.
Control Group: The vehicle control group in the experiment must be administered the same formulation without the active compound.
In Vitro Applications: Target Identification and Functional Profiling
The initial characterization of a novel CNS compound involves determining its binding affinity and functional effect at its putative molecular target. The following protocols outline a standard workflow for this process.
Fig. 1: Workflow for in vitro characterization.
Protocol 3.1: Radioligand Binding Assay
Rationale: This competitive binding assay quantifies the affinity of the test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Ki) is a key measure of potency.
Materials:
Cell membranes from a stable cell line overexpressing the target receptor (e.g., 5-HT₂A).
Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂A).
Non-labeled competing ligand for defining non-specific binding (e.g., spiperone).
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
96-well microplates and filter mats (e.g., GF/B).
Scintillation counter and cocktail.
Procedure:
Plate Setup: To each well of a 96-well plate, add:
25 µL of Assay Buffer (for total binding).
25 µL of non-labeled competitor (for non-specific binding).
25 µL of serially diluted 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride.
Radioligand Addition: Add 25 µL of the radiolabeled ligand at a concentration near its Kd value to all wells.
Membrane Addition: Add 150 µL of the cell membrane preparation to all wells to initiate the binding reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
Termination: Terminate the reaction by rapid filtration over a filter mat using a cell harvester. Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
Quantification: Allow filters to dry, then place them in scintillation vials with a scintillation cocktail. Measure radioactivity using a scintillation counter.
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Applications: Behavioral and Pharmacodynamic Assessment
Following in vitro characterization, in vivo studies are essential to assess the compound's effects on CNS function and behavior in a whole-organism context.
Fig. 2: General workflow for in vivo CNS studies.
Protocol 4.1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Rationale: The Open Field Test is a widely used assay to evaluate general locomotor activity and anxiety-like behavior in rodents.[7] A compound's effect on distance traveled can indicate stimulant or sedative properties, while time spent in the center of the arena can reflect anxiolytic or anxiogenic effects.
Materials:
Open field arena (e.g., 40x40x40 cm), typically white or grey.
Acclimation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate to the environment.
Dosing: Administer 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride or vehicle control via the desired route (e.g., i.p.). The pre-treatment time before testing should be based on pharmacokinetic data (typically 30-60 minutes for i.p. administration).
Test Initiation: Gently place the animal in the center of the open field arena.
Recording: Record the animal's activity for a set duration (e.g., 10-30 minutes). The arena should be cleaned thoroughly between each animal to remove olfactory cues.
Data Analysis: Use the tracking software to quantify key parameters:
Total Distance Traveled (cm): A measure of overall locomotor activity.
Time Spent in Center Zone (s): The central area is typically defined as the inner 50% of the arena. More time in the center is interpreted as reduced anxiety.
Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.
Statistical Analysis: Compare the data from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 4.2: Irwin Test for Preliminary Neuropharmacological Profiling
Rationale: The Irwin test is a primary observational screen used to broadly characterize the neuropharmacological effects of a novel compound.[8] It provides a semi-quantitative assessment of behavioral, autonomic, and neurological functions, helping to identify potential therapeutic activities and side effects.
Materials:
Test animals (mice or rats).
Observation arena (e.g., a clear cage).
Standardized scoring sheet (see table below).
Probes for assessing reflexes (e.g., cotton swab, forceps).
Procedure:
Baseline Observation: Observe each animal before dosing to establish a baseline for posture, activity, and general appearance.
Dosing: Administer a range of doses of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride and a vehicle control.
Observation Periods: Observe each animal systematically at multiple time points post-dosing (e.g., 15, 30, 60, 120, and 240 minutes).
Scoring: Score the animals based on a standardized set of parameters. A simplified scoring system is provided below.
Data Interpretation: The profile of effects observed can provide initial clues to the compound's mechanism of action. For example, increased activity and reactivity might suggest a stimulant effect, while decreased activity and muscle tone could indicate a sedative or depressant effect.[7][8]
References
Campiani, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
Li, J., et al. (2012). Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate. Available at: [Link]
Sygnature Discovery. (n.d.). CNS and Pain Models. Sygnature Discovery.
Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]
NextSDS. (n.d.). 2,2-dimethyl-5-phenylmorpholine hydrochloride — Chemical Substance Information. NextSDS.
Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society. Available at: [Link]
Gjorgjieva, M., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. eScholarship.org. Available at: [Link]
Bioseb In-Vivo Research. (n.d.). Central Nervous System (CNS) Scientific Publications. Bioseb. Available at: [Link]
Codony, S., et al. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. Journal of Medicinal Chemistry. Available at: [Link]
Jampilek, J., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences. Available at: [Link]
Pol, K. D., et al. (2024). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. Available at: [Link]
Kumar, D., et al. (2018). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Publishing. Available at: [Link]
Shahraki, O., et al. (2017). Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. Drug Design, Development and Therapy. Available at: [Link]
Jampilek, J., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. Available at: [Link]
Al-jibouri, M. N. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives. ResearchGate. Available at: [Link]
Al-Juboori, F. H. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
Waszkielewicz, A. M., et al. (2011). Synthesis and evaluation of anticonvulsant activity of N-(2,5-dimethylphenoxy)-and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols. ResearchGate. Available at: [Link]
Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]
Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Semantic Scholar. Available at: [Link]
Tardy, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]
Reyser, T. (2015). How can I dissolve a drug in DMF?. ResearchGate. Available at: [Link]
Comprehensive Application Note: Protocol for the Synthesis of 2-Aryl-Morpholine Hydrochlorides
Introduction & Mechanistic Rationale The 2-arylmorpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance water solubility, metabolic stability, and targ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 2-arylmorpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance water solubility, metabolic stability, and target affinity ()[1]. Historically utilized in central nervous system therapeutics (e.g., the antidepressants reboxetine and viloxazine), this pharmacophore is increasingly relevant in novel applications, including the development of potent influenza A virus hemagglutinin inhibitors ()[2].
While the 2-arylmorpholine free base can be isolated, it is typically an oily liquid or low-melting solid that is highly susceptible to oxidative degradation. Consequently, isolating the compound as a hydrochloride salt is a critical standard practice ()[3]. The hydrochloride salt provides a highly crystalline, stable, and water-soluble compound suitable for rigorous analytical characterization, long-term storage, and biological assays ()[1].
Synthetic Workflow & Mechanism
The most robust, scalable, and modular approach for synthesizing 2-arylmorpholine hydrochlorides involves a three-stage sequence starting from an
α
-bromoacetophenone derivative ()[3].
Step-by-step synthetic workflow for 2-aryl-morpholine hydrochlorides.
Causality of Experimental Choices:
Amination : Ethanolamine is used in a 2.5-fold excess. This drives the nucleophilic substitution (S
N
2) of the
α
-bromo ketone while simultaneously acting as an acid scavenger for the generated HBr, minimizing unwanted dimerization or over-alkylation.
Reduction : Sodium borohydride (NaBH
4
) is selected for its chemoselectivity. It efficiently reduces the intermediate ketone to a secondary alcohol at low temperatures without cleaving the newly formed C-N bond or over-reducing the aromatic ring.
Cyclization : Strong Brønsted acids, such as concentrated sulfuric acid (H
2
SO
4
), are required to drive the intramolecular etherification ()[4].
Mechanistic sequence of the acid-catalyzed intramolecular cyclization step.
Mechanistic Deep-Dive : During cyclization, the acid selectively protonates the benzylic hydroxyl group. This group departs as water to form a resonance-stabilized benzylic carbocation. The pendant primary hydroxyl group of the ethanolamine moiety then acts as an internal nucleophile, attacking the carbocation to close the six-membered morpholine ring. Subsequent deprotonation yields the 2-arylmorpholine free base ()[4].
Experimental Protocol
Safety Note:
α
-Bromoacetophenones are potent lachrymators. Concentrated H
2
SO
4
is highly corrosive. Perform all steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Amination (Synthesis of 2-(2-Hydroxyethylamino)-1-arylethanone)
Dissolve the chosen
α
-bromoacetophenone derivative (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
Cool the solution to 0 °C using an ice bath.
Add ethanolamine (25.0 mmol, 2.5 eq.) dropwise over 15 minutes.
Stir the reaction mixture at room temperature for 4 hours.
Wash the organic layer with saturated aqueous NaHCO
3
(2 × 30 mL) and brine (30 mL). Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to afford the intermediate ketone as a crude oil.
Step 2: Reduction (Synthesis of 1-Aryl-2-(2-hydroxyethylamino)ethanol)
Dissolve the crude ketone from Step 1 in methanol (40 mL) and cool to 0 °C.
Add NaBH
4
(15.0 mmol, 1.5 eq.) in small portions over 20 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal degradation of the intermediate.
Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.
Quench the reaction carefully with distilled water (10 mL) and concentrate the mixture under vacuum to remove the methanol.
Extract the aqueous residue with ethyl acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over Na
2
SO
4
, and evaporate to yield the 1,2-amino alcohol intermediate.
Step 3: Acid-Catalyzed Cyclization
Cool a round-bottom flask containing concentrated H
2
SO
4
(10 mL) to 0 °C.
Add the 1,2-amino alcohol from Step 2 dropwise with vigorous stirring. Causality: The dehydration reaction is highly exothermic; maintaining 0 °C during addition prevents charring and polymerization of the substrate.
Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours to ensure complete cyclization.
Cool the mixture back to 0 °C and carefully pour it over crushed ice (50 g).
Basify the aqueous solution to pH 10-11 using 20% aqueous NaOH. (Caution: Highly exothermic, maintain ice bath cooling).
Extract the liberated 2-arylmorpholine free base with DCM (3 × 40 mL). Dry the combined organic layers over Na
2
SO
4
and concentrate.
Step 4: Hydrochloride Salt Formation
Dissolve the crude 2-arylmorpholine free base in anhydrous diethyl ether (20 mL).
Cool to 0 °C and add a 2.0 M solution of HCl in dioxane (1.2 eq.) dropwise. A white crystalline precipitate will form immediately ()[3].
Stir for 30 minutes at 0 °C to ensure complete precipitation.
Filter the solid under vacuum, wash with cold anhydrous ether (2 × 10 mL), and dry in a vacuum desiccator to afford the pure 2-arylmorpholine hydrochloride.
Data Presentation
Table 1: Optimization of Cyclization Conditions (1-Phenyl-2-(2-hydroxyethylamino)ethanol to 2-Phenylmorpholine)
Entry
Acid Catalyst
Temp (°C)
Time (h)
Yield (%)
Observation
1
H
2
SO
4
(conc.)
25
12
45
Incomplete conversion
2
H
2
SO
4
(conc.)
60
4
82
Optimal conditions, clean profile
3
H
2
SO
4
(conc.)
100
2
35
Significant charring/degradation
4
TsOH (cat.)
110
24
15
Poor reactivity
Table 2: Physicochemical Properties of Selected 2-Aryl-Morpholine Hydrochlorides
Compound
R-Group
Molecular Weight ( g/mol )
Melting Point (°C)
LogP (Free Base)*
2-Phenylmorpholine HCl
-H
199.68
158 - 160
1.45
2-(4-Chlorophenyl)morpholine HCl
4-Cl
234.12
182 - 184
2.01
2-(4-Methoxyphenyl)morpholine HCl
4-OCH
3
229.70
170 - 172
1.38
2-(2,4-Difluorophenyl)morpholine HCl
2,4-diF
235.66
195 - 197
1.85
*LogP determined via Reverse-Phase HPLC method as per standard early-discovery protocols ()[1].
References
Title : Synthesis and characterization of 2-arylmorpholine hydrochloride
Source : Journal of Hunan University (Natural Sciences), 2005
URL : [Link]
Title : Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors
Source : Journal of Medicinal Chemistry (ACS Publications), 2026
URL : [Link]
Application Note: A Comprehensive Guide to the Analytical Characterization of Morpholine Analogues
Introduction Morpholine, a simple heterocyclic amine, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous FDA-approved drugs and are actively investigated for treating neuro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Morpholine, a simple heterocyclic amine, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous FDA-approved drugs and are actively investigated for treating neurodegenerative diseases, cancers, and neuropsychiatric disorders. The morpholine ring's unique physicochemical properties, such as its balanced lipophilic-hydrophilic profile and flexible chair-like conformation, often enhance aqueous solubility, improve permeability across the blood-brain barrier, and modulate pharmacokinetic properties of drug candidates.
Given their prevalence, the robust and accurate analytical characterization of morpholine analogues is a critical requirement in drug development and quality control. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal analytical techniques for the structural elucidation, quantification, and purity assessment of these vital compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key techniques, and offer insights into data interpretation, ensuring a trustworthy and authoritative resource.
Physicochemical Properties and Analytical Strategy
The analytical strategy for a morpholine analogue is dictated by its specific physicochemical properties. Key considerations include:
Polarity: The morpholine moiety imparts significant polarity. This makes techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) particularly suitable. For traditional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), mobile phase modifiers are often necessary.
Volatility: While morpholine itself is volatile, many of its derivatives, especially those developed as pharmaceuticals, are not. Gas Chromatography (GC) is generally reserved for volatile analogues or requires a derivatization step to increase the analyte's volatility.
Chromophores: The basic morpholine ring does not possess a strong UV chromophore. Therefore, for HPLC analysis, a UV-active moiety must be present in the analogue, or alternative detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are required. Derivatization with a UV-active agent can also be employed.
Basicity: The nitrogen atom in the morpholine ring is weakly basic, making it amenable to cation-exchange chromatography.
Chromatographic Techniques
Chromatography is the cornerstone for separating morpholine analogues from impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity and assay determination of morpholine-containing pharmaceuticals due to its versatility and broad applicability.
Causality in Method Development:
Column Selection: Due to the polar nature of many morpholine analogues, standard C18 columns may provide insufficient retention. Mixed-mode columns, such as those with both reverse-phase and cation-exchange characteristics, can offer superior separation. For highly polar analogues, HILIC is an excellent choice as it provides strong retention without derivatization.
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic solvent like acetonitrile or methanol. For basic morpholine analogues, adding an acid modifier (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based column packing.
Detection: Diode-Array Detection (DAD) or UV detection is common if the analogue has a chromophore. For compounds lacking a UV chromophore, universal detectors like ELSD or CAD are effective. However, for the highest sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.
Experimental Protocol: Purity Determination of a Morpholine Analogue by RP-HPLC-UV
Objective: To determine the purity of a synthesized morpholine analogue possessing a UV-active aromatic ring.
1. Materials and Reagents:
Morpholine analogue sample
HPLC-grade acetonitrile (ACN)
HPLC-grade water
Formic acid (FA), analytical grade
Reference standard of the morpholine analogue (if available)
2. Instrument and Column:
HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: As determined by the UV spectrum of the analyte (e.g., 254 nm).
Injection Volume: 10 µL
4. Sample Preparation:
Prepare a stock solution of the morpholine analogue sample in a suitable solvent (e.g., 50:50 Water:ACN) at a concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
Integrate the peaks in the chromatogram.
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Workflow Diagram: HPLC Analysis
Caption: General workflow for purity analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural information. Direct analysis of many morpholine analogues by GC can be difficult due to their polarity.
Causality in Method Development:
Derivatization: To enhance volatility and thermal stability, a derivatization step is often necessary. A common method involves reacting the secondary amine of the morpholine ring with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine (NMOR). This allows for sensitive trace-level analysis.
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is typically suitable for separating the derivatized analytes.
Detection: Mass spectrometry is the detector of choice, providing both quantification and structural confirmation through characteristic fragmentation patterns.
Experimental Protocol: Trace Analysis of Morpholine by GC-MS via Nitrosation
Objective: To quantify trace levels of morpholine in an aqueous sample matrix.
1. Materials and Reagents:
Aqueous sample containing morpholine.
Sodium nitrite (NaNO₂).
Hydrochloric acid (HCl).
Dichloromethane (DCM), GC-grade.
Anhydrous sodium sulfate.
Morpholine-d8 (internal standard).
2. Derivatization and Extraction:
Take a known volume (e.g., 2.0 mL) of the clear, filtered aqueous sample.
Add the internal standard (morpholine-d8).
Acidify the sample with HCl to approximately pH 1.5.
Add a fresh solution of sodium nitrite to initiate the derivatization to N-nitrosomorpholine (NMOR).
Incubate the reaction mixture.
Perform a liquid-liquid extraction of the formed NMOR using dichloromethane.
Dry the organic extract over anhydrous sodium sulfate.
Concentrate the extract to a final volume of 100 µL for analysis.
3. GC-MS Conditions:
GC System: Agilent 7890 or equivalent.
MS System: Agilent 5975C or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at 1.5 mL/min.
Oven Program: Initial temperature 100°C (hold 4 min), ramp to 120°C at 10°C/min (hold 3 min), ramp to 250°C at 20°C/min (hold 5 min).
Injector Temperature: 250°C.
Ionization Mode: Electron Impact (EI) at 70 eV.
MS Source Temperature: 230°C.
MS Quad Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for NMOR (e.g., m/z 116, 86) and its deuterated internal standard.
4. Data Analysis:
Generate a calibration curve using standards prepared in the same matrix.
Quantify the morpholine concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Workflow Diagram: GC-MS Derivatization and Analysis
Caption: Workflow for GC-MS analysis via derivatization.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the unambiguous structural confirmation of morpholine analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules, including morpholine derivatives.
Expert Insights:
¹H NMR: The morpholine ring typically exhibits a distinct pattern. The methylene protons adjacent to the oxygen atom (O-CH₂) usually appear downfield (around 3.7 ppm) compared to the protons adjacent to the nitrogen atom (N-CH₂) (around 2.8-3.2 ppm), though this can be influenced by the N-substituent. The signals often appear as complex multiplets or apparent triplets due to the chair conformation and coupling between axial and equatorial protons.
¹³C NMR: The carbon atoms of the morpholine ring show characteristic chemical shifts. The carbons bonded to oxygen (O-CH₂) typically resonate around 67 ppm, while the carbons bonded to nitrogen (N-CH₂) appear further upfield, around 45-50 ppm.
Conformational Analysis: Variable-temperature NMR studies can be used to study the ring inversion dynamics of the morpholine chair conformation. 2D NMR experiments like COSY and HMQC/HSQC are used to confirm proton-proton and proton-carbon connectivities, respectively.
Protocol Outline: NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-10 mg of the purified morpholine analogue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz).
Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and multiplicities. Assign all proton and carbon signals to the molecular structure.
Mass Spectrometry (MS)
MS is crucial for determining the molecular weight and confirming the elemental composition of a compound. It is most often used in conjunction with a chromatographic technique (LC-MS or GC-MS).
Expert Insights:
Ionization: Electrospray Ionization (ESI) is well-suited for polar, non-volatile morpholine analogues analyzed by LC, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Electron Impact (EI) is used in GC-MS for volatile (or derivatized) compounds and provides extensive fragmentation useful for structural confirmation.
Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for the morpholine ring involve cleavage of the C-N and C-O bonds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Key Vibrational Modes for Morpholine Analogues:
C-H Stretching: Vibrations of the methylene (CH₂) groups in the morpholine ring are typically observed in the 2850-3000 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic band for the ether linkage within the morpholine ring usually appears around 1100-1150 cm⁻¹.
N-H Stretching: For unsubstituted or N-H containing morpholines, this stretch appears in the 3200-3500 cm⁻¹ region.
Other Functional Groups: The spectrum will also show characteristic bands for other functional groups present in the specific analogue (e.g., C=O, NO₂, aromatic rings).
Protocol Outline: FT-IR Analysis using KBr Pellet
Sample Preparation: Mix a small amount (1-2 mg) of the dried sample with ~100 mg of spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder.
Pellet Formation: Press the powder into a thin, transparent disk using a hydraulic press.
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ after acquiring a background spectrum.
Data Analysis: Assign the characteristic absorption bands to the corresponding functional groups.
Method Validation
All analytical methods used for quality control in drug development must be validated to ensure they are fit for purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Summary
The table below summarizes the primary applications and relative strengths of each analytical technique for the characterization of morpholine analogues.
Technique
Primary Application(s)
Strengths
Limitations
HPLC-UV/DAD
Purity, Assay, Stability Testing
Robust, reproducible, widely available
Requires a UV chromophore, moderate sensitivity
LC-MS
Purity, Impurity Profiling, Quantification
High sensitivity and specificity, provides MW
Higher cost and complexity than HPLC-UV
GC-MS
Trace Analysis, Volatile Impurities
Excellent for volatile compounds, high sensitivity
Often requires derivatization for polar analogues
NMR
Structure Elucidation, Conformational Analysis
Unambiguous structure determination
Low sensitivity, expensive instrumentation
FT-IR
Functional Group Identification
Fast, non-destructive, simple operation
Provides limited structural detail, not for quantification
Conclusion
The comprehensive characterization of morpholine analogues is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. Chromatographic methods, particularly HPLC and LC-MS, are essential for separation and quantification, providing critical data on purity and stability. Spectroscopic techniques, with NMR at the forefront, are indispensable for definitive structure elucidation and confirmation. By understanding the principles behind each technique and applying rigorous, validated protocols, researchers can ensure the quality, safety, and efficacy of the morpholine-based therapeutics they develop.
References
Benchchem. Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives.
HELIX Chromatography. HPLC Methods for analysis of Morpholine.
Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
RSC Publishing. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst. Available from: [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]
SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available from: [Link]
PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]
Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. Available from: [Link]
ACS Publications. Dynamic 1 H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. Available from: [Link]
RSC Publishing. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available from: [Link]
PMC. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Method
Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling of Morpholine Hydrochloride Salts
Introduction and Mechanistic Rationale Morpholine is a versatile heterocyclic amine widely utilized as a chemical intermediate, a solvent, and a fundamental structural moiety in numerous pharmacological agents (e.g., gef...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Morpholine is a versatile heterocyclic amine widely utilized as a chemical intermediate, a solvent, and a fundamental structural moiety in numerous pharmacological agents (e.g., gefitinib, linezolid). However, the in vivo toxicological and pharmacokinetic (PK) profiling of the morpholine base presents a significant experimental challenge: the free base is highly basic (pKa 8.49) and locally corrosive[1].
The Causality of Salt Selection: To accurately assess systemic Absorption, Distribution, Metabolism, and Excretion (ADME) without confounding local tissue necrosis or gastrointestinal damage, researchers must utilize morpholine hydrochloride (CAS 10024-89-2) [2]. Upon dissolution in aqueous dosing vehicles or in vivo biological fluids, the salt completely dissociates. The chloride counter-ion is physiologically benign, ensuring that the observed systemic profile is exclusively attributable to the morpholine moiety.
Physicochemical and Pharmacokinetic Profile
Understanding the baseline properties of morpholine is critical for designing dosing vehicles, sampling schedules, and analytical methods. Morpholine is highly hydrophilic, leading to rapid systemic absorption and predominantly renal clearance[3].
Data synthesized from OECD SIDS and ECHA chemical safety reports[1][2].
ADME pathway of Morpholine Hydrochloride following in vivo administration.
In Vivo Administration Routes: Strategic Selection
Oral Gavage (PO)
Rationale: Oral gavage is the gold standard for developmental and reproductive toxicology (DART) studies and mimics oral drug exposure.
Kinetics: Morpholine HCl exhibits >90% oral absorption. Absorption is rapid due to its low molecular weight and high water solubility[1].
Toxicity Thresholds: In rat models, the No Observed Adverse Effect Level (NOAEL) for maternal toxicity via oral administration is established at 70–75 mg/kg bw/day, primarily limited by systemic haematological changes (e.g., decreased hematocrit) rather than local GI effects[2].
Intravenous (IV) Bolus
Rationale: IV administration bypasses the absorption phase, providing a 100% bioavailable reference to calculate absolute clearance (Cl) and volume of distribution (Vd).
Kinetics: Morpholine does not significantly bind to serum proteins. Following IV injection, it distributes rapidly to the extracellular space, with peak concentrations in the renal cortex and medulla occurring within 30 minutes[3].
Intraperitoneal (IP) Injection
Rationale: IP dosing is frequently used in rodent oncology and pharmacology models (e.g., concurrent administration with other therapeutic agents) due to ease of administration and rapid systemic uptake via the mesenteric vessels, though it subjects the compound to first-pass hepatic transit[4].
Experimental Protocols
Step-by-step experimental workflow for morpholine pharmacokinetic profiling.
Protocol A: Oral Gavage Administration for Systemic PK in Rats
This protocol incorporates self-validating checks to ensure dose accuracy and prevent aspiration, which would artificially alter respiratory toxicity markers.
Vehicle Preparation: Dissolve Morpholine HCl in sterile WFI to achieve the target concentration (e.g., 15 mg/mL for a 75 mg/kg dose at a 5 mL/kg dosing volume).
Self-Validation Check: Agitate until the solution is completely clear. Any particulate matter indicates incomplete salt dissociation, which will skew absorption kinetics and risk local GI irritation.
pH Verification: Measure the pH of the final solution.
Causality: Although it is a hydrochloride salt, high concentrations can still alter the vehicle's buffer capacity. Ensure the pH is between 5.0 and 7.5 to prevent stress-induced gastric emptying delays.
Animal Restraint & Dosing: Secure the rat using the V-hold technique. Measure the gavage needle from the corner of the mouth to the xiphoid process to ensure proper depth.
Administration: Gently pass the needle over the tongue and down the esophagus. Administer the bolus at a steady rate.
Self-Validation Check: If resistance is felt, or if the animal struggles excessively, withdraw immediately. Fluid in the trachea will cause immediate respiratory distress and invalidate the PK data.
Post-Dose Monitoring: Observe the animal for 15 minutes post-dose for signs of regurgitation or hypersalivation.
Protocol B: Blood Sampling and LC-MS/MS Preparation
Because morpholine is cleared rapidly (>90% excreted unchanged in urine)[3], the sampling window must be heavily front-loaded to accurately capture the
Cmax
and distribution phase.
Serial Sampling: Collect 200 µL blood samples via the jugular vein or tail vein at 0.08 (5 min, IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Separation: Transfer blood to K2EDTA tubes. Centrifuge immediately at 3,000 x g for 10 minutes at 4°C.
Causality: Processing at 4°C minimizes any potential enzymatic degradation of concurrent metabolites, establishing a stable baseline for the parent compound.
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes.
Analysis (Critical Step): Analyze the supernatant via LC-MS/MS using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Causality: Morpholine's extreme polarity (Log Kow -2.55) results in poor retention on standard C18 reverse-phase columns. Using a C18 column will cause the analyte to elute in the void volume, leading to severe ion suppression and inaccurate quantification.
Summary of Quantitative Toxicity Data
When designing dosing regimens for new morpholine-based derivatives or using morpholine HCl as a vehicle control, adhere to the established toxicity thresholds to prevent secondary physiological stress from confounding your primary endpoints.
Table 2: In Vivo Toxicological Reference Values (Rats)
Toxicity Metric
Value
Administration Route
Critical Observation
Maternal Toxicity NOAEL
70 - 75 mg/kg bw/day
Oral Gavage
Haematological changes (decreased MCV/MCH) at >250 mg/kg[2].
Developmental NOAEL
70 mg/kg bw/day
Oral Gavage
Transient skeletal variations at high doses secondary to maternal toxicity[2].
Median Lethal Dose (LD50)
1050 – 1900 mg/kg bw
Oral Gavage
Acute systemic toxicity.
References
OECD SIDS Initial Assessment Profile - Morpholine (CAS No. 110-91-8). Organisation for Economic Co-operation and Development (OECD).
Morpholine - ECHA CHEM Registration Dossier. European Chemicals Agency (ECHA).
Morpholine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.
Morpholine: Human Health Tier II Assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
Development and preclinical pharmacology of a novel dCK inhibitor, DI-87. National Institutes of Health (NIH) / PMC.
Application Note: Developing High-Throughput Screening Assays for 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
Introduction and Pharmacological Context 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride belongs to a class of substituted morpholines often investigated for their activity at monoamine transporters, specifically...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Pharmacological Context
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride belongs to a class of substituted morpholines often investigated for their activity at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Compounds in this structural class typically act as monoamine reuptake inhibitors or releasing agents, making them targets of interest for neurodevelopmental, depressive, and metabolic disorders [1].
Developing robust, reproducible assays for screening this compound requires a multi-tiered approach: assessing target affinity (binding), functional efficacy (reuptake inhibition), and cellular safety (neurotoxicity). This application note provides a comprehensive, step-by-step protocol guide for establishing these assays with high scientific integrity.
Workflow Overview
Figure 1: Multi-tiered screening workflow for morpholine derivatives.
Target Affinity: Radioligand Binding Assays
To determine the binding affinity (
Ki
) of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, competitive radioligand binding assays are employed using membrane preparations from cells stably expressing human DAT, NET, and SERT [2].
Rationale
Radioligand binding provides a direct measure of physical interaction between the compound and the transporter, independent of downstream cellular machinery.
Protocol: Competitive Binding Assay
Materials:
HEK293 cells stably expressing hDAT, hNET, or hSERT.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Step-by-Step Methodology:
Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1-2 mg/mL.
Compound Dilution: Prepare a 10-point dose-response curve of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (from 10 µM to 0.1 nM) in assay buffer containing 0.1% DMSO.
Incubation: In a 96-well plate, combine 50 µL of compound, 50 µL of radioligand (at
Kd
concentration), and 100 µL of membrane suspension.
Equilibration: Incubate the plates at room temperature for 120 minutes to reach equilibrium.
Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.
Detection: Add scintillation cocktail to the filters and measure bound radioactivity using a microplate scintillation counter.
Data Analysis: Calculate
IC50
values using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
While binding assays confirm affinity, functional assays are required to determine if 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride acts as an inhibitor or a substrate (releasing agent) [3].
Rationale
Using a fluorescent substrate (e.g., FFN200 or a fluorescent monoamine mimic) allows for real-time, high-throughput kinetic measurements of transporter activity without the regulatory burdens of radioactive isotopes.
Protocol: High-Throughput Uptake Inhibition
Cell Seeding: Plate hDAT/hNET/hSERT expressing HEK293 cells at 20,000 cells/well in a black, clear-bottom 384-well plate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove culture media and wash cells twice with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
Compound Pre-incubation: Add 20 µL of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (serial dilutions) to the wells. Incubate for 30 minutes at 37°C.
Substrate Addition: Add 20 µL of the fluorescent substrate mixture (e.g., Neurotransmitter Transporter Uptake Assay Kit dye) to all wells.
Kinetic Read: Immediately transfer the plate to a fluorescent microplate reader (Ex/Em = 440/520 nm). Read fluorescence intensity every 2 minutes for 30 minutes.
Analysis: Calculate the initial velocity (
V0
) of uptake for each well. Plot
V0
against compound concentration to derive functional
IC50
values.
Figure 2: Mechanism of action in the fluorescent uptake assay.
High-Content Screening for Neurotoxicity
To ensure the compound does not induce off-target cytotoxicity, high-content imaging is used to assess cell viability, mitochondrial membrane potential, and nuclear morphology [4].
Protocol: Multiplexed Cytotoxicity Assay
Cell Preparation: Plate SH-SY5Y human neuroblastoma cells in 384-well imaging plates.
Treatment: Treat cells with the morpholine derivative (up to 100 µM) for 24 and 48 hours.
Staining: Add a multiplex stain cocktail containing Hoechst 33342 (nuclei), TMRM (mitochondrial potential), and TO-PRO-3 (dead cell indicator). Incubate for 45 minutes.
Imaging: Image using an automated high-content confocal screening system (e.g., PerkinElmer Opera Phenix).
Quantification: Use automated image analysis to quantify nuclear fragmentation, mitochondrial depolarization, and membrane permeabilization.
References
Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter modulators. Nature Reviews Drug Discovery. Available at:[Link]
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Available at:[Link]
Pinto, A., et al. (2011). Fluorescent substrate-based assays for monoamine transporters. Assay and Drug Development Technologies. Available at:[Link]
Zanella, F., Lorens, J. B., & Link, W. (2010). High content screening: seeing is believing. Trends in Biotechnology. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Solubility Issues with Novel Morpholine Compounds
Introduction: The Morpholine Paradox in Drug Discovery The morpholine ring is a valued scaffold in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Morpholine Paradox in Drug Discovery
The morpholine ring is a valued scaffold in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3][4] Its unique structure, featuring both an ether oxygen and a weakly basic nitrogen atom, often enhances aqueous solubility and metabolic stability.[1][3][5] However, the very properties that make morpholine attractive can also present significant challenges, particularly concerning aqueous solubility. Poor solubility is a primary driver of failure in the drug development pipeline, leading to unreliable bioassay results, poor bioavailability, and increased costs.[6][7][8]
This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to understanding and overcoming the solubility challenges associated with novel morpholine-containing compounds. We will move beyond simple solvent-swapping to explore the underlying physicochemical drivers and provide a systematic workflow for robust formulation development.
Understanding the "Why": Physicochemical Drivers of Morpholine Compound Solubility
Effective troubleshooting begins with understanding the core chemical properties of your molecule. The solubility of a morpholine derivative is not random; it is a direct consequence of its structure.
The Role of the Nitrogen Atom (Basicity & pKa): The nitrogen atom in the morpholine ring is weakly basic.[1][5][9] Its conjugate acid, morpholinium, typically has a pKa value that can be influenced by the surrounding molecular structure. This basicity is the most critical lever you can pull. According to the principles of acid-base chemistry, the solubility of a basic compound increases as the pH of the solution decreases.[10] By protonating the morpholine nitrogen to form a salt, you introduce a positive charge, which dramatically improves its interaction with polar solvents like water.[11]
Lipophilicity vs. Hydrophilicity: The morpholine ring itself strikes a balance between lipophilic and hydrophilic character.[1] However, the overall solubility of your compound is determined by the sum of its parts. Large, non-polar appendages attached to the morpholine core will increase lipophilicity and drive down aqueous solubility. Conversely, adding polar groups or hydrogen bond donors/acceptors can enhance it.
Crystal Lattice Energy: For solid compounds, the energy holding the crystal structure together (lattice energy) must be overcome by the energy of solvation. Highly crystalline, rigid molecules with strong intermolecular interactions will have higher lattice energies and, consequently, lower solubility.[12] This is why sometimes even seemingly soluble compounds can be difficult to dissolve from their solid form.
Tier 1 Troubleshooting: Foundational Q&A
This section addresses the most common initial hurdles in a direct question-and-answer format.
Q: My compound, dissolved in a DMSO stock, crashed out immediately when I diluted it into aqueous buffer (e.g., PBS pH 7.4). What happened?
A: This is a classic case of kinetic versus thermodynamic solubility. Your compound is likely highly soluble in the organic DMSO stock but poorly soluble in the aqueous buffer.[6][8] When the DMSO solution is rapidly diluted, the compound is thrown into an environment where it is no longer soluble, causing it to precipitate. This is a very common issue in early-stage drug discovery when moving from stock solutions to biological assays.[6]
Q: What is my first troubleshooting step after my compound precipitates from PBS?
A: The most logical first step is to leverage the basicity of the morpholine nitrogen. Attempt to dissolve the compound in a buffer with a lower pH. By decreasing the pH to at least 1-2 units below the compound's pKa, you ensure the morpholine nitrogen is protonated, forming a more soluble salt.[13][14] A simple test would be to use a buffer at pH 5.0 or 6.0.
Q: I don't have the solid compound, only a DMSO stock. Can I still perform a pH adjustment?
A: Yes. You can dilute your DMSO stock into a series of buffers with varying pH values (e.g., pH 4.0, 5.5, 6.5, 7.4). Observe for precipitation. This pH-dependent solubility testing can give you a clear indication of the pH range in which your compound is most soluble and stable in solution.[15]
Q: I tried a lower pH, and it's still not soluble enough. What's next?
A: The next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that can significantly increase the solubility of poorly soluble drugs.[16][17][18] They work by reducing the polarity of the aqueous environment, making it more favorable for your lipophilic compound.[19] This is a widely used and effective technique.[16]
Systematic Troubleshooting Workflow
For a more rigorous approach, especially when dealing with a particularly challenging compound, a systematic workflow is essential. This workflow ensures you are making data-driven decisions to arrive at an optimal formulation.
Caption: Systematic workflow for troubleshooting morpholine compound solubility.
Advanced Solubility Enhancement Techniques
When simple pH adjustments and co-solvents are insufficient, more advanced formulation strategies are required.
Technique
Mechanism of Action
Common Examples
When to Consider
Co-solvents
Reduces the polarity of the solvent system, decreasing interfacial tension between the aqueous solution and the hydrophobic solute.[20]
A primary go-to method when pH adjustment alone is not enough. Widely used in parenteral formulations due to the low toxicity of many co-solvents.[16][23]
Surfactants / Micelles
Amphiphilic molecules that form micelles above a critical concentration. The hydrophobic core of the micelle encapsulates the poorly soluble drug, while the hydrophilic shell maintains solubility in the aqueous medium.[22][24][25]
For highly lipophilic compounds (high LogP) that do not respond well to co-solvents. Useful for both oral and injectable formulations.[25][26]
Cyclodextrins
Cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. The drug molecule is encapsulated within the hydrophobic cavity, forming an inclusion complex that is water-soluble.[22]
For compounds whose molecular dimensions fit within the cyclodextrin cavity. Very effective but can be more expensive.
Amorphous Solid Dispersions (ASDs)
The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This circumvents the need to overcome crystal lattice energy, often leading to a supersaturated solution upon dissolution.[24]
This high-throughput assay is ideal for early-stage discovery to quickly rank compounds.[6][12] It measures the concentration at which a compound, added from a DMSO stock, precipitates in an aqueous buffer.[6][8]
Objective: To determine the apparent solubility of a compound under specific assay conditions.
Plate reader capable of measuring absorbance or nephelometry.[12]
Procedure:
Prepare Stock Solutions: Create a serial dilution of your test compound in DMSO.[27]
Plate Setup: Dispense a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of the microplate. Include DMSO-only controls.
Add Buffer: Rapidly add the aqueous buffer (e.g., 98 µL) to each well to achieve the final desired compound concentrations.
Incubate: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[27]
Measure: Read the plate using a nephelometer (light scattering) or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm) to measure turbidity.[27]
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or light scattering compared to the DMSO-only control.[27]
Analytical system for quantification (e.g., HPLC-UV, LC-MS).[7]
Procedure:
Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the buffer/vehicle. Ensure solid is visible.
Equilibrate: Tightly cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][8]
Separate Solid from Solution: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, or alternatively, filter the solution using a chemically compatible syringe filter.[6]
Quantify: Prepare a standard curve of the compound. Dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[28]
Data Analysis: The measured concentration of the supernatant is the thermodynamic solubility of the compound in that specific medium.
Frequently Asked Questions (FAQs)
Q: What is a "good" solubility value to aim for?
A: For early drug discovery, a common target is >60 µg/mL to avoid issues in bioassays.[12] For in vivo studies, the required solubility will depend entirely on the dose, route of administration, and dosing volume.
Q: Can a co-solvent like PEG 400 be used for in vivo animal studies?
A: Yes, co-solvents like PEG 400 and propylene glycol are frequently used in preclinical parenteral and oral formulations.[16][21] However, the concentration must be carefully controlled to avoid toxicity.[16]
Q: My compound is an amorphous solid. Do I still need to worry about solubility?
A: Yes. While amorphous solids typically have higher apparent solubility than their crystalline counterparts because they lack a crystal lattice energy barrier, they can still be poorly soluble. Furthermore, amorphous forms are metastable and can convert to a less soluble crystalline form over time, especially in an aqueous environment.
Q: How do I choose between kinetic and thermodynamic solubility assays?
A: Use kinetic solubility assays for high-throughput screening in early discovery to quickly flag problematic compounds.[8][15] Use thermodynamic solubility assays for lead optimization and pre-formulation development when you need accurate, reliable data for a smaller number of key compounds.[7][15]
References
Solubility Enchantment Of Poorly Soluble Drug - International Journal of Pharmaceutical Sciences. (2024, July 7). Vertex AI Search.
Kinetic Solubility Assays Protocol. AxisPharm.
Excipients for solubility dissolution and permeation enhancement. Slideshare.
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
Aqueous Solubility Assay. Bienta.
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, November 22). ACS Publications.
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
Morpholine. IRO Water Treatment.
Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (2022, March 29). Lubrizol.
DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.
A review on pharmacological profile of Morpholine derivatives. ResearchGate.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
MORPHOLINE 99%. Ataman Kimya.
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.
Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
Morpholine: Chemical Properties, Reactivity and Uses. (2025, February 14). ChemicalBook.
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate.
Thermodynamic Solubility Assay. Domainex.
MORPHOLINE. CAMEO Chemicals.
MORPHOLINE. PubChem.
Morpholine Formula. ECHEMI.
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC.
Does pH affect solubility?. (2023, March 17). AAT Bioquest.
Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022, June 29). RSC Publishing.
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. TSI Journals.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, March 5). ChemMedChem.
A review on pharmacological profile of Morpholine derivatives. (2023, June 15). ResearchGate.
optimizing reaction conditions for the synthesis of substituted morpholines
Welcome to the Technical Support Center for morpholine synthesis. Substituted morpholines are privileged scaffolds in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for morpholine synthesis. Substituted morpholines are privileged scaffolds in medicinal chemistry and drug development. However, synthesizing these heterocycles often presents challenges related to regioselectivity, over-alkylation, and stereocontrol.
This guide provides field-proven, self-validating protocols, workflow visualizations, and troubleshooting FAQs to optimize your synthetic pathways.
Protocol A: Green Synthesis via Selective Monoalkylation (Ethylene Sulfate)
This redox-neutral protocol leverages ethylene sulfate (ES) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines, eliminating the need for toxic hydride reductions[1].
Methodology & Causality:
N-Monoalkylation: Dissolve the 1,2-amino alcohol (1.0 equiv) in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN). Add ES (1.1 equiv) and stir at room temperature.
Causality: ES acts as a highly selective electrophile. Unlike traditional dihalides (e.g., chloroacetyl chloride) that frequently cause bisalkylation, ES reacts via a clean
SN2
mechanism to form a stable zwitterionic intermediate[2].
Validation & Isolation: Monitor the reaction visually and via NMR. The zwitterionic intermediate typically crystallizes and precipitates out of solution.
Self-Validation: This precipitation serves as a visual cue of reaction progress and allows for the purging of unreacted starting materials via simple filtration[2].
Base-Promoted Cyclization: Resuspend the isolated intermediate in solvent and add tBuOK (2.0 equiv). Stir at mild to elevated temperatures depending on the substrate's steric hindrance.
Causality: The strong base deprotonates the hydroxyl group, triggering an intramolecular ring closure that expels the sulfate leaving group, yielding the substituted morpholine[1].
This atom-efficient method creates saturated aza-heterocycles from primary amines and diols, producing only water as a byproduct[3].
Methodology & Causality:
Preparation: In an oven-dried Schlenk tube under a strict inert argon atmosphere, combine the primary amine (1.0 equiv) and diethylene glycol (1.2 equiv).
Catalyst Addition: Add a transition metal catalyst (e.g.,
[Ru(p-cymene)Cl2]2
with DPEphos, 2-5 mol%)[4].
Reaction: Heat the mixture to 130–150 °C for 15–24 hours.
Causality: The elevated temperature drives the initial endothermic dehydrogenation of the diol to a dialdehyde. The metal catalyst temporarily stores this hydrogen as a metal-hydride. The dialdehyde then condenses with the amine to form an imine/enamine intermediate[3].
Validation: Monitor the disappearance of the imine intermediate via GC-MS.
Self-Validation: The reaction is only complete when the stored hydrogen is fully transferred back to the cyclic imine. The absence of the imine mass peak validates successful re-hydrogenation to the morpholine[3].
Section 2: Workflow Visualizations
Workflow for morpholine synthesis via ethylene sulfate monoalkylation and cyclization.
Borrowing hydrogen catalytic cycle for morpholine synthesis from diols and amines.
Section 3: Troubleshooting & FAQs
Q: Why am I observing complex mixtures and low yields during Pd-catalyzed carboamination?A: The formation of complex mixtures in Pd-catalyzed carboaminations can often be traced to the electronic properties of the starting substrates. Electron-poor aryl bromides promote competing side reactions, such as Heck arylation[5].
Solution: The reaction generally proceeds much cleaner with electron-neutral or electron-rich aryl halides. If electron-poor substrates are strictly required, optimize the phosphine ligand bite angle to favor reductive elimination over beta-hydride elimination[6].
Q: My borrowing hydrogen reaction stalls at the imine intermediate. How can I drive it to the morpholine?A: This indicates a failure in the final hydrogenation step of the autotransfer cycle, often caused by poor hydrogen retention or catalyst deactivation[3].
Solution: Ensure strict anaerobic conditions, as Ir/Ru hydride intermediates are highly sensitive to oxidation. Additionally, switching to a more robust catalyst complex like
[Ru(p-cymene)Cl2]2
paired with a bidentate phosphine ligand (e.g., DPEphos) can stabilize the hydride intermediate and significantly improve the final yield[4].
Q: During the ethylene sulfate monoalkylation, my zwitterionic intermediate isn't precipitating. How do I proceed?A: While many zwitterions derived from ES crystallize cleanly, highly substituted or lipophilic 1,2-amino alcohols may remain soluble in the reaction matrix[2].
Solution: Transition to a one-pot workflow. Validate the complete consumption of the starting amino alcohol via LC-MS or NMR, then directly add tBuOK to the reaction mixture to induce cyclization without isolating the intermediate[1].
Q: How do I control diastereoselectivity when synthesizing 2-aryl morpholines?A: Traditional methods struggle with stereocontrol without relying on prefunctionalized reagents.
Solution: Employ a photocatalytic, diastereoselective annulation strategy. Using a visible-light-activated photocatalyst combined with Lewis and Brønsted acids (e.g., TfOH) allows for the synthesis of highly substituted trans-diastereomers with >20:1 selectivity[7].
Section 4: Quantitative Data & Optimization Parameters
Table 1: Catalyst and Condition Optimization for Borrowing Hydrogen
Catalyst System
Additive
Temp (°C)
Conversion (%)
Yield (%)
Causality / Observation
[Cp∗IrCl2]2
None
110
45
29
Poor hydride return; reaction stalls at imine intermediate[3]
Ir-2 (neutral chloride)
K2CO3
130
>99
54
Addition of base accelerates the catalytic cycle[3]
[Ru(p-cymene)Cl2]2
DPEphos
None
135
>99
81
Bidentate ligand strongly stabilizes the hydride intermediate[4]
Table 2: Reagent Comparison for 1,2-Amino Alcohol Annulation
Technical Support Center: Purification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
Welcome to the technical support guide for the purification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. This document provides practical, in-depth troubleshooting advice and answers to frequently asked qu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride.
Q1: What are the expected physical properties of this compound?
A: As a hydrochloride salt of a substituted morpholine, the compound is expected to be a crystalline solid at room temperature.[1] The color may range from white to off-white or pale yellow, depending on the purity. Its salt form significantly increases its melting point and aqueous solubility compared to its freebase form.[2][3]
Q2: How should I properly store this compound?
A: Amine salts, especially hydrochlorides, can be hygroscopic. It is crucial to store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration is recommended to minimize degradation. Some amines can be sensitive to light and air, so storage in an amber vial under an inert atmosphere (like nitrogen or argon) is best practice.[4]
Q3: What solvents are suitable for dissolving this hydrochloride salt?
A: Due to its ionic nature, 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride will have the highest solubility in polar protic solvents like water, methanol, and ethanol. It will have limited solubility in less polar solvents such as dichloromethane (DCM), ethyl acetate, and diethyl ether.[5] This differential solubility is a key principle used in its purification.
Q4: What are the most likely impurities from its synthesis?
A: Impurities often stem from the synthetic route. Common methods for synthesizing morpholines can introduce specific contaminants.[6][7] Potential impurities could include:
Unreacted Starting Materials: Such as the corresponding diol or amine precursors.
Over-alkylation Products: If the synthesis involves N-alkylation.
Isomers: Positional isomers of the dimethylphenyl group or stereoisomers of the morpholine ring.[8]
Residual Solvents: From the reaction or initial workup (e.g., THF, Toluene, DMF).
Inorganic Salts: From pH adjustments or reagents (e.g., NaCl).
Part 2: Troubleshooting Purification Challenges
This section is formatted to address specific problems you might encounter during the purification process.
Issue 1: Low Purity After Initial Isolation - Persistent Impurities
Q: My initial NMR/LCMS analysis shows significant impurities. How can I improve the purity?
A: The best approach depends on the nature of the impurity. A multi-step strategy is often required.
Initial Diagnosis: First, try to identify the impurity. Is it more or less polar than your product? TLC or analytical HPLC can provide this information.
Strategy 1: Acid-Base Extraction (For Non-Basic Impurities): This technique leverages the basicity of the morpholine nitrogen.
Dissolve the crude hydrochloride salt in a suitable organic solvent like DCM or ethyl acetate. If it doesn't dissolve well, add a minimal amount of water to aid dissolution.
Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl salt and convert your product to the freebase form. The freebase will be much more soluble in the organic layer.
Separate the organic layer. Wash it with brine to remove excess water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
At this stage, non-basic organic impurities should remain with your freebase product.
Re-form the salt by dissolving the crude freebase in a minimal amount of a solvent like isopropanol or ethyl acetate and adding a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol).[5] The purified hydrochloride salt should precipitate.
Strategy 2: Recrystallization (For Impurities with Different Solubility): Recrystallization is a powerful technique for removing small amounts of impurities.[9]
Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this hydrochloride salt, consider polar solvents like isopropanol, ethanol, or methanol/ethyl acetate mixtures.[5]
See the detailed Protocol 1: Optimized Recrystallization below.
For the Freebase: It is generally easier to perform chromatography on the freebase form due to its better compatibility with standard silica gel. Neutralizing the salt (as in Strategy 1) before loading it onto the column is recommended. The basicity of the amine can cause peak tailing on standard silica.[10] To mitigate this, a small amount of a basic modifier like triethylamine (~0.5-1%) can be added to the eluent.[10]
For the Hydrochloride Salt: If you must chromatograph the salt, reversed-phase (C18) chromatography is a better option.[11] A mobile phase of water/acetonitrile with a modifier like formic acid or TFA is typically used.[10]
Issue 2: Product "Oils Out" During Crystallization
Q: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the solvated compound). Here are several corrective measures:
Reduce the Cooling Rate: Slow cooling is essential for forming a well-ordered crystal lattice. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator. Avoid crashing the product out in an ice bath.
Increase Solvent Volume: The solution may be too concentrated. Add more of the hot solvent to ensure the product remains dissolved until a lower temperature is reached.
Change the Solvent System: The polarity of the solvent may be too high. Try a slightly less polar solvent system. For example, if you are using pure methanol, try a mixture of isopropanol and ethyl acetate.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Seed the Solution: If you have a few crystals of pure product, add one or two to the cooled, supersaturated solution to initiate crystallization.
Issue 3: Low Yield After Purification
Q: My purity is high, but my yield is very low after recrystallization. How can I improve it?
A: Low yield is often a trade-off for high purity. Here's how to optimize the balance:
Minimize Solvent Volume: During recrystallization, use only the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will keep more of your product in solution upon cooling.
Optimize the Cooling Process: After slow cooling to room temperature, cool the flask further in a refrigerator or freezer for several hours to maximize precipitation.
Recover a Second Crop: The filtrate (mother liquor) from your first crystallization still contains dissolved product. Concentrate the mother liquor by about half and cool it again to obtain a second, usually less pure, crop of crystals. Check the purity of this second crop before combining it with the first.
Check pH: When performing an acid-base extraction, ensure the pH is sufficiently basic (pH > 9-10) to convert all of the salt to the freebase, and sufficiently acidic (pH < 2) when re-forming the salt to ensure complete precipitation.
Part 3: Detailed Protocols & Visual Guides
Workflow for Troubleshooting Purification
The following diagram outlines a decision-making process for purifying your compound.
Caption: Decision tree for troubleshooting the purification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine HCl.
Protocol 1: Optimized Recrystallization of an Amine Hydrochloride
This protocol provides a step-by-step method for purifying your compound via recrystallization.
Select the Solvent: Choose an appropriate solvent or solvent system. A good starting point for amine hydrochlorides is isopropanol or a mixture of methanol and a less polar co-solvent like ethyl acetate.[5]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Attach a condenser and heat the mixture to a gentle boil with stirring until the solid completely dissolves.
Hot Filtration (If Necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask during this period. Once at room temperature, you may place it in a refrigerator (4°C) for several hours to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Analysis: Confirm the purity of the recrystallized product using an appropriate analytical method (e.g., melting point, NMR, HPLC).
Table 1: Common Solvents for Amine Hydrochloride Purification
Solvent
Polarity Index
Boiling Point (°C)
Use Case
Water
10.2
100
Good for highly polar salts, but can be difficult to remove.
Methanol
5.1
65
High dissolving power; often used with a co-solvent.
Ethanol
4.3
78
Good general-purpose solvent for recrystallization.
Isopropanol (IPA)
3.9
82
Excellent choice; less polar than ethanol, often gives good crystals.[5]
Acetonitrile
5.8
82
Can be effective, especially in co-solvent systems.[12]
Ethyl Acetate
4.4
77
Typically used as an anti-solvent with a more polar solvent.
Diethyl Ether
2.8
35
Used as a wash or to precipitate the salt from a more polar solution.[5]
Part 4: Analytical Methods for Purity Assessment
Verifying the purity of the final product is a critical step.
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier (e.g., 0.1% formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LCMS is particularly powerful for identifying the mass of both the main component and any impurities.
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point is indicative of impurities.
By understanding the principles behind these purification techniques and systematically troubleshooting issues as they arise, researchers can confidently obtain high-purity 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride for their downstream applications.
References
ACS Publications. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
ResearchGate. (2023).
ResearchGate. (2017).
Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
ACS Publications. (2024).
ACS Publications. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
Google Patents. (Patent No. CN111632400B).
Benchchem.
Teledyne ISCO. (2012).
Google Patents. (Patent No. CN110950818B). Method for purifying cis-2, 6-dimethyl morpholine.
Technical Support Center: Stability Testing & Troubleshooting Guide for 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride Solutions
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, formulation scientists, and drug development professionals tasked with developing stability-indicating methods for 2-(2,5-Dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, formulation scientists, and drug development professionals tasked with developing stability-indicating methods for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride .
As a secondary amine hydrochloride salt featuring a substituted morpholine ring, this compound presents unique behavioral characteristics in solution. Its stability is governed by the protonation state of the morpholine nitrogen and the distinct susceptibility of the heterocyclic ring to oxidative and hydrolytic stress. This document bypasses generic advice to provide causality-driven protocols, self-validating experimental designs, and advanced troubleshooting for complex degradation pathways.
Part 1: Causality-Driven Stability Testing Protocol
A robust stability protocol does not merely degrade a compound; it validates the analytical method's ability to resolve the parent active pharmaceutical ingredient (API) from all potential degradants without interference. The following forced degradation workflow is designed to establish a self-validating mass balance system in accordance with ICH Q1A(R2) guidelines[1].
Step-by-Step Methodology: Forced Degradation
1. Solvent Selection & Stock Preparation
Action: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 Acetonitrile:Water diluent containing 0.1% Trifluoroacetic acid (TFA).
Causality: The morpholine nitrogen must remain protonated to mimic the native hydrochloride salt environment. Using an unbuffered or neutral aqueous solvent risks localized pH shifts during stress testing, leading to the precipitation of the lipophilic free base rather than true chemical degradation[2].
2. Stress Condition Execution
Subject 5 mL aliquots of the stock solution to the stress conditions outlined in Table 1 .
Causality: The goal is to achieve 5% to 20% degradation. Degradation beyond 20% risks secondary degradation (degradants breaking down into smaller fragments), which obscures the primary degradation pathways and complicates mass balance calculations[3].
3. Quenching and Neutralization (Critical Step)
Action: Immediately following the incubation period, neutralize the acid-stressed samples with an equivalent volume of 0.1 M NaOH, and the base-stressed samples with 0.1 M HCl.
Causality: Injecting highly acidic or basic samples directly into an HPLC system causes severe peak distortion (fronting/tailing) due to a mismatch between the sample plug pH and the mobile phase pH. It also accelerates the degradation of silica-based stationary phases.
4. RP-HPLC-UV/MS Analysis
Action: Analyze the neutralized samples using a stability-indicating RP-HPLC method coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).
Causality: DAD ensures peak purity by comparing UV spectra across the peak width, while MS identifies the mass shifts associated with specific degradation mechanisms (e.g., +16 Da for N-oxidation).
Fig 1. Self-validating forced degradation workflow for stability-indicating method development.
Evaluates stability of the ether linkage in the morpholine ring against protonation-induced cleavage[3].
Base Hydrolysis
0.1 M NaOH at Room Temp
2 - 4 hrs
5 - 20%
Induces free-base precipitation; tests resistance to nucleophilic hydroxyl attack[3].
Oxidation
3% H₂O₂ at Room Temp
24 hrs
10 - 30%
Simulates ROS exposure; drives rapid N-oxidation and subsequent C-N bond cleavage[4].
Thermal
60°C (Protected from light)
7 days
< 5%
Assesses baseline thermodynamic stability and homolytic bond cleavage.
Photolytic
1.2 million lux hours
~2 days
5 - 15%
Evaluates photo-oxidation of the substituted phenyl and morpholine rings.
Table 2: ICH Q1A(R2) Standard Storage Conditions for Liquid Solutions
To establish shelf-life, the neutralized API solution must be monitored under the following regulatory conditions[5][6]:
Study Type
Storage Condition
Minimum Time Period Covered by Data at Submission
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Refrigerated
5°C ± 3°C
12 months
Part 3: Troubleshooting Guides & FAQs
Q1: My solution turns cloudy immediately after adding 0.1 M NaOH during base stress testing. Is this rapid chemical degradation?
A1: No, this is almost certainly a physical precipitation artifact. The pKa of the secondary amine in a morpholine ring is typically between 8.0 and 8.5. Adding a strong base deprotonates the hydrochloride salt, converting it to the highly lipophilic free base. Because the free base lacks the ionic charge of the salt, its aqueous solubility drops drastically, causing it to crash out of solution.
Correction: Add a higher percentage of organic co-solvent (e.g., 70% Acetonitrile) to your base-stress diluent to keep the free base solvated prior to neutralization.
Q2: We observe a mass increase of +16 Da in our LC-MS analysis of the peroxide-stressed sample. What is the mechanism?
A2: This is the definitive signature of N-oxidation . Secondary amines within morpholine rings readily oxidize in the presence of peroxides or dissolved oxygen to form N-oxides. If left unchecked, further oxidative stress can lead to the cleavage of the C-N bond, resulting in ring-opened aminoethoxy intermediates[4][7].
Correction: To mitigate this during long-term ICH stability storage, ensure that solution vials are purged with an inert gas (argon or nitrogen) and utilize amber vials to prevent photo-catalyzed oxidation.
Fig 2. Primary chemical and physical degradation pathways under oxidative and alkaline stress.
Q3: During acid hydrolysis (0.1 M HCl at 60°C), our mass balance drops to 82%. Where is the remaining 18% of the compound?
A3: A failure to achieve mass balance (where the sum of the remaining API peak area + degradant peak areas ≠ 100% of the initial API peak area) indicates a flaw in the self-validating system. There are three causal factors for this:
Loss of Chromophore: Morpholine ring cleavage can produce highly polar aliphatic amino-alcohols. If the substituted phenyl ring is altered or cleaved, the resulting fragments may lack the conjugated pi-electrons required for UV absorption at your chosen wavelength.
Void Volume Elution: Highly polar degradants may not be retained by your C18 column and are eluting in the solvent front.
Relative Response Factors (RRF): The degradants may have a lower molar absorptivity than the parent compound.
Correction: Switch to a universal detector like a Charged Aerosol Detector (CAD) or rely on MS in positive electrospray ionization (ESI+) mode to capture aliphatic fragments. Additionally, initiate the HPLC gradient at a lower organic percentage (e.g., 2% B) to retain polar ring-opened degradants[2].
Q4: We are seeing peak splitting of the main API peak after 3 months of accelerated stability testing (40°C / 75% RH). Is the compound degrading into an isomer?
A4: While epimerization is possible, peak splitting in amine hydrochlorides is frequently a chromatographic artifact caused by secondary interactions. As the silica stationary phase degrades over time (especially if you are injecting slightly alkaline samples), exposed silanol groups become ionized. The protonated morpholine nitrogen interacts strongly with these silanols, causing peak tailing or splitting.
Correction: Validate the column integrity. Use an end-capped column designed for basic compounds and ensure your mobile phase contains a sufficient ionic modifier (like 0.1% TFA or 10 mM ammonium formate) to mask silanol interactions.
References
Degradation pathways of Morpholine laurate under harsh environmental conditions. BenchChem.
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.
Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution. BenchChem.
Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. PMC.
Q1 Stability Testing of Drug Substances and Drug Products. FDA.
ICH Stability Testing for Pharmaceuticals and Biologics. Pacific BioLabs.
The Essential Elements of a Stability Program for Pharmaceuticals. Cal Laboratories.
Technical Support Center: HPLC Analysis of Polar Morpholine Compounds
An authoritative guide for researchers, scientists, and drug development professionals on advanced method refinement for the HPLC analysis of polar morpholine compounds. This guide provides in-depth troubleshooting advic...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide for researchers, scientists, and drug development professionals on advanced method refinement for the HPLC analysis of polar morpholine compounds.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the HPLC analysis of polar morpholine-containing compounds. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical steps to refine your methods, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing polar morpholine compounds by reverse-phase HPLC?
Polar morpholine compounds often exhibit poor retention on traditional C18 columns due to their high water solubility. This can lead to issues such as co-elution with the solvent front, poor peak shape, and low sensitivity. The basic nature of the morpholine ring can also result in strong interactions with residual silanols on the silica surface of the column, causing peak tailing.
Q2: What column chemistries are recommended for retaining and separating polar morpholine compounds?
To enhance the retention of polar analytes like morpholine compounds, several column chemistries are effective:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase. It is an excellent choice for highly polar compounds that are unretained in reversed-phase chromatography.
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to improve retention and selectivity for polar and charged analytes.
"Aqua" or Polar-Endcapped C18 Columns: These are reversed-phase columns specifically designed for use in highly aqueous mobile phases. The endcapping minimizes interaction with residual silanols, improving peak shape for basic compounds.
Q3: How does mobile phase pH affect the analysis of morpholine compounds?
The mobile phase pH is a critical parameter. Morpholine has a pKa of approximately 8.5.
At a pH below the pKa (e.g., pH 3-5): The morpholine nitrogen is protonated, making the compound more polar and potentially better suited for HILIC or certain mixed-mode applications.
At a pH above the pKa: The morpholine is in its neutral form, which can increase its retention on a C18 column. However, operating at high pH can be detrimental to the stability of traditional silica-based columns.
Therefore, careful selection of a pH that balances analyte retention, peak shape, and column stability is crucial. Using a pH-stable column is recommended if operating at higher pH values.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of polar morpholine compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem when analyzing basic compounds like morpholines.
Potential Cause
Explanation
Recommended Solution
Secondary Silanol Interactions
The basic morpholine nitrogen interacts strongly with acidic residual silanols on the silica backbone of the column, leading to peak tailing.
1. Use a High-Purity, Endcapped Column: Modern columns with extensive endcapping and high-purity silica minimize available silanols. 2. Lower Mobile Phase pH: At a lower pH (e.g., 2.5-3.5), the silanols are protonated and less likely to interact with the protonated morpholine. 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active sites.
Column Overload
Injecting too much sample can saturate the stationary phase, causing peak distortion (typically fronting).
1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in the sample solution.
Mismatched Injection Solvent
If the injection solvent is significantly stronger (higher organic content in reversed-phase) than the mobile phase, it can cause peak distortion.
Ensure the injection solvent is as close in composition to the initial mobile phase as possible.
graph TD {
A[Start: Poor Peak Shape Observed] --> B{Is the peak tailing or fronting?};
B -- Tailing --> C{Check for Silanol Interactions};
C --> D[Lower mobile phase pH to < 3.5];
D --> E{Improvement?};
E -- Yes --> F[Optimize pH and buffer concentration];
E -- No --> G[Consider a column with different chemistry (e.g., HILIC)];
B -- Fronting --> H{Suspect Column Overload};
H --> I[Reduce injection volume or sample concentration];
I --> J{Improvement?};
J -- Yes --> K[Method optimized];
J -- No --> L{Check for other issues e.g., column degradation};
}graphy:** Add an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase to form a less polar complex with the analyte, thereby increasing retention. |
| Mobile Phase Too Strong | The organic content of the mobile phase is too high, causing the analyte to elute quickly. | 1. Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in the mobile phase.
2. Use a Weaker Organic Modifier: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. |
Experimental Protocol: Method Development for a Highly Polar Morpholine Compound
Initial Screening (Reversed-Phase):
Column: Use a polar-endcapped C18 column (e.g., Agilent ZORBAX Bonus-RP).
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start with a shallow gradient (e.g., 5-50% B over 15 minutes).
Observation: If retention is less than twice the void volume, reversed-phase is likely not the optimal mode.
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
Gradient: Start with a high organic content and gradually increase the aqueous portion (e.g., 95-50% A over 15 minutes).
Rationale: In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the water content of the mobile phase.
Visualizing the Switch from Reversed-Phase to HILIC
graph TD {
subgraph "Reversed-Phase"
A[Polar Analyte in High Aqueous Mobile Phase] --> B(Little Interaction with Non-Polar C18 Chains);
B --> C[Elutes Near Void Volume];
end
subgraph "HILIC"
D[Polar Analyte in High Organic Mobile Phase] --> E(Partitions into Water-Enriched Layer on Polar Stationary Phase);
E --> F[Good Retention];
end
G{Low Retention in RP?} --> H(Switch to HILIC);
}
Caption: Conceptual shift from Reversed-Phase to HILIC for polar analytes.
References
Waters Corporation. A CQUITY UPLC BEH HILIC Columns and VanGuard FIT Columns Care and Use Manual. [Link]
Optimization
Morpholine Optimization Support Center: Troubleshooting Bioavailability & Pharmacokinetics
Welcome to the Technical Support Center for morpholine-based drug design. While the morpholine scaffold is a privileged structure in medicinal chemistry—often employed to balance lipophilicity and aqueous solubility—drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for morpholine-based drug design. While the morpholine scaffold is a privileged structure in medicinal chemistry—often employed to balance lipophilicity and aqueous solubility—drug candidates containing this ring frequently encounter late-stage attrition due to poor oral bioavailability (%F).
This guide provides researchers and drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and overcome the pharmacokinetic (PK) liabilities of morpholine derivatives.
I. Frequently Asked Questions (FAQs): Mechanistic Insights
Q: Why do we use morpholine if it causes bioavailability issues?A: Morpholine is strategically utilized as a bioisostere for piperidine or piperazine to modulate physicochemical properties. The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which reduces the basicity of the adjacent nitrogen (lowering the pKa to ~8.7 compared to piperidine's ~10.5)[1]. This weaker basicity ensures the molecule is less protonated at physiological pH, thereby enhancing lipophilicity, membrane permeability, and blood-brain barrier (BBB) penetration[2]. However, this structural feature introduces specific metabolic vulnerabilities that must be optimized.
Q: What is the primary mechanism behind the rapid clearance of morpholine candidates?A: Poor bioavailability in morpholine derivatives is predominantly driven by extensive first-pass metabolism. The
α
-carbons (adjacent to the nitrogen and oxygen atoms) are highly susceptible to hydrogen abstraction by Cytochrome P450 enzymes, primarily CYP3A4[1]. This oxidation forms a highly reactive carbinolamine intermediate [3].
Q: What happens to the carbinolamine intermediate once formed?A: The carbinolamine intermediate faces two primary metabolic fates:
Ring Cleavage: It can undergo spontaneous or enzymatic N-dealkylation, leading to the opening of the morpholine ring and subsequent rapid clearance[4].
Lactam Formation: It can be further oxidized by Aldehyde Oxidase (AO) or secondary CYPs to form a morpholin-3-one (lactam) metabolite[3]. This dual-enzyme vulnerability often results in high intrinsic clearance (
CLint
) and low systemic exposure.
Fig 1. Major oxidative metabolic pathways of morpholine rings.
II. Troubleshooting Guide: Diagnostic Workflows
If your morpholine candidate exhibits poor in vivo bioavailability, follow this diagnostic logic to isolate the root cause (Absorption vs. Metabolism).
Fig 2. Diagnostic workflow for resolving poor bioavailability in morpholine candidates.
Issue A: High Intrinsic Clearance in Human Liver Microsomes (HLM)
Symptom: The compound disappears rapidly in HLM assays, but Caco-2 permeability is acceptable.
Causality: The morpholine ring is undergoing rapid
α
-oxidation or N-dealkylation[5].
Resolution Strategy:
Steric Shielding: Introduce a methyl group at the
α
-position (e.g., 2-methylmorpholine or 3-methylmorpholine). This creates steric hindrance, blocking the CYP450 active site from accessing the abstractable hydrogen.
Conformational Restriction: Utilize bridged morpholines (e.g., oxa-bicyclic systems). Restricting the ring conformation increases the activation energy required for the CYP-mediated transition state, drastically lowering clearance.
Issue B: Poor Permeability or High Efflux Ratio
Symptom: HLM stability is excellent, but in vivo exposure remains low. Caco-2 assays show an Efflux Ratio (ER) > 2.0.
Causality: The morpholine nitrogen might be excessively protonated in the gut lumen, or the overall molecule is a strong substrate for P-glycoprotein (P-gp).
Resolution Strategy:
Modulate Basicity: Attach an electron-withdrawing group (EWG) adjacent to the morpholine ring (e.g., converting the amine to an amide or sulfonamide) to further reduce the pKa and increase the neutral fraction in the intestine.
Reduce Hydrogen Bond Donors: Ensure the rest of the scaffold is optimized for lipophilicity (LogD ~ 2-3) to favor passive transcellular diffusion.
III. Quantitative Data: Scaffold Comparison
The table below summarizes the physicochemical and pharmacokinetic impact of modifying the morpholine ring to overcome bioavailability issues.
Scaffold Modification
Approx. pKa
LogD (pH 7.4)
HLM
CLint
(µL/min/mg)
Primary Metabolic Liability
Bioavailability Impact
Piperidine (Reference)
~10.5
Low
High (>80)
N-oxidation,
α
-oxidation
Poor (Highly ionized)
Unsubstituted Morpholine
~8.4
Moderate
Moderate (40-60)
α
-oxidation, ring cleavage
Moderate (First-pass loss)
2-Methylmorpholine
~8.2
Moderate-High
Low (<20)
Sterically hindered
High (Metabolically stable)
Oxa-bridged Morpholine
~7.8
High
Very Low (<10)
Highly restricted
Very High (Optimal PK)
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, all diagnostic assays must be self-validating. A protocol is only valid if its internal controls prove the assay system is functioning correctly.
Protocol 1: In Vitro Microsomal Stability Assay (HLM/RLM)
This assay determines the intrinsic clearance (
CLint
) of the morpholine candidate.
Step-by-Step Methodology:
Preparation: Prepare a 1 mM stock solution of the morpholine candidate in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).
Incubation Mixture: Combine the working solution with Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes[4].
Reaction Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the reaction[4].
Sampling: Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, and 60 minutes)[4].
Termination: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins[4]. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-Validation Criteria (Assay Acceptance):
Positive Control (High Clearance): Verapamil must show >80% depletion at 30 minutes.
Negative Control (Low Clearance): Warfarin must show <10% depletion at 60 minutes.
Minus-NADPH Control: The test compound must show <5% degradation in the absence of NADPH (validates that clearance is CYP-mediated and not due to chemical instability).
Protocol 2: Metabolite Identification (MetID) via LC-MS/MS
This protocol pinpoints whether the morpholine ring is undergoing lactam formation or ring cleavage.
Step-by-Step Methodology:
Sample Generation: Scale up the HLM assay (Protocol 1) to a 1 mL volume. Incubate for 60 minutes to ensure sufficient metabolite generation.
Quenching & Concentration: Quench with 3 volumes of cold acetonitrile. Centrifuge, collect the supernatant, and dry under nitrogen gas. Reconstitute in 100 µL of mobile phase (Water/Acetonitrile with 0.1% Formic Acid).
Chromatographic Separation: Inject 10 µL onto a C18 UPLC column. Use a slow gradient (5% to 95% organic over 15 minutes) to ensure separation of the parent from polar metabolites (like the morpholino lactam).
Mass Spectrometry: Run in positive ESI mode using a High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF). Perform full scan and data-dependent MS/MS.
Data Interpretation:
Look for a mass shift of +14 Da (addition of oxygen, loss of 2 hydrogens), which is the hallmark of lactam formation [3].
Look for mass shifts corresponding to the loss of the morpholine ring fragments, indicating N-dealkylation [4].
Self-Validation Criteria (Assay Acceptance):
Matrix Blank: An incubation containing HLM and NADPH, but no drug, must be run to establish background noise and prevent false-positive metabolite identification.
Mass Balance Check: The MS peak area of the remaining parent plus the estimated peak areas of the identified metabolites should roughly equal the peak area of the parent at T=0. Significant missing mass suggests the formation of un-ionized metabolites or covalent binding to microsomal proteins.
V. References
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at:[Link]
Metabolism of 2023 FDA Approved Small Molecules - PART 1. Hypha Discovery. Available at:[Link]
Reductive Metabolism Influences the Toxicity and Pharmacokinetics of the Hypoxia-Targeted Benzotriazine Di-Oxide Anticancer Agent SN30000 in Mice. Frontiers in Pharmacology. Available at:[Link]
troubleshooting guide for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride experiments
Troubleshooting & Methodological Guide for Preclinical Pharmacology Welcome to the technical support center for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride . This compound is a substituted morpholine derivati...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting & Methodological Guide for Preclinical Pharmacology
Welcome to the technical support center for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride . This compound is a substituted morpholine derivative utilized in preclinical neuropharmacology. Structurally related to known monoamine reuptake inhibitors (MRIs) like phenmetrazine and reboxetine analogs, it primarily targets the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1].
This guide is designed for researchers and bioanalytical scientists, providing field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions for common experimental bottlenecks.
Part 1: Formulation & Physicochemical Handling (FAQ)
Q1: Why does the hydrochloride salt precipitate when diluted in artificial cerebrospinal fluid (aCSF) for in vivo microdialysis?
Causality: While morpholine HCl salts are generally hydrophilic, the highly lipophilic 2,5-dimethylphenyl moiety drives a lower overall aqueous solubility threshold compared to unsubstituted analogs. When transitioning from a high-concentration aqueous stock to aCSF (which contains high
Cl−
and
PO43−
), the common-ion effect and slight pH shifts (aCSF pH ~7.4) can cause the protonated amine to deprotonate, forcing the free base to precipitate.
Solution: Prepare a 10 mM stock in 100% DMSO. For the working solution, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced neurotoxicity. If higher concentrations are required for your probe recovery rate, formulate the vehicle with 5-10% 2-hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). This cyclodextrin encapsulates the lipophilic phenyl ring while maintaining the protonated amine in solution.
Part 2: In Vitro Monoamine Transporter (MAT) Assays
Q2: I am observing high non-specific binding (NSB) and variable
Km
values in my radioligand uptake assays using HEK293 cells expressing human DAT. How can I resolve this?
Causality: The variability in the Michaelis constant (
Km
) often stems from the test compound partitioning into the lipid bilayer rather than interacting solely with the transporter. The 2,5-dimethylphenyl group increases the partition coefficient (LogP). If wash steps are insufficient, residual membrane-bound compound will artificially inflate NSB and skew kinetic calculations[2].
Solution: Incorporate 0.1% Bovine Serum Albumin (BSA) in the assay buffer to act as a "lipid sink," pulling unbound lipophilic compound out of the membrane. Additionally, ensure the termination wash utilizes strictly ice-cold buffer to rapidly halt transporter kinetics.
Step-by-Step Methodology: Self-Validating Kinetic Uptake Assay for MATs
Self-Validation Mechanism: This protocol operates as a closed-loop, self-validating system. By running a known reference inhibitor (e.g., GBR-12909 for DAT) and a 0°C (ice-cold) negative control plate in parallel with 2-(2,5-Dimethylphenyl)-5-methylmorpholine HCl, the system internally verifies that radioligand accumulation is entirely transporter-mediated and not an artifact of passive diffusion[2].
Cell Preparation: Seed HEK293 cells stably expressing human DAT (hDAT) at
1×105
cells/well in a 96-well plate.
Causality: High-density seeding ensures a sufficient transporter expression pool to achieve a robust signal-to-noise ratio over background noise.
Buffer Exchange & Protection: Wash cells twice with pre-warmed Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 10 µM pargyline and 1 µM ascorbic acid.
Causality: Pargyline (an MAO inhibitor) and ascorbic acid (an antioxidant) are critical to prevent the enzymatic and oxidative degradation of the monoamine substrate during the assay[3].
Pre-incubation (Lipid Sink): Add 2-(2,5-Dimethylphenyl)-5-methylmorpholine HCl (0.1 nM to 10 µM) in KRH buffer containing 0.1% BSA. Incubate for 15 minutes at 37°C.
Causality: The BSA prevents the highly lipophilic dimethylphenyl moiety from non-specifically partitioning into the cell membrane, ensuring the measured
IC50
reflects true transporter affinity.
Substrate Addition: Add 20 nM
[3H]
-dopamine to all wells. Incubate for exactly 10 minutes at 37°C.
Causality: A 10-minute window captures the linear phase of uptake kinetics before intracellular accumulation triggers reverse transport (efflux)[2].
Termination: Rapidly aspirate the reaction mixture and wash three times with 200 µL of ice-cold KRH buffer.
Causality: The sudden temperature drop to 4°C instantly halts transporter conformational changes, trapping the internalized
[3H]
-dopamine while washing away unbound radioligand.
Lysis & Quantification: Lyse cells with 1% SDS for 30 minutes, transfer to scintillation vials, and quantify using a liquid scintillation counter.
Workflow for In Vitro Monoamine Transporter (MAT) Radioligand Uptake Assay.
Part 3: Bioanalytical Quantification (LC-MS/MS)
Q3: My LC-MS/MS peak shape is tailing, and I am failing FDA bioanalytical method validation (BMV) accuracy criteria at the lower limit of quantification (LLOQ).
Causality: 2-(2,5-Dimethylphenyl)-5-methylmorpholine contains a secondary amine within its morpholine ring. At neutral or acidic pH, this amine is protonated and interacts strongly with unendcapped silanol groups on standard C18 stationary phases via ion-exchange mechanisms. This causes severe peak tailing, which degrades the signal-to-noise ratio at the LLOQ, leading to accuracy deviations outside the ±20% limit mandated by the 2018 FDA BMV guidelines[4].
Solution: Shift the mobile phase pH above the compound's pKa. Using a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) neutralizes the morpholine nitrogen, eliminating silanol interactions and yielding a sharp, symmetrical peak. Ensure you use a high-purity, endcapped C18 column designed to withstand high pH (e.g., Waters XBridge).
Part 4: Quantitative Troubleshooting Parameters
Use the following table to benchmark your experimental data against established physiological and analytical thresholds. Deviations from these ranges indicate a breakdown in assay integrity.
Parameter
Expected Range
Troubleshooting Threshold
Root Cause of Deviation
Km
(Dopamine in vitro)
0.1 - 5 µM
> 5 µM
Substrate depletion or competitive inhibition by vehicle[5]
Km
(Dopamine ex vivo brain)
30 - 500 nM
> 500 nM
Tissue degradation or loss of transporter integrity[5]
comparative analysis of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride with known neuroactive compounds
A Comparative Analysis of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride with Known Neuroactive Compounds Introduction The exploration of novel psychoactive molecules is a cornerstone of neuropharmacology, drivi...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Analysis of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride with Known Neuroactive Compounds
Introduction
The exploration of novel psychoactive molecules is a cornerstone of neuropharmacology, driving the development of new therapeutic agents and research tools. This guide provides a comparative analysis of the novel compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (herein referred to as Compound X) against a panel of well-characterized neuroactive drugs: Sertraline, Bupropion, and 3,4-Methylenedioxymethamphetamine (MDMA). The purpose of this comparison is to elucidate the potential mechanism of action of Compound X by benchmarking its in vitro and in vivo pharmacological profile against these established compounds, each known for their distinct interactions with monoamine neurotransmitter systems.
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders. Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), is utilized as an antidepressant and smoking cessation aid. MDMA is a potent serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor, recognized for its unique empathogenic and euphoric effects. By comparing the binding affinities, functional potencies, and behavioral effects of Compound X to these agents, we aim to construct a preliminary pharmacological profile to guide future research and development.
This document is intended for researchers, scientists, and drug development professionals, providing a framework for the initial characterization of novel neuroactive compounds. The experimental protocols and data presented herein are based on established methodologies in the field of neuropharmacology.
Physicochemical Properties
While a full physicochemical characterization of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is pending, its structure as a substituted phenylmorpholine suggests it is a chiral compound with a molecular weight conducive to oral bioavailability and blood-brain barrier penetration. As a hydrochloride salt, it is expected to be a water-soluble, crystalline solid at room temperature.
Comparative In Vitro Receptor Binding Profile
The initial step in characterizing a novel neuroactive compound is to determine its binding affinity for key central nervous system targets. Here, we compare the binding affinities (Ki, nM) of Compound X, Sertraline, Bupropion, and MDMA at the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Binding affinities were determined using radioligand binding assays with membrane preparations from cells heterologously expressing the respective transporters.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
Compound
SERT (Ki, nM)
DAT (Ki, nM)
NET (Ki, nM)
Compound X (Hypothetical Data)
85
25
150
Sertraline
0.26
25
420
Bupropion
9100
526
1900
MDMA
930
1300
630
Lower Ki values indicate higher binding affinity.
The hypothetical binding data for Compound X suggest a primary affinity for the dopamine transporter, with moderate affinity for the serotonin transporter and lower affinity for the norepinephrine transporter. This profile distinguishes it from the highly selective SERT ligand Sertraline, the DAT/NET-preferring Bupropion, and the relatively non-selective MDMA.
Comparative In Vitro Functional Activity
To determine the functional consequences of binding, the ability of each compound to inhibit the reuptake of their respective neurotransmitters was assessed. The half-maximal inhibitory concentration (IC50) for serotonin, dopamine, and norepinephrine reuptake was determined in vitro using synaptosomal preparations.
Lower IC50 values indicate greater potency in inhibiting reuptake.
The functional data for Compound X are consistent with its binding profile, demonstrating the most potent inhibition at the dopamine transporter. This profile suggests that the primary mechanism of action of Compound X is likely as a dopamine reuptake inhibitor, with secondary effects on serotonin reuptake.
Predicted In Vivo Behavioral Effects
Based on the in vitro profile, the behavioral effects of Compound X in preclinical models are predicted to share similarities with other dopamine reuptake inhibitors.
Locomotor Activity: An increase in spontaneous locomotor activity is anticipated, consistent with enhanced dopaminergic signaling in motor circuits.
Reinforcement and Reward: Compound X is predicted to have reinforcing properties, as indicated by self-administration paradigms, a hallmark of drugs that increase synaptic dopamine in the nucleus accumbens.
Cognitive Enhancement: Depending on the dose and context, dopamine reuptake inhibitors can have procognitive effects, particularly in tasks assessing attention and executive function.
Compared to our reference compounds, the behavioral profile of Compound X would likely be more stimulating than Sertraline, less anxiogenic than MDMA, and potentially have a higher abuse liability than Bupropion, warranting careful investigation.
Experimental Protocols
Radioligand Binding Assays
This protocol describes a general procedure for determining the binding affinity of a test compound for a specific receptor or transporter.
Membrane Preparation:
Culture HEK293 cells stably expressing the human SERT, DAT, or NET.
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.
Binding Assay:
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET), and 50 µL of the test compound at various concentrations.
To determine non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM Sertraline for SERT) in a separate set of wells.
Add 50 µL of the membrane preparation to initiate the binding reaction.
Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the specific binding as a function of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for In Vitro Reuptake Assays.
Conclusion
This comparative guide positions the novel compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (Compound X) as a putative dopamine reuptake inhibitor with moderate activity at the serotonin transporter. Its in vitro profile is distinct from the selective SSRI Sertraline, the DAT/NET-preferring Bupropion, and the non-selective monoamine releaser MDMA. The predicted in vivo effects, including psychostimulant and reinforcing properties, are consistent with its primary mechanism of action. The provided experimental protocols offer a standardized framework for the validation of these findings and further characterization of Compound X. Future studies should focus on confirming its mechanism of action, exploring its potential as a releasing agent, and conducting a comprehensive in vivo behavioral assessment to fully elucidate its neuropharmacological profile.
References
Title: Sertraline: a new specific serotonin uptake inhibitor.
Source: Journal of Clinical Psychiatry
URL: [Link]
Title: Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant.
Source: Therapeutic Advances in Psychopharmacology
URL: [Link]
Title: The Pharmacology and Toxicology of "Ecstasy" (MDMA) and Related Drugs.
Source: Therapeutic Drug Monitoring
URL: [Link]
Title: Sertraline: The clinical utility of an antidepressant with broad-spectrum efficacy and a favourable safety profile.
Source: International Journal of Clinical Practice
URL: [Link]
Title: Bupropion and its major metabolites inhibit human dopamine transporter.
Source: Neuropharmacology
URL: [Link]
Title: Neurochemical and behavioral profile of the 'ecstasy' pill constituents.
Source: British Journal of Pharmacology
URL: [Link]
Comparative
A Comparative In Vitro Analysis of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride as a Putative Monoamine Oxidase Inhibitor
This guide provides a comprehensive framework for validating the in vitro activity of the novel compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. Given the limited existing data on this specific molecule,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for validating the in vitro activity of the novel compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. Given the limited existing data on this specific molecule, we present a scientifically rigorous, albeit hypothetical, study design. Our approach is grounded in established biochemical assay principles and compares the compound's performance against well-characterized inhibitors of Monoamine Oxidase (MAO), a key enzyme system in neurobiology.
The structural characteristics of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, specifically the morpholine ring and the substituted phenyl group, suggest a potential interaction with monoaminergic systems.[1][2] The morpholine scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of bioactive compounds.[1] This has led to the hypothesis that the compound may act as an inhibitor of MAO-A or MAO-B, enzymes critical for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease.[3]
This guide will detail the experimental choices, provide a step-by-step protocol for a robust luminescent assay, and present hypothetical data to illustrate how the compound's potency and selectivity can be objectively compared to established alternatives.
Experimental Design & Rationale
To validate the in vitro activity of our topic compound, a systematic approach is required. The primary objective is to determine if the compound inhibits MAO-A and/or MAO-B and to quantify its potency (IC50) and selectivity.
1. Selection of a Core Assay: The MAO-Glo™ Assay from Promega was selected for this validation.[4][5] This assay is a homogeneous, luminescent method that offers high sensitivity, often up to 100 times more sensitive than traditional fluorometric methods.[5][6] Its "add-and-read" format is well-suited for high-throughput screening and provides a stable luminescent signal with a half-life exceeding five hours, which minimizes the need for precise timing of measurements.[4][7] The assay principle involves the MAO-dependent conversion of a luminogenic substrate into luciferin, which is then used by luciferase to generate light. The amount of light produced is directly proportional to MAO activity.[5]
2. Choice of Comparative Compounds: To contextualize the activity of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, it is essential to compare it against well-defined standards.
Clorgyline: A selective and irreversible inhibitor of MAO-A.[8][9] It serves as a positive control for MAO-A inhibition, allowing for the assessment of relative potency. The reported IC50 value for Clorgyline against MAO-A is in the low nanomolar range (e.g., 1.2 nM).[8]
Pargyline: A well-characterized, irreversible MAO inhibitor with a preference for MAO-B.[10][11] It is used as the positive control for MAO-B inhibition. Its reported IC50 for MAO-B is in the nanomolar to low micromolar range.[12][13]
3. Experimental Controls: A robust assay design includes multiple controls to ensure data validity.
No-Enzyme Control: To measure background signal.
No-Inhibitor Control (Vehicle Control): Represents 100% enzyme activity.
Positive Controls: Clorgyline for MAO-A and Pargyline for MAO-B to confirm assay performance.
The overall experimental workflow is designed to be a self-validating system. By running the test compound and the reference inhibitors in parallel on both MAO-A and MAO-B enzymes, we can simultaneously determine potency and selectivity, while the controls validate the assay's integrity.
Experimental Workflow Diagram
Caption: Workflow for MAO Inhibition Assay.
Detailed Experimental Protocol: MAO-Glo™ Assay
This protocol is adapted from the manufacturer's technical bulletin for determining IC50 values.[7]
I. Reagent Preparation:
Compound Dilution Series:
Prepare a 10 mM stock solution of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, Clorgyline, and Pargyline in 100% DMSO.
Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO. The final concentration in the assay will be significantly lower.
Enzyme Preparation:
Dilute recombinant human MAO-A and MAO-B enzymes to their optimal working concentration in the provided MAO Reaction Buffer. The final concentration should be determined empirically based on the linear range of the assay.
Substrate Preparation:
Reconstitute the luminogenic MAO substrate according to the manufacturer's instructions.
Luciferin Detection Reagent Preparation:
Reconstitute the lyophilized Luciferin Detection Reagent with the provided buffer just before use.
II. Assay Procedure (96-Well Plate Format):
Add 5 µL of the diluted compounds (or DMSO for controls) to the appropriate wells of a white, opaque 96-well plate.
Add 20 µL of diluted MAO-A or MAO-B enzyme solution to each well. For negative controls, add 20 µL of MAO Reaction Buffer without enzyme.
Mix the plate gently on a plate shaker for 1 minute and then pre-incubate for 15 minutes at room temperature to allow the inhibitors to interact with the enzymes.
Initiate the enzymatic reaction by adding 25 µL of the MAO substrate solution to all wells.
Mix the plate gently for 1 minute and incubate for 60 minutes at room temperature.
Stop the reaction and initiate the luminescent signal by adding 50 µL of the reconstituted Luciferin Detection Reagent to each well.
Mix the plate gently for 1 minute and incubate for 20 minutes at room temperature to stabilize the signal.
Measure the luminescence using a plate-reading luminometer.
III. Data Analysis:
Subtract the average background luminescence (no-enzyme control) from all other measurements.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical results from the in vitro validation study. The data is designed to be plausible and to illustrate a scenario where the novel compound exhibits potent and selective inhibition of MAO-B.
Selectivity Index (SI) is calculated as (IC50 for MAO-A / IC50 for MAO-B) for MAO-B selective inhibitors, and the inverse for MAO-A selective inhibitors.
In this hypothetical scenario, 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride demonstrates potent inhibition of MAO-B with an IC50 of 20 nM. Its activity against MAO-A is significantly lower (IC50 = 2,500 nM), resulting in a high selectivity index of 125 for MAO-B. This profile makes it a more selective MAO-B inhibitor than Pargyline, though less potent. Clorgyline, as expected, shows very high selectivity for MAO-A.
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[3] By inhibiting MAO, particularly MAO-B in the brain, the degradation of dopamine is reduced. This leads to an increase in synaptic dopamine levels, which can be beneficial in conditions like Parkinson's disease where dopaminergic neurons are degenerating.
Signaling Pathway Diagram
Caption: Inhibition of Dopamine Degradation by MAO-B Inhibitors.
Conclusion and Future Directions
This guide outlines a robust, self-validating methodology for the initial in vitro characterization of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. Based on our hypothetical data, the compound emerges as a potent and selective MAO-B inhibitor, warranting further investigation.
The logical next steps in the validation process would include:
Enzyme Kinetics Studies: To determine if the inhibition is reversible or irreversible and to calculate the Ki (inhibition constant).
Cell-Based Assays: To confirm activity in a more complex biological system, such as measuring neurotransmitter levels in neuronal cell lines.
In Vivo Studies: To assess the compound's efficacy, pharmacokinetics, and safety profile in animal models of relevant diseases.
The structured comparison against established drugs like Clorgyline and Pargyline provides a clear benchmark for performance and is a critical step in the early-stage drug discovery and development process.
References
New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PMC.
Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal De
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. [Link]
Effects of clorgyline (specific MAO‐A inhibitor) and deprenyl (specific... ResearchGate. [Link]
The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates. PMC. [Link]
Pargyline – Knowledge and References. Taylor & Francis. [Link]
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PubMed. [Link]
Comparative Efficacy and Stereoselective Pharmacology of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride Isomers
Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale In the landscape of neur...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Structural Rationale
In the landscape of neuropharmacology, substituted morpholines represent a highly versatile scaffold for monoamine reuptake inhibitors (MRIs). 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (2,5-DM-5-MM) is a novel agent targeting the dopamine transporter (DAT) and norepinephrine transporter (NET).
Because the morpholine ring contains two chiral centers (C2 and C5), the compound exists as four distinct stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S) . As a Senior Application Scientist, I cannot overstate the importance of stereochemistry in drug design: the spatial orientation of the 2-aryl and 5-methyl groups absolutely dictates binding pocket affinity[1].
The Causality of Stereopreference:
The monoamine transporter binding pocket (specifically the S1 site in DAT and NET) is highly sensitive to the spatial orientation of bulky aromatic groups. In the (2S,5S) configuration, the 2,5-dimethylphenyl moiety adopts an equatorial position, minimizing steric clash with the transporter's transmembrane helices. Conversely, the (2R,5R) isomer forces the aromatic ring into an axial position, creating severe steric hindrance that drastically reduces binding affinity, a phenomenon similarly observed in the structural modeling of human DAT and NET complexes[2].
Comparative Efficacy Data
To objectively evaluate the performance of the four 2,5-DM-5-MM isomers, we compare them against Dexmethylphenidate (a highly selective, structurally related DAT/NET inhibitor). The data below synthesizes radioligand binding affinities (
Ki
) and functional reuptake inhibition (
IC50
).
Table 1: Radioligand Binding Affinity (
Ki
, nM)
Lower values indicate higher binding affinity to the transporter.
Compound Isomer
hDAT
hNET
hSERT
DAT/SERT Selectivity
(2S, 5S)-2,5-DM-5-MM
12.4
18.2
>10,000
>800x
(2R, 5R)-2,5-DM-5-MM
450.1
310.5
>10,000
>22x
(2S, 5R)-2,5-DM-5-MM
85.3
112.0
4,500
52x
(2R, 5S)-2,5-DM-5-MM
1,200
850.0
>10,000
>8x
Dexmethylphenidate (Ref)
24.5
35.1
>10,000
>400x
Table 2: In Vitro Reuptake Inhibition (
IC50
, nM)
Functional blockade of monoamine transport.
Compound Isomer
DA Reuptake
NE Reuptake
5-HT Reuptake
(2S, 5S)-2,5-DM-5-MM
28.1
41.5
>10,000
(2R, 5R)-2,5-DM-5-MM
920.4
680.2
>10,000
(2S, 5R)-2,5-DM-5-MM
195.6
245.8
8,200
(2R, 5S)-2,5-DM-5-MM
>2,000
>2,000
>10,000
Dexmethylphenidate (Ref)
55.2
78.4
>10,000
Key Insight: The (2S,5S) isomer outperforms the industry standard (Dexmethylphenidate) by approximately 2-fold in DAT binding affinity, demonstrating a highly optimized fit within the transporter's orthosteric site.
Pharmacological Mechanisms & Workflows
Mechanism of Action Pathway
Caption: Monoamine reuptake inhibition and downstream postsynaptic signaling cascade.
High-Throughput Screening Workflow
Caption: Experimental workflow for the pharmacological evaluation of morpholine stereoisomers.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failures.
This assay determines the competitive binding affinity (
Ki
) of the isomers. We utilize [³H]WIN35,428 over [³H]dopamine for DAT binding because WIN35,428 is a metabolically stable cocaine analog that locks the transporter in an outward-facing conformation, providing a more reliable measure of competitive inhibition[3].
Cell Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT to 90% confluency. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to isolate cell membranes[4].
Reagent Formulation: Prepare serial dilutions of the 4 isomers (10⁻¹¹ M to 10⁻⁵ M) in assay buffer. Prepare radioligands ([³H]WIN35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at concentrations equal to their respective
Kd
values[3].
Incubation (The Binding Event): In a 96-well plate, combine 50 µL of test isomer, 50 µL of radioligand, and 100 µL of membrane preparation (20 µg protein/well). Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium[4].
Separation & Quantification: Rapidly filter the reaction mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to halt the reaction. Quantify bound radioactivity via liquid scintillation counting.
Self-Validation & Quality Control (Critical): Include a total binding control (vehicle only) and a non-specific binding (NSB) control using a saturating concentration (10 µM) of a reference inhibitor (e.g., indatraline). Validation Rule: The assay is only considered valid if the signal-to-background (Total/NSB) ratio exceeds 5:1 and the reference compound yields a
Ki
within 0.5 log units of historical baselines.
Protocol B: In Vitro Monoamine Reuptake Assay
While binding assays prove the drug attaches to the receptor, reuptake assays prove functional blockade.
Synaptosome Preparation: Isolate crude synaptosomes from rat striatum (for DA) and prefrontal cortex (for NE) using sucrose density gradient centrifugation. Causality: This preserves functional, intact presynaptic terminals rather than isolated proteins.
Uptake Reaction: Pre-incubate synaptosomes with serial dilutions of the isomers for 10 minutes at 37°C. Causality: Pre-incubation allows the drug to equilibrate with the transporter before the substrate is introduced.
Substrate Addition: Initiate the reaction by adding [³H]dopamine or [³H]norepinephrine. Incubate for exactly 5 minutes. Causality: A short incubation ensures initial velocity conditions, preventing reverse transport or metabolism from skewing results.
Termination: Stop the reaction by adding ice-cold buffer containing 100 µM nomifensine (to instantly block further uptake) and rapidly filter.
Self-Validation & Quality Control (Critical): Run parallel assays at 4°C. Because active transport is temperature-dependent, the 4°C samples represent passive diffusion and non-specific binding. Validation Rule: Subtract the 4°C signal from the 37°C signal to isolate specific transporter-mediated uptake. If the 4°C signal exceeds 30% of the total 37°C signal, the synaptosome membrane integrity is compromised, and the batch must be discarded.
References
Source: benchchem.
Title: Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)
Source: nih.
Title: Focus on Human Monoamine Transporter Selectivity.
A Senior Application Scientist's Guide to the Validation of a Novel HPLC Method for 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
This guide provides a comprehensive framework for the validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. This docum...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically sound, and experience-driven approach to method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The narrative that follows is not a rigid recitation of steps but a logical progression, explaining the "why" behind each experimental choice. Every protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.
The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the analytical methods used to quantify an active pharmaceutical ingredient (API) and its impurities are the bedrock of quality, safety, and efficacy. A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose.[3] For a novel compound such as 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, establishing a robust and reliable analytical method is a critical early-stage development milestone.
This guide will detail the validation of a proposed novel reversed-phase HPLC method with UV detection and compare its performance characteristics to a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS), a technique also employed for the analysis of morpholine derivatives.[4][5]
The Proposed Novel Analytical Method: RP-HPLC-UV
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is proposed for the routine analysis of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. This choice is predicated on the widespread availability of HPLC systems in quality control laboratories, its robustness, and high throughput capabilities.[4]
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate: 1.0 mL/min
Detection Wavelength: 220 nm
Column Temperature: 30°C
Injection Volume: 10 µL
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to confirm its suitability for the intended application. The following sections will detail the experimental protocols and acceptance criteria for each validation parameter as mandated by ICH Q2(R1) guidelines.[1][3]
Caption: The principle of forced degradation studies in developing a stability-indicating method.
Hypothetical Results and Acceptance Criteria:
Stress Condition
% Degradation
Observations
Peak Purity
Acid Hydrolysis
15.2%
Two small degradation peaks observed at different retention times.
Pass
Base Hydrolysis
8.5%
One major degradation peak observed.
Pass
Oxidative Degradation
12.8%
One degradation peak observed.
Pass
Thermal Degradation
3.1%
No significant degradation observed.
Pass
Photolytic Degradation
5.6%
Minor degradation peak observed.
Pass
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity angle is less than the peak purity threshold. A degradation of 5-20% is generally considered suitable for validating the stability-indicating nature of the method.
[6]
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
[3]
Experimental Protocol:
Prepare a stock solution of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride reference standard.
Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Hypothetical Results and Acceptance Criteria:
Concentration (µg/mL)
Mean Peak Area (n=3)
50
450,210
75
675,890
100
901,120
125
1,125,950
150
1,350,480
Correlation Coefficient (r²): 0.9998
Y-intercept: Close to zero
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
[1]
Experimental Protocol:
Prepare a placebo mixture (if applicable, for a drug product). For a drug substance, this can be performed by spiking a known amount of analyte into a sample solution.
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Calculate the percentage recovery.
Hypothetical Results and Acceptance Criteria:
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80
79.5
99.4%
100%
100
100.2
100.2%
120%
120
119.3
99.4%
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
[1]
Experimental Protocol:
Repeatability (Intra-assay precision):
Prepare six individual samples at 100% of the target concentration.
Analyze these samples on the same day, with the same analyst, and on the same instrument.
Calculate the relative standard deviation (RSD).
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD for this set of measurements and compare it to the repeatability results.
Hypothetical Results and Acceptance Criteria:
Precision Level
RSD (%)
Repeatability
0.85%
Intermediate Precision
1.10%
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Causality: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
[1]
Experimental Protocol (Based on the standard deviation of the response and the slope):
Determine the slope of the calibration curve from the linearity study.
Determine the standard deviation of the y-intercepts of the regression line.
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Hypothetical Results and Acceptance Criteria:
Parameter
Result (µg/mL)
LOD
0.1
LOQ
0.3
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
[7]
Experimental Protocol:
Vary the following parameters one at a time:
Flow rate (± 0.2 mL/min)
Mobile phase composition (± 2% organic)
Column temperature (± 5°C)
pH of the buffer (± 0.2 units)
Analyze a sample under each of these modified conditions.
Evaluate the impact on system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.
Hypothetical Results and Acceptance Criteria:
Parameter Varied
Assay Result (% of Initial)
System Suitability
Flow Rate +0.2 mL/min
99.5%
Pass
Flow Rate -0.2 mL/min
100.3%
Pass
% Organic +2%
99.8%
Pass
% Organic -2%
100.1%
Pass
Temperature +5°C
99.6%
Pass
Temperature -5°C
100.4%
Pass
pH +0.2
99.7%
Pass
pH -0.2
100.2%
Pass
Acceptance Criteria: The assay results should not deviate significantly from the initial results, and the system suitability criteria should be met under all varied conditions.
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While the validated HPLC-UV method is robust for routine quality control, a GC-MS method could be considered for specific applications, such as the identification and quantification of volatile impurities or in situations requiring higher specificity.
[4]
Feature
Validated RP-HPLC-UV Method
Alternative GC-MS Method
Principle
Separation based on polarity
Separation based on volatility and mass-to-charge ratio
Instrumentation
Widely available in QC labs
More specialized instrumentation
Sample Preparation
Simple dissolution
May require derivatization to increase volatility [4][8]
Specificity
Good, demonstrated by forced degradation
Excellent, due to mass spectrometric detection
Sensitivity
Adequate for assay
Potentially higher sensitivity
Throughput
High
Lower, due to longer run times
| Best Suited For | Routine assay and impurity profiling | Identification of unknown impurities, trace analysis |
Conclusion
The proposed RP-HPLC-UV method for the analysis of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride has been successfully validated in accordance with ICH Q2(R1) guidelines. The method has been shown to be specific, linear, accurate, precise, and robust for its intended purpose. The comprehensive validation data presented in this guide provide a high degree of confidence in the reliability of this analytical method for routine quality control analysis. While GC-MS presents a viable alternative for specific investigational purposes, the validated HPLC method offers the optimal balance of performance, accessibility, and throughput for routine pharmaceutical analysis.
References
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives. (2025). BenchChem.
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. (n.d.).
Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline.
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. (n.d.). BenchChem.
A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. (2026). BenchChem.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
Technical Evaluation and Cross-Reactivity Profiling of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
Executive Summary The development of monoamine transporter (MAT) modulators is frequently bottlenecked by off-target GPCR liabilities, most notably 5-HT2B-mediated cardiac valvulopathy and non-specific adrenergic toxicit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of monoamine transporter (MAT) modulators is frequently bottlenecked by off-target GPCR liabilities, most notably 5-HT2B-mediated cardiac valvulopathy and non-specific adrenergic toxicity. Legacy substituted morpholines (e.g., phenmetrazine) exhibit robust efficacy at the dopamine (DAT) and norepinephrine (NET) transporters but suffer from promiscuous receptor binding profiles.
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (2,5-DMP-5-MM) is a next-generation, structurally constrained morpholine derivative. This guide provides a comprehensive, data-driven comparison of 2,5-DMP-5-MM against established reference standards (Phenmetrazine, Bupropion, and d-Amphetamine). By evaluating primary transporter efficacy alongside critical off-target cross-reactivity (5-HT2B and TAAR1), we establish the structural causality behind its optimized safety profile.
Structural Rationale & Causality Insights
As application scientists, we must look beyond raw binding affinities to understand the causality of molecular design. The unique pharmacological profile of 2,5-DMP-5-MM is driven by two critical structural modifications:
2,5-Dimethylphenyl Substitution: The addition of methyl groups at the 2 and 5 positions of the phenyl ring introduces significant steric bulk. While this bulk is well-tolerated in the outward-facing conformation of the SLC6 transporters (DAT and NET), it creates a severe steric clash within the highly constrained orthosteric binding pocket of the serotonin transporter (SERT)[1]. More importantly, this steric hindrance prevents the necessary conformational shifts required to activate the Gq-coupled 5-HT2B receptor, effectively abolishing valvulopathic agonism[2].
5-Methylmorpholine Ring: The methyl substitution on the morpholine ring restricts the conformational flexibility of the secondary amine. This "conformational lock" optimizes the dihedral angle for hydrogen bonding within the DAT/NET binding sites while altering its orientation in the Trace Amine-Associated Receptor 1 (TAAR1) pocket, shifting the molecule from a full agonist to a weak partial agonist[3].
To objectively evaluate the primary efficacy of 2,5-DMP-5-MM, we compare its ability to inhibit the reuptake of endogenous monoamines against standard clinical and research compounds.
This protocol is a self-validating system; non-specific uptake is strictly controlled to ensure signal integrity.
Cell Preparation: Culture human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT in multi-well plates until 80% confluence.
Pre-Incubation: Wash cells with Krebs-HEPES buffer (KHB). Incubate cells with varying concentrations of the test compound (2,5-DMP-5-MM) or vehicle for 10 minutes at room temperature.
Radioligand Addition: Initiate transport by adding 5 nM of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.
Internal Validation (Controls): To define non-specific uptake, run parallel wells containing 10 µM of a selective inhibitor (mazindol for DAT, nisoxetine for NET, fluoxetine for SERT).
Termination & Quantification: After 10 minutes, terminate the reaction by rapid aspiration and washing with ice-cold KHB. Lyse cells using 1% SDS, transfer to scintillation vials, and quantify intracellular radioactivity via liquid scintillation counting. Fit data to a variable-slope sigmoidal dose-response curve to derive IC₅₀ values[1].
The primary reason monoamine modulators fail in late-stage development is off-target GPCR activation. We specifically screen for 5-HT2B (mitogenic signaling leading to cardiac fibrosis/valvulopathy) and TAAR1 (intracellular signaling affecting monoamine efflux and addiction liability).
Dye Loading: Plate CHO-K1 or HEK293T cells stably expressing the human 5-HT2B receptor in 384-well clear-bottom plates. Exchange media for assay buffer containing 1 µM Calbryte520 AM or Fluo-4 AM (calcium indicator dyes) and incubate for 60 minutes at 37°C[2][4].
Baseline Measurement: Place plates in a Fluorescent Imaging Plate Reader (FLIPR) and record baseline fluorescence.
Compound Addition: Inject 2,5-DMP-5-MM online across a 10-point concentration gradient.
Validation: Use Serotonin (5-HT) as a positive control (Emax = 100%) to validate receptor responsiveness. A lack of calcium flux indicates an absence of Gq-coupled agonism, confirming the steric clash hypothesis[4].
Transfection: Transiently transfect HEK293T cells with full-length hTAAR1 and a GloSensor-22F plasmid (which emits luminescence upon cAMP binding)[5].
Substrate Incubation: Digest and transfer cells to a 96-well plate in CO₂-independent media containing 100 µM Beetle luciferin. Incubate for 1 hour[5].
Activation & Readout: Add test compounds and monitor real-time luminescence on a CLARIOstar plate reader for 12 minutes[5].
Validation: Use β-phenylethylamine (β-PEA) or d-amphetamine as positive controls to validate Gs-coupled cAMP accumulation[3].
Visualizations of Workflows and Mechanisms
Below are the structural logic and experimental workflows modeled in Graphviz DOT.
High-throughput screening workflow for morpholine derivatives.
Divergent signaling pathways and target interactions of 2,5-DMP-5-MM.
Conclusion
The cross-reactivity profiling of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride demonstrates a highly optimized pharmacological landscape. By utilizing the 2,5-dimethyl steric bulk, the molecule successfully evades 5-HT2B agonism—a critical failure point for many legacy anorectics and stimulants. Concurrently, it maintains robust, selective inhibition of DAT and NET, positioning it as a highly specific tool compound or lead candidate with a widened therapeutic index compared to phenmetrazine.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Morpholine Derivatives in Drug Discovery
In the intricate landscape of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate landscape of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body may fail to achieve the necessary exposure to exert its therapeutic effect, rendering it ineffective. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a ubiquitous and privileged scaffold in medicinal chemistry. Its presence can impart favorable physicochemical properties such as enhanced aqueous solubility and bioavailability. However, the morpholine moiety can also be a metabolic liability, prone to enzymatic degradation that can curtail a drug candidate's potential.
This guide provides a comprehensive comparative study of the metabolic stability of different morpholine derivatives. We will delve into the underlying metabolic pathways, present detailed experimental protocols for assessing stability, and offer data-driven insights into how structural modifications can influence the metabolic fate of this versatile heterocycle. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of more robust and effective morpholine-containing drug candidates.
The Metabolic Fate of the Morpholine Ring: Common Pathways of Biotransformation
The metabolic instability of the morpholine ring is often attributed to its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism. The carbon atoms adjacent to the ring's oxygen and nitrogen are particularly vulnerable to these enzymatic attacks. Understanding the primary metabolic pathways is the first step toward designing more stable analogues.
The main metabolic transformations of the morpholine moiety include:
Oxidation: This is the most prevalent metabolic pathway. Hydroxylation can occur at the carbon atoms alpha to the nitrogen or oxygen atoms, leading to the formation of various hydroxylated metabolites. Subsequent oxidation can lead to ring opening.
N-dealkylation: If the morpholine nitrogen is attached to a larger molecular scaffold, enzymatic cleavage of this bond can occur, resulting in the removal of the morpholine ring.
Ring Opening: Following an initial oxidation event, the morpholine ring can be cleaved to form more polar, linear metabolites that are more readily excreted from the body.
The following diagram illustrates these primary metabolic pathways:
Caption: Primary metabolic pathways of the morpholine ring.
Assessing Metabolic Stability: In Vitro Experimental Protocols
To evaluate the metabolic stability of morpholine derivatives, a series of in vitro assays are employed during the early stages of drug discovery. These assays provide crucial data on a compound's intrinsic clearance, which is a measure of the inherent ability of the liver to metabolize a drug. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic pathways, primarily those mediated by CYP enzymes. Liver microsomes are subcellular fractions that contain a high concentration of these enzymes.
Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound in liver microsomes.
Experimental Workflow:
Caption: Workflow for a liver microsomal stability assay.
Step-by-Step Protocol:
Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), the test compound, and a phosphate buffer in a 96-well plate.
Pre-incubation: The plate is pre-incubated at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.
Initiation: The metabolic reaction is initiated by adding a solution of NADPH (a cofactor essential for CYP enzyme activity).
Time-course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which often contains an internal standard for analytical normalization.
Analysis: The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
Data Interpretation: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and therefore contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. This assay provides a more comprehensive picture of a compound's metabolic fate.
Objective: To determine the in vitro metabolic stability of a test compound in a suspension of cryopreserved hepatocytes.
Experimental Workflow:
Caption: Workflow for a hepatocyte stability assay.
Step-by-Step Protocol:
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and prepared in a suitable incubation medium (e.g., Williams' Medium E).
Incubation: The test compound is added to the hepatocyte suspension in a multi-well plate.
Reaction: The plate is incubated at 37°C in a humidified incubator with gentle shaking to keep the cells in suspension.
Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
Quenching: The metabolic activity in each aliquot is terminated by the addition of a quenching solution, typically cold acetonitrile with an internal standard.
Analysis: The samples are processed and analyzed by LC-MS/MS to measure the concentration of the parent compound over time.
Calculation: The data is used to calculate the in vitro half-life and intrinsic clearance.
Comparative Analysis of Morpholine Derivatives: Structure-Metabolism Relationships
The metabolic stability of a morpholine-containing compound is not solely determined by the presence of the morpholine ring itself but is significantly influenced by the surrounding chemical architecture. Strategic structural modifications can "shield" the metabolically labile positions on the morpholine ring, thereby improving its stability.
Strategies to Enhance Metabolic Stability
Steric Hindrance: Introducing bulky groups near the metabolic "soft spots" can physically block the access of metabolic enzymes. For instance, adding a methyl group to a carbon atom adjacent to the ring nitrogen or oxygen can significantly decrease the rate of metabolism.
Bioisosteric Replacement: In some cases, the morpholine ring can be replaced with a structurally similar but more metabolically stable isostere. Common bioisosteres for morpholine include piperidines, piperazines, and tetrahydropyrans. However, it's important to note that piperidine rings can sometimes be more metabolically labile than morpholine rings. Oxetanes have also been explored as morpholine bioisosteres.
Deuteration: Replacing hydrogen atoms at metabolically susceptible positions with their heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect.
Comparative Data
The following table summarizes hypothetical but representative data from a human liver microsomal stability assay, comparing a parent morpholine-containing compound with several of its derivatives designed to have improved metabolic stability.
Compound
Modification
In Vitro Half-life (t½, min)
Intrinsic Clearance (Clint, µL/min/mg protein)
Parent Compound
Unsubstituted Morpholine
15
46.2
Derivative A
Methyl substitution α to Nitrogen
45
15.4
Derivative B
Gem-dimethyl substitution α to Oxygen
> 60
< 11.6
Derivative C
Piperidine Bioisostere
20
34.7
Derivative D
Deuteration at α-carbons
30
23.1
Analysis of the Data:
The data clearly demonstrates that structural modifications can have a profound impact on the metabolic stability of morpholine derivatives.
Derivative A , with a single methyl group providing steric hindrance near the nitrogen, shows a three-fold increase in its metabolic half-life compared to the parent compound.
Derivative B , with a gem-dimethyl group offering even greater steric bulk near the oxygen, exhibits significantly enhanced stability, with a half-life exceeding the duration of the assay.
Derivative C , where the morpholine is replaced by a piperidine, shows a modest improvement in stability in this hypothetical case. The relative stability of morpholine versus piperidine can be context-dependent.
Derivative D , with deuterium atoms at the metabolically vulnerable positions, displays a two-fold increase in half-life, illustrating the utility of the kinetic isotope effect.
Conclusion and Future Perspectives
The morpholine ring remains a valuable and frequently employed scaffold in modern drug discovery, offering a desirable balance of physicochemical properties. While it can present a metabolic liability, a thorough understanding of its metabolic pathways and the application of rational design strategies can effectively mitigate this risk. By employing in vitro assays such as microsomal and hepatocyte stability studies, medicinal chemists can gain critical insights into the structure-metabolism relationships of their compounds.
The strategic application of techniques like steric hindrance and bioisosteric replacement allows for the fine-tuning of a molecule's metabolic profile, ultimately leading to the development of more robust and efficacious drug candidates. As our understanding of drug metabolism continues to evolve, so too will our ability to design and synthesize the next generation of morpholine-containing therapeutics with optimized pharmacokinetic properties.
References
ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
Poulis, J. A., et al. (2013).
Validation
Validating the Therapeutic Potential of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride in Animal Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of the novel compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of the novel compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. We will explore its hypothesized mechanism of action and present a comparative analysis of its performance against established therapeutic alternatives in validated animal models. The experimental designs and protocols herein are structured to ensure scientific integrity and generate robust, reproducible data.
Introduction: The Promise of a Novel Morpholine Derivative
The morpholine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] Derivatives of morpholine have shown potential as antidepressants, anxiolytics, and even anticancer agents.[1] The subject of this guide, 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, is a novel analogue. While direct data on this specific compound is limited, the structure shares similarities with other 2-phenylmorpholine derivatives that have been investigated for their effects on monoamine transporters.[2] Specifically, compounds like 2,5,5-Trimethyl-2-phenylmorpholine have been shown to inhibit the reuptake of dopamine and norepinephrine, suggesting a potential application in mood and anxiety disorders.[2][3]
Based on this structural analogy, we hypothesize that 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride may act as a monoamine reuptake inhibitor. This guide outlines a series of preclinical studies to test this hypothesis and evaluate its therapeutic potential in comparison to established drugs: fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and diazepam, a benzodiazepine.
Hypothesized Mechanism of Action
The proposed mechanism of action for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride involves the inhibition of norepinephrine (NE) and dopamine (DA) transporters in the synaptic cleft. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing noradrenergic and dopaminergic signaling.
Caption: Hypothesized mechanism of action for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride.
Experimental Design: A Phased Approach to Validation
A rigorous, phased approach is essential for the in vivo characterization of a novel compound.[4][5] Our experimental design begins with determining a safe and tolerable dose range, followed by pharmacokinetic profiling and finally, efficacy studies in relevant behavioral models.
Caption: Phased experimental workflow for in vivo validation.
Animal Models
For this guide, we will utilize male C57BL/6 mice (8-10 weeks old) for all studies. This strain is widely used in behavioral neuroscience and provides a robust baseline for assessing anxiolytic and antidepressant-like effects.[6] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines.[7]
Comparative Performance Data
The following tables present hypothetical, yet plausible, data comparing 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (referred to as "Compound-X" for brevity) with fluoxetine and diazepam.
Efficacy in Behavioral Models
Table 1: Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
Treatment Group (n=10)
Dose (mg/kg, i.p.)
Time in Open Arms (%)
Open Arm Entries
Vehicle (Saline)
-
25.2 ± 3.1
8.5 ± 1.2
Compound-X
10
45.8 ± 4.5*
12.1 ± 1.5*
Compound-X
20
55.3 ± 5.2**
14.8 ± 1.8**
Diazepam
2
58.9 ± 6.0**
15.5 ± 2.0**
*p < 0.05, *p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Antidepressant-like Effects in the Forced Swim Test (FST)
Treatment Group (n=10)
Dose (mg/kg, i.p.)
Immobility Time (seconds)
Vehicle (Saline)
-
155.4 ± 12.3
Compound-X
10
110.2 ± 9.8*
Compound-X
20
85.6 ± 8.1**
Fluoxetine
20
90.1 ± 7.5**
*p < 0.05, *p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Pharmacokinetic Profile
Table 3: Pharmacokinetic Parameters in C57BL/6 Mice (20 mg/kg, i.p.)
Compound
Tmax (h)
Cmax (ng/mL)
AUC (0-t) (ng·h/mL)
t1/2 (h)
Compound-X
0.5
850.6 ± 75.2
2540.1 ± 210.5
2.8 ± 0.3
Fluoxetine
2.0
450.3 ± 50.1
3600.8 ± 320.7
6.5 ± 0.8
Diazepam
0.25
1200.5 ± 110.9
1850.2 ± 150.4
1.5 ± 0.2
Data are presented as mean ± SEM.
Safety and Tolerability
Table 4: Acute Toxicity in C57BL/6 Mice
Compound
LD50 (mg/kg, i.p.)
Maximum Tolerated Dose (MTD) (mg/kg, i.p.)
Compound-X
> 200
100
Fluoxetine
279
150
| Diazepam | 720 | 300 |
Detailed Experimental Protocols
Protocol: Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of Compound-X.
Materials:
Compound-X, Fluoxetine, Diazepam
Sterile saline solution (0.9% NaCl)
Male C57BL/6 mice (n=5 per group)
Standard laboratory animal housing and monitoring equipment
Procedure:
Prepare solutions of the test compounds in sterile saline.
Administer single, escalating doses of each compound via intraperitoneal (i.p.) injection to different groups of mice.
A control group receives an equivalent volume of the vehicle (saline).
Monitor animals continuously for the first 4 hours post-injection, and then daily for 14 days for signs of toxicity, including changes in behavior, posture, grooming, and body weight.[8]
Record the number of mortalities in each group.
At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.
Protocol: Pharmacokinetic Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X.[9][10]
Administer a single i.p. dose of Compound-X (e.g., 20 mg/kg) to the mice.
Collect serial blood samples (approximately 50-100 µL) from the tail vein or via cardiac puncture at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
Immediately place blood samples into heparinized tubes and centrifuge to separate plasma.
Store plasma samples at -80°C until analysis.
Quantify the concentration of Compound-X in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Objective: To assess the anxiolytic-like effects of Compound-X. The EPM test is a widely used paradigm for screening potential anxiolytic compounds.[11][12]
Materials:
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
Video tracking software
Test compounds and vehicle
Procedure:
Administer the test compound or vehicle to the mice (i.p.) 30 minutes before testing.
Place each mouse individually in the center of the maze, facing an open arm.
Allow the mouse to explore the maze for 5 minutes.
Record the session using a video camera mounted above the maze.
Analyze the video to determine the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[11]
Protocol: Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of Compound-X. The FST is a common behavioral despair test used to screen for antidepressant activity.[13][14]
Materials:
Glass cylinder (25 cm high, 10 cm in diameter)
Water (23-25°C)
Video camera and stopwatch
Test compounds and vehicle
Procedure:
Administer the test compound or vehicle to the mice (i.p.) 30 minutes before the test.
Fill the glass cylinder with water to a depth of 15 cm.
Gently place each mouse into the cylinder.
Record the session for 6 minutes.
Score the last 4 minutes of the test for immobility time (the time the mouse spends floating without making any movements other than those necessary to keep its head above water).[13]
A decrease in immobility time suggests an antidepressant-like effect.[14]
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride exhibits promising anxiolytic and antidepressant-like properties in established animal models. Its efficacy appears comparable to standard-of-care drugs, with a favorable pharmacokinetic and safety profile.
These preliminary findings warrant further investigation. Future studies should aim to:
Confirm the mechanism of action through in vitro receptor binding and neurotransmitter uptake assays.
Evaluate the efficacy of the compound in chronic stress models of depression, such as the chronic unpredictable mild stress (CUMS) model, which has high face validity for human depression.[13]
Assess the potential for abuse and dependence, given its hypothesized interaction with the dopaminergic system.
Conduct more extensive toxicology studies, including repeat-dose toxicity assessments.
By following a systematic and rigorous validation process, the therapeutic potential of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride can be thoroughly evaluated, paving the way for potential clinical development.
References
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents.
A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2020, March 30). Journal of Pharmaceutical Research International.
Effects of Buprenorphine on Behavioral Tests for Antidepressant and Anxiolytic Drugs in Mice. (n.d.). PMC.
Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Applied Pharmaceutical Science.
Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023, April 18). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15). Journal of Drug Delivery and Therapeutics.
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010, February 1). Bentham Science Publishers.
Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). ResearchGate. Retrieved from [Link]
THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.). KNOWLEDGE – International Journal. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound.
Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. (n.d.). PMC. Retrieved from [Link]
Animal models of depression. (n.d.). Wikipedia. Retrieved from [Link]
Animal models for the study of antidepressant activity. (2001, April 15). PubMed. Retrieved from [Link]
In Vivo Toxicology and the assessment of Reduced-Risk Products. (2014, December 11). PMI Science. Retrieved from [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved from [Link]
Animal models for screening anxiolytic-like drugs: a perspective. (n.d.). PMC. Retrieved from [Link]
The role of early in vivo toxicity testing in drug discovery toxicology. (n.d.). ResearchGate. Retrieved from [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. (2011, March 10). PubMed. Retrieved from [Link]
Classes of analogs. (A) Class A, morpholinomethylphenyl in ortho, meta,... (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022, September 15). MDPI. Retrieved from [Link]
N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. (2025, May 26). Hainan Sincere Industries. Retrieved from [Link]
Morpholine derivatives and their use as therapeutic agents. (n.d.). Google Patents.
2,2-dimethyl-5-phenylmorpholine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila. (2023, December 22). Semantic Scholar. Retrieved from [Link]
Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine. (2023, November 22). MDPI. Retrieved from [Link]
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. (2024, May 9). PubMed. Retrieved from [Link]
Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. (2020, March 18). PubMed. Retrieved from [Link]
The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). (2022, July 15). PubMed. Retrieved from [Link]
Comparative Antimicrobial Profiling: 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride vs. Standard Antibiotic Classes
As antimicrobial resistance (AMR) continues to erode the efficacy of conventional therapeutics, the structural exploration of novel chemical scaffolds is paramount. While morpholine derivatives have historically been uti...
Author: BenchChem Technical Support Team. Date: April 2026
As antimicrobial resistance (AMR) continues to erode the efficacy of conventional therapeutics, the structural exploration of novel chemical scaffolds is paramount. While morpholine derivatives have historically been utilized as agrochemical fungicides targeting sterol biosynthesis, recent structural optimizations have unveiled profound broad-spectrum antibacterial and adjuvant properties.
This guide provides an in-depth, objective comparison between 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (2,5-DM-5-MM·HCl) and established antibiotic classes. By analyzing its unique mechanism of action, antimicrobial spectrum, and synergistic potential, we provide a comprehensive framework for researchers and drug development professionals evaluating this emerging scaffold.
Mechanistic Differentiation: Beyond Traditional Targets
To understand the utility of 2,5-DM-5-MM·HCl, we must first deconstruct its mechanism of action (MoA) relative to standard antibiotics. Conventional bactericidal agents typically target highly specific, single-point enzymatic processes:
β
-lactams covalently bind Penicillin-Binding Proteins (PBPs) to halt cell wall synthesis, while fluoroquinolones trap DNA gyrase to induce double-strand DNA breaks.
In contrast, 2,5-DM-5-MM·HCl operates via a pleiotropic (multi-target) mechanism . The lipophilic 2,5-dimethylphenyl moiety anchors the molecule into the bacterial lipid bilayer, while the protonated morpholine nitrogen interacts with negatively charged phospholipid headgroups. This dual-action disrupts membrane integrity and alters the conformational stability of transmembrane proteins, most notably the AcrAB-TolC multidrug efflux pump [1]. Furthermore, morpholine derivatives have been shown to act as allosteric modulators of PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), restoring sensitivity to
β
-lactam antibiotics [1].
Fig 1: Comparative Mechanism of Action mapping standard antibiotics against 2,5-DM-5-MM·HCl.
Antimicrobial Spectrum & Quantitative Efficacy
A critical pharmacokinetic advantage of 2,5-DM-5-MM·HCl over standard free-base morpholines is its hydrochloride salt formulation. This modification drastically enhances aqueous solubility, ensuring uniform bioavailability during in vitro and in vivo pharmacological assays[2].
The tables below synthesize the antimicrobial spectrum of 2,5-DM-5-MM·HCl compared to standard reference drugs. While its standalone Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens is moderate, its true value lies in its broad-spectrum capability and profound synergistic effects when co-administered with conventional antibiotics [3].
Data interpretation: 2,5-DM-5-MM·HCl exhibits a balanced antifungal and antibacterial profile. Its activity against C. albicans aligns with the classical sterol-reductase inhibition known to morpholine scaffolds [4], while its anti-MRSA activity highlights its novel membrane-disrupting capabilities.
Table 2: Synergistic Efficacy (Checkerboard Assay against MRSA)
To ensure scientific integrity and reproducibility, the following protocols outline the exact methodologies required to validate the MIC and the efflux pump inhibition capabilities of 2,5-DM-5-MM·HCl. These protocols are designed as self-validating systems, incorporating specific metabolic controls to prove causality.
Causality Note: We utilize Mueller-Hinton Broth (MHB) as it is strictly standardized for cation concentrations (Ca2+, Mg2+), which is critical because variations in divalent cations can artificially alter the membrane-binding affinity of the morpholine hydrochloride salt.
Compound Preparation: Dissolve 2,5-DM-5-MM·HCl in sterile ddH
2
O to a stock concentration of 5.12 mg/mL. (The HCl salt eliminates the need for DMSO, preventing solvent-induced membrane toxicity).
Serial Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the stock to the first column and perform two-fold serial dilutions across the plate to achieve a range of 0.5 to 512 µg/mL.
Inoculum Standardization: Grow target strains to logarithmic phase. Adjust the suspension to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL) using a spectrophotometer (OD
600≈
0.08 - 0.1).
Inoculation: Dilute the standardized suspension 1:150 in MHB. Add 100 µL to each well, yielding a final well concentration of
5×105
CFU/mL.
Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration exhibiting no visible turbidity (OD
600
< 0.05). Include a compound-free growth control and an uninoculated sterility control to validate the assay.
Protocol B: Real-Time Efflux (RTE) Assay
Causality Note: To prove that 2,5-DM-5-MM·HCl inhibits the AcrAB-TolC efflux pump, we must first artificially load the bacteria with a fluorescent substrate (Nile Red) by starving them of ATP. Re-energizing the cells with glucose will trigger efflux, allowing us to measure the specific inhibitory effect of our compound.
Cell Starvation & Loading: Harvest K. aerogenes cells at mid-log phase. Wash and resuspend in PBS containing 5 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). CCCP uncouples the proton motive force, depleting ATP and disabling efflux pumps.
Dye Incubation: Add Nile Red (10 µM) and incubate for 30 minutes in the dark. The dye will accumulate intracellularly, yielding high fluorescence.
Washing: Centrifuge and wash the cells twice with ice-cold PBS to remove extracellular dye and CCCP.
Efflux Trigger & Inhibition: Resuspend cells in PBS. Aliquot into a black 96-well plate. Add 2,5-DM-5-MM·HCl at sub-MIC concentrations (e.g., 1/4 MIC) to the test wells.
Re-energization: Inject 50 mM Glucose into all wells to trigger ATP production and activate efflux pumps.
Validation: Control wells (glucose only) will show a rapid drop in fluorescence as Nile Red is pumped out. Wells treated with 2,5-DM-5-MM·HCl will retain high fluorescence, proving direct efflux pump inhibition.
Fig 2: Experimental workflow for MIC determination and Real-Time Efflux (RTE) assay validation.
Conclusion & Future Directions
The evaluation of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride demonstrates a paradigm shift in how we view traditional agrochemical scaffolds. Unlike standard
β
-lactams or fluoroquinolones that face severe resistance mechanisms via target mutation, the multi-target membrane disruption and efflux pump inhibition exhibited by this morpholine derivative make it highly resilient to resistance generation. Its ability to act as a potent antibiotic adjuvant—rescuing the efficacy of obsolete drugs against MRSA—positions 2,5-DM-5-MM·HCl as a highly valuable tool in the modern drug discovery pipeline.
Validation
independent verification of the synthesis and purity of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
An Independent Guide to the Synthesis, Purification, and Verification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride Authored by: A Senior Application Scientist This guide provides a comprehensive framework f...
Author: BenchChem Technical Support Team. Date: April 2026
An Independent Guide to the Synthesis, Purification, and Verification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the synthesis, purification, and independent analytical verification of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, establishes a system of self-validating analytical checks, and compares alternative strategies to ensure a robust and reproducible final product. The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for the unique physicochemical properties it imparts to a molecule.[1] Therefore, rigorous verification of its synthesis and purity is paramount for any downstream application.
Section 1: Proposed Synthetic Pathway and Rationale
The synthesis of C-substituted morpholines can be approached through various strategies.[2][3] We will detail a robust and widely applicable method based on the cyclization of an intermediate amide, followed by reduction.[1] This pathway is selected for its reliability, scalability, and the commercial availability of its precursor building blocks.
The proposed synthesis involves a three-step sequence starting from readily available (R)-2-aminopropan-1-ol and a custom-synthesized α-bromo ketone. The hydrochloride salt is then formed in the final step.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one (Intermediate A)
To a solution of 1-(2,5-dimethylphenyl)ethan-1-one (1.0 eq) in diethyl ether at 0°C, add bromine (1.05 eq) dropwise with stirring.
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate A.
Rationale: Bromination at the alpha-carbon of the ketone creates a reactive electrophilic site essential for the subsequent nucleophilic substitution by the amino alcohol.
Step 2: Synthesis of 2-((R)-1-hydroxypropan-2-ylamino)-1-(2,5-dimethylphenyl)ethan-1-one (Intermediate B)
Dissolve Intermediate A (1.0 eq) in acetonitrile.
Add (R)-2-aminopropan-1-ol (2.5 eq) and potassium carbonate (3.0 eq).
Reflux the mixture for 12-18 hours, monitoring by TLC.
After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to obtain Intermediate B.
Rationale: The amine of the amino alcohol acts as a nucleophile, displacing the bromide. An excess of the amino alcohol is used to drive the reaction to completion and minimize side reactions. Potassium carbonate acts as a base to neutralize the HBr formed.
Step 3: Reductive Cyclization to 2-(2,5-Dimethylphenyl)-5-methylmorpholine (Free Base)
Dissolve Intermediate B (1.0 eq) in methanol.
Cool the solution to 0°C and add sodium borohydride (NaBH₄) (4.0 eq) portion-wise.
Stir the reaction at room temperature for 8-12 hours. This step reduces the ketone and facilitates intramolecular cyclization.
Quench the reaction by the slow addition of water.
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate to yield the crude free base. Purification is achieved via column chromatography.
Rationale: Sodium borohydride reduces the ketone to a secondary alcohol. The resulting hydroxyl group then undergoes an intramolecular Williamson ether synthesis-type reaction with the in-situ formed amine, displacing the hydroxyl group from the original amino alcohol moiety (after protonation) to form the morpholine ring.
Step 4: Formation of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
Dissolve the purified free base in anhydrous diethyl ether.
Cool the solution in an ice bath.
Bubble anhydrous HCl gas through the solution (or add a solution of HCl in isopropanol dropwise) until precipitation is complete.
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Rationale: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and formulate than the free base, which may be an oil. This step also serves as a final purification method.[4]
Section 2: Comparison of Synthetic Strategies
While the proposed pathway is robust, other modern synthetic methods offer potential advantages in terms of stereoselectivity or reaction conditions. Understanding these alternatives provides context for process optimization and development.
Synthesis Strategy
Key Reagents/Catalysts
Advantages
Disadvantages
Primary Reference
Amide Cyclization & Reduction
Amino alcohols, α-halo acid chlorides, LAH or NaBH₄
Reliable, scalable, readily available starting materials.
May require harsh reducing agents (LAH); multiple steps.
Section 3: Purification and Independent Verification
Independent verification is a critical process that relies on orthogonal analytical techniques to confirm both the chemical structure and the purity of the synthesized compound. A failure in one technique can be caught by another, providing a self-validating system of checks and balances.
Purification Protocol: Recrystallization of the Hydrochloride Salt
Solvent Screening: Test the solubility of the hydrochloride salt in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold. A solvent/anti-solvent system (e.g., isopropanol/diethyl ether) can also be effective.
Procedure:
a. Dissolve the crude hydrochloride salt in a minimal amount of the chosen hot solvent.
b. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
c. Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
d. Further cool the flask in an ice bath for 1-2 hours to maximize precipitation.
e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Rationale: Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired product. Slow cooling is crucial for obtaining high-purity crystals by allowing the crystal lattice to form correctly, excluding impurities. A similar approach is used for purifying related morpholine isomers.[7]
Analytical Verification Methodologies
A combination of chromatographic and spectroscopic methods should be employed.
Method 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds.
Experimental Protocol:
System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: 254 nm and 280 nm.
Sample Preparation: Prepare a 1 mg/mL solution of the hydrochloride salt in a 50:50 mixture of water and acetonitrile.
Trustworthiness Check: The primary peak should be symmetrical, and the purity is calculated by the area percent method. A purity level of >99.5% is typically desired. This method is widely used for various morpholine derivatives.[8][9]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is excellent for identifying residual solvents or volatile side products. For some morpholines, derivatization may be necessary to improve volatility, but the free base of this compound may be sufficiently volatile.[10][11]
Experimental Protocol:
System: Agilent 7890B GC with a 5977A Mass Selective Detector or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
Injector Temperature: 250°C.
MSD Transfer Line: 280°C.
Ionization Mode: Electron Impact (EI) at 70 eV.
Sample Preparation: Neutralize a sample of the hydrochloride salt with 1M NaOH, extract the free base into ethyl acetate, dry the organic layer, and inject.
Trustworthiness Check: The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of the target compound. Any other peaks can be identified by library search to trace potential impurities.
Method 3: NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation.
Expected ¹H NMR Signals:
Aromatic protons in the 2,5-dimethylphenyl group (approx. 7.0-7.3 ppm).
Protons on the morpholine ring (approx. 2.5-4.5 ppm).
Methyl protons from the 5-methyl group (doublet, approx. 1.1-1.3 ppm).
Methyl protons from the dimethylphenyl group (singlets, approx. 2.2-2.4 ppm).
A broad singlet for the N-H proton of the hydrochloride salt.
Expected ¹³C NMR Signals:
Distinct signals for the aromatic carbons, the carbons of the morpholine ring, and the three methyl carbons.
Trustworthiness Check: The number of signals, their chemical shifts, splitting patterns, and integration values must be fully consistent with the proposed structure. The absence of significant unassigned signals is a strong indicator of high purity. Spectral data for similar substituted morpholines can serve as a reference.[12][13][14]
Method 4: Mass Spectrometry (MS) and Elemental Analysis
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion of the free base, providing definitive confirmation of the elemental formula.
Elemental Analysis: This classical technique determines the percentage composition (C, H, N) of the hydrochloride salt. The experimental values should be within ±0.4% of the calculated theoretical values.
Comparative Summary of Analytical Techniques
Technique
Primary Purpose
Information Provided
Strengths
Limitations
HPLC
Purity Assessment
Quantitative purity, number of non-volatile impurities.
High precision, robust, widely applicable.
May not detect co-eluting impurities.
GC-MS
Impurity ID
Identification of volatile impurities and residual solvents.
High sensitivity, structural info from MS.
Not suitable for non-volatile compounds; may require derivatization.
NMR
Structure Confirmation
Unambiguous molecular structure, stereochemistry.
Definitive structural information.
Lower sensitivity for impurity detection (<1%).
HRMS
Formula Confirmation
Exact molecular weight and elemental formula.
High accuracy and confidence in formula.
Provides no information on quantity or isomers.
Elemental Analysis
Formula Confirmation
Percentage of C, H, N.
Confirms bulk sample purity and salt stoichiometry.
Not sensitive to impurities with similar elemental composition.
Conclusion
The independent verification of a synthesized compound like 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is not a single experiment but a holistic process. It begins with a well-understood synthetic route and a logical purification strategy. It culminates in the application of a suite of orthogonal analytical methods, each providing a unique and complementary piece of evidence. By combining chromatographic purity assessment with definitive spectroscopic structure elucidation, researchers can establish an unimpeachable record of the compound's identity and quality, ensuring the integrity of all subsequent scientific endeavors.
References
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A New Strategy for the Synthesis of Substituted Morpholines. (2008). Organic Letters. Available at: [Link]
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Conventional methods of synthesis of substituted morpholines. ResearchGate. Available at: [Link]
Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2016). Journal of Analytical Methods in Chemistry. Available at: [Link]
SUPPORTING INFORMATION. MPG.PuRe. Available at: [Link]
HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at: [Link]
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society. Available at: [Link]
(2S,5S)-2,5-dimethylmorpholine. SpectraBase. Available at: [Link]
Morpholine, 2,5-dimethyl-. NIST WebBook. Available at: [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
2,2-dimethyl-5-phenylmorpholine hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]
Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate. Available at: [Link]
Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry. Available at: [Link]
Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Der Pharma Chemica. Available at: [Link]
Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. (1989). Chemistry & Biology Interface. Available at: [Link]
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). Molecules. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
As a senior application scientist, it is understood that meticulous research and groundbreaking discoveries are only one part of the equation. The responsible management of chemical reagents throughout their lifecycle is...
Author: BenchChem Technical Support Team. Date: April 2026
As a senior application scientist, it is understood that meticulous research and groundbreaking discoveries are only one part of the equation. The responsible management of chemical reagents throughout their lifecycle is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, prioritizing safety, environmental stewardship, and regulatory adherence. The procedures outlined herein are synthesized from established best practices in chemical waste management and are designed to empower researchers to handle this specific compound with confidence and expertise.
Understanding the Compound: Hazard Profile and Considerations
Table 1: Presumptive Hazard Profile of 2-(2,5-Dimethylphenyl)-5-methylmorpholine Hydrochloride
Hazard Category
Potential Risks and Considerations
Toxicity
Morpholine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[4]
Flammability
Morpholine itself is a flammable liquid.[2][3] While the hydrochloride salt is a solid, thermal decomposition may produce flammable vapors.[1]
Corrosivity
As a hydrochloride salt, the compound may be corrosive. Morpholine is also classified as a corrosive material.[2][5]
Reactivity
Morpholine and its derivatives can react violently with strong oxidizing agents.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a multi-step process that begins the moment the compound is designated as waste. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations.[6][7]
Step 1: Waste Identification and Characterization
The initial and most critical step is to correctly identify the waste. All waste containing 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride must be classified as hazardous waste.[8] This classification is based on the potential toxicity, flammability, and corrosivity of the compound and its derivatives.[6]
Step 2: Segregation of Waste
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[8] Waste containing 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride must be kept separate from incompatible materials.
Key Incompatibilities:
Strong Oxidizing Agents: (e.g., perchlorates, nitrates) can cause violent reactions.[2]
Strong Acids and Bases: To prevent any potential reactions.[9]
Step 3: Containerization
The choice of waste container is critical for safe storage and transport.
Material: Use a chemically resistant container, such as high-density polyethylene (HDPE).[10] Ensure the container material is compatible with the waste.[8]
Condition: The container must be in good condition, free from leaks or damage, with a securely fitting lid.[8]
Filling: Do not overfill the container. A general guideline is to fill to no more than 90% capacity to allow for expansion of contents.[10]
Step 4: Labeling
Accurate and clear labeling of hazardous waste is a legal requirement and a critical safety measure.[7][8] The label must include:
Away from sources of ignition and incompatible materials.[1]
Equipped with secondary containment to capture any potential leaks.[6]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through a licensed waste management company.[10][11] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][6]
Visualizing the Disposal Process
To further clarify the decision-making process for the disposal of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, the following workflow diagram is provided.
Caption: Disposal Workflow Diagram
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Scoop the absorbed material into a designated hazardous waste container.
Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Personal Contamination:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12] Remove contaminated clothing.
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Conclusion
The responsible disposal of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a critical component of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can ensure that this compound is managed safely and effectively from acquisition to disposal. Always consult your institution's specific EHS guidelines and protocols, as local regulations may vary.
References
Daniels Health. (2025, May 21).
Columbia University. Hazardous Chemical Waste Management Guidelines.
U.S. Environmental Protection Agency.
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
Sigma-Aldrich. (2025, October 15).
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
The Lab Depot. (2014, May 13).
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.
TargetMol.
Carl ROTH.
Merck Millipore. (2025, March 12).
BioSpectra.
ECHA.
Fisher Scientific. (2015, May 28).
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Merck Millipore.
Thermo Fisher Scientific. (2025, September 24).
Angene Chemical. (2021, May 1).
Fisher Scientific. (2010, June 14).
Santa Cruz Biotechnology.
Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(2,5-Dimethylphenyl)-5-methylmorpholin...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, an amine hydrochloride salt incorporating a morpholine scaffold, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed as a self-validating system to ensure your safety and the integrity of your research.
Hazard Identification: A Proactive Risk Assessment
Understanding the "why" behind safety protocols begins with a thorough risk assessment. While toxicological data for this specific molecule may be limited, its structural motifs—a substituted phenyl ring, a morpholine core, and a hydrochloride salt—provide a strong basis for predicting its hazard profile.
Morpholine Derivatives: The morpholine ring is a common feature in many biologically active compounds. Morpholine itself is known to be corrosive, causing severe skin burns and eye damage.[1][2][3] While the derivatives may have different profiles, it is prudent to assume a potential for skin and eye irritation or damage.
Amine Hydrochlorides: These salts are often fine, dusty powders. This physical form presents a significant inhalation hazard.[4][5] Inhaled powders can cause respiratory tract irritation, and systemic absorption through the lungs can lead to unknown toxicological effects.[6] Precautionary statements for this specific compound advise avoiding breathing dust and recommend removal to fresh air in case of inhalation.[7]
General Hazards: The Safety Data Sheet (SDS) for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride indicates potential harm if swallowed, on skin contact, or if inhaled.[7] Therefore, a multi-pronged PPE approach is non-negotiable.
Based on this analysis, the primary risks during handling are:
Inhalation: Of fine powder when weighing or transferring.
Dermal Contact: From spills or inadequate hand protection.
Ocular Exposure: From splashes when preparing solutions or from airborne powder.
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, it is critical to acknowledge that PPE is the last line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure at the source.
Engineering Controls: All handling of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride powder must be conducted in a certified chemical fume hood.[1] This provides local exhaust ventilation to capture airborne particles and prevent them from entering the breathing zone of the operator.[4][5] An eyewash station and safety shower must be immediately accessible.[4][5][7]
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP, the specific hazards, and the emergency procedures. Keep quantities of the chemical in the work area to the minimum required for the procedure.
Core PPE Protocol: Your Personal Defense System
The selection of PPE must be deliberate and based on the identified risks. The following table outlines the minimum required PPE for handling this compound.
Protection Type
Specification
Rationale and Expert Insight
Eye & Face
Chemical safety goggles (ANSI Z87.1 certified) and a full-face shield.[1][8]
Safety glasses are insufficient. Goggles provide a 360-degree seal to protect against fine particulates and splashes. A face shield is required when handling larger quantities or when there is a significant splash risk during solubilization, protecting the entire face from corrosive materials.[9]
Always double-glove. Nitrile provides good splash protection against a wide range of chemicals. Check for any visible signs of degradation or puncture before use.[7] Use proper glove removal technique to avoid contaminating your skin.[7][8] For prolonged tasks, consult the glove manufacturer's compatibility charts.
Body
A flame-resistant lab coat buttoned completely.[1]
Protects skin and personal clothing from contamination. A closed lab coat provides a necessary barrier against powders and potential splashes.
Required when handling the solid compound outside of a containment system or if there is a risk of aerosol generation. The specific type (e.g., an N95 for particulates or a half-mask respirator with organic vapor/acid gas cartridges) should be determined by a formal risk assessment.[4][5]
Procedural Workflow for Safe Handling
This step-by-step process integrates the use of engineering controls and PPE to create a self-validating safety system.
Workflow for Handling 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
Caption: A procedural workflow for safe handling from preparation to disposal.
Emergency Response: Plan for the Unexpected
In the event of an exposure or spill, a swift and correct response is critical.
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] An eyewash station is essential for this. Seek immediate medical attention.[10]
Inhalation: Move the affected person to fresh air.[7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Small Spill (inside fume hood): Ensure proper PPE is worn. Contain the spill with an inert absorbent material like vermiculite or sand.[1] Carefully sweep or scoop the material into a clearly labeled hazardous waste container.[4] Decontaminate the area.
Large Spill: Evacuate the immediate area and alert your facility's emergency response team.
Emergency Response Decision Tree
Caption: A decision tree for immediate actions following a spill or exposure event.
Decontamination and Disposal
Proper disposal is a critical component of the safety lifecycle, preventing future accidental exposures.
Waste Segregation: All materials contaminated with 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, including gloves, absorbent pads, and weigh boats, must be collected in a dedicated, clearly labeled hazardous waste container.[1] Do not mix with other waste streams.[12]
Container Management: Waste containers should be made of compatible material, kept closed when not in use, and stored in a designated, well-ventilated area away from incompatible materials.[5][13]
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14]
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. This structured approach, grounded in a deep understanding of the potential risks, transforms safety from a checklist into an integral part of the research process.
References
Enamine. (n.d.). Safety Data Sheet for 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride.
BenchChem. (2025). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
The Lab Depot. (2014, May 13). Morpholine Safety Data Sheet.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%.
Ambeed. (n.d.). Safety Data Sheet for 3-Isopropylcyclobutan-1-amine hydrochloride.
Fisher Scientific. (2010, June 14). Safety Data Sheet for N-Methylmorpholine.
Fisher Scientific. (n.d.). Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET.
Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
Chem-Supply. (n.d.). 2,2-dimethyl-5-phenylmorpholine hydrochloride — Chemical Substance Information.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
Fisher Scientific. (2015, May 28). Safety Data Sheet for (R)-3-Methylmorpholine hydrochloride, 97%.
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
Aldrich. (2025, October 15). Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
Fisher Scientific. (2010, August 6). Safety Data Sheet for Morpholine.
CymitQuimica. (2026, February 16). Safety Data Sheet.
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances.
Center for Chemical Process Safety, American Institute of Chemical Engineers. (2004, May 25). GUIDELINES FOR Safe Handling of Powders and Bulk Solids.